Product packaging for 4-Phenylimidazole(Cat. No.:CAS No. 670-95-1)

4-Phenylimidazole

货号: B135205
CAS 编号: 670-95-1
分子量: 144.17 g/mol
InChI 键: XHLKOHSAWQPOFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

tautomeric cpd;  cytochrome P450 14alpha-sterol demethylase, CYP51 antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B135205 4-Phenylimidazole CAS No. 670-95-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLKOHSAWQPOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40864-48-0 (mono-hydrochloride)
Record name 4(5)-Phenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30217200
Record name 4(5)-Phenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-95-1
Record name 4-Phenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(5)-Phenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(5)-Phenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Phenylimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phenylimidazole from α-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylimidazole, a valuable scaffold in medicinal chemistry, utilizing α-bromoacetophenone as a key starting material. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

Imidazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The this compound moiety, in particular, is a significant pharmacophore present in numerous biologically active compounds. The synthesis of this key heterocyclic structure from readily available starting materials is, therefore, of critical importance to the drug discovery and development process.

This guide focuses on the prevalent and efficient methods for the synthesis of this compound commencing from α-bromoacetophenone (also known as phenacyl bromide). The primary synthetic routes discussed herein involve the reaction of α-bromoacetophenone with a source of the C2-N3 fragment of the imidazole ring, namely formamidine acetate or formamide. These methods offer reliable and scalable pathways to the target molecule.

Core Synthetic Methodologies

The synthesis of this compound from α-bromoacetophenone can be broadly categorized into two highly effective methods:

  • Reaction with Formamidine Acetate: This method involves a two-step process, beginning with a nucleophilic substitution of the bromine atom in α-bromoacetophenone by formamidine, followed by a base-mediated cyclization to yield the imidazole ring. This approach is notable for its operational simplicity and high product purity.

  • Reaction with Formamide: This is a direct, one-pot synthesis where α-bromoacetophenone is heated in an excess of formamide, which acts as both the reactant and the solvent. This method is advantageous for its straightforward procedure and good yields.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative synthetic protocols for this compound.

Table 1: Synthesis of this compound via Formamidine Acetate

ParameterValueReference
Reactants α-Bromoacetophenone, Formamidine Acetate[1]
Solvent Ethylene Glycol[1]
Base Potassium Carbonate[1]
Reaction Temperature Substitution: 40-70°C; Cyclization: 30-100°C[1]
Reaction Time Substitution: ~2.5 hours; Cyclization: ~11-12 hours[1]
Yield >45%
Product Purity >99%

Table 2: Synthesis of this compound via Formamide

ParameterValueReference
Reactants α-Bromoacetophenone, Formamide
Solvent Formamide (excess)
Reaction Temperature 170-180°C
Reaction Time 5-9 hours
Yield 52-60%
Product Purity Purified by column chromatography

Detailed Experimental Protocols

Synthesis of this compound from α-Bromoacetophenone and Formamidine Acetate

This protocol is adapted from a patented procedure and involves a two-step synthesis.

Materials:

  • α-Bromoacetophenone

  • Formamidine Acetate

  • Ethylene Glycol

  • Potassium Carbonate

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • Activated Carbon

  • Chloroform

  • Petroleum Ether

  • 50% Sodium Hydroxide Solution

Procedure:

Step 1: Nucleophilic Substitution

  • To a four-necked flask, add 200 mL of ethylene glycol and heat to 50°C.

  • Slowly add 50 g (0.25 mol) of α-bromoacetophenone while maintaining the temperature at 50 ± 2°C.

  • After 30 minutes of incubation, slowly add 55 g (0.53 mol) of formamidine acetate over 45 minutes, keeping the temperature at 50 ± 2°C.

  • Maintain the reaction mixture at 50 ± 2°C for an additional 2 hours.

Step 2: Cyclization and Work-up

  • Cool the reaction mixture to 30°C.

  • Slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.

  • Maintain the temperature at 32 ± 2°C for 5 hours.

  • Rapidly heat the mixture to 86 ± 2°C and maintain for 6 hours.

  • After the reaction is complete, cool the mixture slightly and add 200 mL of ethyl acetate and 200 mL of water.

  • Adjust the pH to 8 with a 50% sodium hydroxide solution.

  • Separate the organic layer and wash it with 200 mL of a saturated sodium chloride solution.

  • To the organic layer, add 2 g of activated carbon and reflux for 1 hour.

  • Filter the hot solution to remove the activated carbon.

  • Concentrate the filtrate to obtain a viscous liquid.

  • Add 100 mL of chloroform and 100 mL of petroleum ether and reflux for 1 hour.

  • Cool the solution to 15°C and maintain for 10 hours to induce crystallization.

  • Filter the solid and dry at 50°C to obtain white crystals of this compound.

Synthesis of this compound from α-Bromoacetophenone and Formamide

This protocol describes a one-pot synthesis of this compound.

Materials:

  • α-Bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone)

  • Formamide

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1 mmol) in formamide (15 mL).

  • Heat the solution to 170-180°C for 5-9 hours.

  • After cooling to room temperature, dilute the reaction mixture with a saturated sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The synthesis of this compound from α-bromoacetophenone and formamidine acetate is proposed to proceed through an initial nucleophilic substitution, followed by an intramolecular condensation and subsequent dehydration to form the aromatic imidazole ring.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_bromo α-Bromoacetophenone intermediate1 Nucleophilic Substitution Product alpha_bromo->intermediate1 Nucleophilic Attack by Formamidine formamidine Formamidine Acetate formamidine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation (Base-catalyzed) product This compound intermediate2->product Dehydration

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined below.

ExperimentalWorkflow start Start: Reagent Preparation reaction Reaction of α-Bromoacetophenone with Formamidine Acetate/Formamide start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS, mp) purification->characterization end_node End: Pure this compound characterization->end_node

References

The Multifaceted Biological Activities of 4-Phenylimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative this compound derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 This compound (4-PI)-48[1]
2 Navoximod (a this compound derivative)-0.028[2]
3 Compound e (1,2,3-triazole erlotinib derivative)IDO1 Enzyme Assay0.32[2]
4 IPM714 (1H-imidazole[4,5-f][3][4]phenanthroline derivative)HCT116 (Colon Cancer)1.74
5 IPM714SW480 (Colon Cancer)2.0
6 Compound 14 (4-acetylphenylamine-based imidazole)PPC-1 (Prostate Carcinoma)4.1
7 Compound 14 U-87 (Glioblastoma)3.1
8 Compound 22 (4-acetylphenylamine-based imidazole)PPC-1 (Prostate Carcinoma)-
9 Compound 22 U-87 (Glioblastoma)-
Key Signaling Pathway: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

A significant target for anticancer this compound derivatives is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T cells (Tregs). This compound derivatives can act as non-competitive inhibitors of IDO1 by binding to the heme iron in the active site of the enzyme, thereby blocking its catalytic activity and restoring anti-tumor immunity.

IDO1_Pathway IDO1 Signaling Pathway in Cancer Immunosuppression Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Activation & Proliferation Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell Inhibits Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression Treg->Immune_Suppression Contributes to Phenylimidazole This compound Derivatives Phenylimidazole->IDO1 Inhibition

IDO1 Signaling Pathway and Inhibition

Antimicrobial Activity

Derivatives of this compound have also been recognized for their antimicrobial properties, exhibiting activity against a variety of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
10 N1 (2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole)Klebsiella pneumoniae-
11 N1Candida albicans30
12 N2 (2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole)Staphylococcus aureus29.3
13 N2Candida albicans32
14 N3 (2-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole)Escherichia coli12.2
15 N3Pseudomonas aeruginosa21
16 N3Candida albicans29.1
17 16g (Nicotinamide derivative)Fluconazole-resistant C. albicans0.125-1

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in various preclinical models. A key mechanism underlying this activity is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition is a key parameter.

Compound IDDerivative TypeDose (mg/kg)Edema Inhibition (%)Reference
18 5g (Benzimidazole derivative)-74.17
19 AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide)--
Key Signaling Pathway: p38 MAPK Inhibition

The p38 MAPK signaling cascade is a crucial regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Environmental stresses and inflammatory stimuli activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors and kinases, resulting in the increased expression of inflammatory mediators. Certain pyridinyl-imidazole derivatives have been identified as potent inhibitors of p38α MAPK. These compounds typically bind to the ATP-binding pocket of the kinase, preventing its activation and subsequent downstream signaling.

p38_MAPK_Pathway p38 MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MAPKK (MKK3/6) MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38->Transcription_Factors Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Cytokines ↑ Gene Expression Phenylimidazole Pyridinyl-imidazole Derivatives Phenylimidazole->p38 Inhibition

p38 MAPK Signaling Pathway and Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.

MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the compound should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

  • Interpretation: The diameter of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

Principle: The injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the this compound derivative or the vehicle (e.g., saline or a suspension in 0.5% carboxymethyl cellulose) orally or intraperitoneally to the test groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in the development of novel this compound-based drugs with improved potency and selectivity.

References

4-Phenylimidazole: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylimidazole (4-PI) is a heterocyclic organic compound that has garnered significant attention in biomedical research due to its potent inhibitory effects on key heme-containing enzymes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with Indoleamine 2,3-dioxygenase 1 (IDO1) and Cytochrome P450 (CYP) enzymes. We will explore the downstream consequences of this inhibition on critical signaling pathways, namely the kynurenine pathway of tryptophan metabolism and steroidogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and signaling cascades involved.

Core Mechanism of Action: Heme Iron Binding

The primary mechanism of action for this compound across its biological targets is its ability to coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom within the heme prosthetic group of various enzymes. The imidazole moiety of 4-PI contains a nitrogen atom with a lone pair of electrons that can form a coordinate bond with the heme iron, acting as a potent ligand. This binding event can either directly compete with the binding of endogenous substrates or allosterically alter the enzyme's conformation, leading to a reduction or complete inhibition of its catalytic activity. Spectroscopic studies have confirmed this direct binding to the heme iron at the active site of target enzymes.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This compound has been identified as a noncompetitive inhibitor of IDO1.

Quantitative Inhibition Data

The inhibitory potency of this compound against IDO1 has been characterized by the following parameters:

ParameterValueEnzyme Source
IC₅₀48 µMRecombinant Human IDO1
Kd45.3 ± 11.7 µMRecombinant Human IDO1
Impact on the Kynurenine Pathway and Immune Response

The inhibition of IDO1 by this compound has significant downstream effects on the kynurenine pathway and, consequently, on the immune response. Under normal physiological conditions, or in pathological states such as cancer, increased IDO1 activity leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.

  • Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and activation. Its depletion by IDO1 can induce T-cell anergy and apoptosis, thereby suppressing the adaptive immune response.

  • Kynurenine Accumulation: Kynurenine and its metabolites can act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of effector T-cells and Natural Killer (NK) cells.

By inhibiting IDO1, this compound prevents the degradation of tryptophan, leading to a localized increase in its concentration and a decrease in the production of immunosuppressive kynurenine metabolites. This can restore T-cell function and enhance anti-tumor immunity.

Signaling Pathway Diagram: IDO1 Inhibition and T-Cell Activation

IDO1_Inhibition_Pathway cluster_IDO1 IDO1-Expressing Cell (e.g., Dendritic Cell, Tumor Cell) cluster_TCell T-Cell Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate TCell_Proliferation T-Cell Proliferation & Activation Tryptophan->TCell_Proliferation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalysis TCell_Anergy T-Cell Anergy & Apoptosis Kynurenine->TCell_Anergy Induces 4_Phenylimidazole This compound 4_Phenylimidazole->IDO1 Inhibition

IDO1 inhibition by this compound restores T-cell activity.

Inhibition of Cytochrome P450 (CYP) Enzymes

This compound and its derivatives are known inhibitors of various cytochrome P450 enzymes. These heme-containing monooxygenases are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including steroids, drugs, and carcinogens. The inhibitory mechanism involves the coordination of the imidazole nitrogen to the heme iron of the CYP enzyme, thereby blocking substrate access and/or electron transfer.

Quantitative Inhibition Data
EnzymeIC₅₀KdSpecies
CYP2B4 < 2.4 µM4.8 µMRabbit
CYP2B1 Not ReportedNot ReportedRat
CYP2B5 Not ReportedNot ReportedRabbit
CYP17A1 Not ReportedNot ReportedHuman

Note: While a specific IC₅₀ for this compound against CYP17A1 is not available, related phenyl-alkyl imidazole derivatives show potent inhibition in the low micromolar to nanomolar range.

Impact on Steroidogenesis (CYP17A1 Inhibition)

One of the most clinically relevant CYP targets for imidazole-based inhibitors is CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the steroidogenesis pathway. CYP17A1 catalyzes two critical reactions:

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is essential for the synthesis of glucocorticoids (e.g., cortisol).

  • 17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are precursors for the synthesis of sex hormones (androgens and estrogens).

Inhibition of CYP17A1 by compounds like this compound would disrupt the production of both cortisol and sex hormones. This has therapeutic implications, particularly in hormone-dependent cancers such as prostate cancer.

Signaling Pathway Diagram: CYP17A1 Inhibition in Steroidogenesis

Steroidogenesis_Inhibition cluster_hydroxylase 17α-hydroxylase activity cluster_lyase 17,20-lyase activity Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 (17α-hydroxylase & 17,20-lyase) Pregnenolone->CYP17A1 Progesterone->CYP17A1 17OH_Preg 17α-Hydroxypregnenolone 17OH_Preg->CYP17A1 17OH_Prog 17α-Hydroxyprogesterone Cortisol Glucocorticoids (e.g., Cortisol) 17OH_Prog->Cortisol 17OH_Prog->CYP17A1 DHEA DHEA Androgens Androgens (e.g., Testosterone) DHEA->Androgens Androstenedione Androstenedione Androstenedione->Androgens CYP17A1->17OH_Preg CYP17A1->17OH_Prog CYP17A1->DHEA CYP17A1->Androstenedione 4PI This compound 4PI->CYP17A1 Inhibition

Inhibition of CYP17A1 by this compound disrupts steroidogenesis.

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid (reducing agent)

  • Methylene blue (electron carrier)

  • Catalase

  • This compound (or other test inhibitor) dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for detection)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and IDO1 enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO only).

  • Enzyme Incubation: Pre-incubate the enzyme mixture with the inhibitor for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA to each well. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.

  • Color Development: Add the DMAB reagent to each well and incubate at room temperature to allow for the development of a yellow-colored product from the reaction between DMAB and kynurenine.

  • Data Acquisition: Measure the absorbance of each well at 480 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro CYP Enzyme Inhibition Assay Using Human Liver Microsomes

This protocol provides a general framework for assessing the inhibitory potential of this compound against various CYP isoforms using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., acetonitrile or methanol)

  • Acetonitrile with an internal standard for reaction termination and protein precipitation

  • 96-well microplate

  • LC-MS/MS system for analysis

Procedure:

  • Assay Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the specific probe substrate in the wells of a microplate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time, ensuring that the reaction proceeds under linear conditions (typically <20% substrate turnover).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Data Acquisition: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation for each inhibitor concentration and determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion

This compound serves as a valuable research tool for probing the function of heme-containing enzymes. Its well-characterized inhibitory activity against IDO1 and various CYP450 isoforms highlights its potential as a scaffold for the development of novel therapeutics, particularly in the fields of immuno-oncology and endocrinology. The core mechanism of action, involving direct coordination to the heme iron, provides a clear basis for its biological effects. Understanding the downstream consequences of this inhibition on pathways such as kynurenine metabolism and steroidogenesis is crucial for elucidating its physiological and pathophysiological roles. The experimental protocols detailed herein provide a foundation for the further investigation and characterization of this compound and its derivatives in various biological systems.

An In-depth Technical Guide on the Thermodynamic Properties of Solid-Phase 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of solid-phase 4-phenylimidazole. The data presented herein is crucial for researchers, scientists, and professionals involved in drug development and materials science, offering insights into the stability, phase behavior, and cohesive energy of this compound.

Introduction to this compound

This compound (4-PhI) is a heterocyclic organic compound with the chemical formula C₉H₈N₂.[1] It belongs to the family of phenylimidazoles, which are of significant interest due to their versatile applications and biological activities.[2][3][4] Understanding the thermodynamic properties of the solid phase of 4-PhI is fundamental for process optimization, material characterization, and ensuring energy efficiency in its applications.

Thermodynamic Data Summary

The following tables summarize the key thermodynamic parameters for solid-phase this compound.

Table 1: Heat Capacity of Solid this compound at 298.15 K

PropertySymbolValue
Standard Molar Heat Capacity (Solid Phase)C°p,m(s)183.5 ± 1.5 J·K⁻¹·mol⁻¹
Specific Heat Capacity (Solid Phase)c°p(s)1.27 ± 0.01 J·K⁻¹·g⁻¹
Standard Molar Heat Capacity (Gas Phase)C°p,m(g)152.0 ± 5.0 J·K⁻¹·mol⁻¹
Change in Molar Heat Capacity of SublimationΔsubC°p,m-31.5 J·K⁻¹·mol⁻¹

Table 2: Thermodynamic Properties of Fusion for this compound

PropertySymbolValue
Melting TemperatureTm414.4 ± 0.5 K
Standard Molar Enthalpy of Fusion at TmΔfusH°m(Tm)27.1 ± 0.3 kJ·mol⁻¹
Standard Molar Entropy of Fusion at TmΔfusS°m(Tm)65.4 ± 0.7 J·K⁻¹·mol⁻¹

Table 3: Thermodynamic Properties of Sublimation for this compound at 298.15 K

PropertySymbolValue
Standard Molar Enthalpy of SublimationΔsubH°m119.5 ± 1.2 kJ·mol⁻¹
Standard Molar Entropy of SublimationΔsubS°m216.9 ± 3.4 J·K⁻¹·mol⁻¹
Standard Molar Gibbs Energy of SublimationΔsubG°m54.9 ± 1.4 kJ·mol⁻¹

Experimental Protocols

The experimental methodologies employed to determine the thermodynamic properties are detailed below.

3.1. Material Purification

The commercial this compound (CAS number 670–95–1, mass fraction 0.995) was further purified by sublimation under reduced pressure (<10 Pa) at a temperature of 403.2 K. The final purity of the compound (mass fraction > 0.999) was confirmed using gas–liquid chromatography.

3.2. Differential Scanning Calorimetry (DSC) for Fusion Properties

The melting temperature and enthalpy of fusion were determined using a power compensation differential scanning calorimeter (PerkinElmer model Pyris Diamond DSC).

  • Sample Preparation: Samples with a weight between 5 and 10 mg were hermetically sealed in aluminum crucibles.

  • Experimental Conditions: The experiments were conducted with a scanning rate of 5 K·min⁻¹ under a constant flow of nitrogen at 20 mL·min⁻¹. Double cycles of heating and cooling were performed.

  • Calibration: The temperature and heat flux scales of the DSC instrument were calibrated to ensure accuracy.

3.3. Heat Capacity Measurement

The heat capacity of solid this compound at 298.15 K was measured using a high-precision heat capacity drop calorimeter.

  • Sample Mass: Sample masses ranging from 0.200 to 0.500 g were used.

  • Calibration: The calorimeter was calibrated with sapphire (α-Al₂O₃, NIST-RM 720) as a standard.

3.4. Vapor Pressure and Sublimation Thermodynamics Measurement

The vapor pressure of this compound was measured using the gravimetric Knudsen effusion methodology due to its relatively high volatility.

  • Temperature and Pressure Range: The vapor pressures were determined within the temperature interval of 362.1–382.8 K, corresponding to a pressure range of 0.116–1.18 Pa.

  • Data Analysis: The sublimation data was fitted to the linear Clausius–Clapeyron equation to derive the molar enthalpies and entropies of sublimation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of solid-phase this compound.

experimental_workflow cluster_purification Material Preparation cluster_dsc Fusion Properties cluster_heat_capacity Heat Capacity cluster_sublimation Sublimation Properties start Commercial this compound (mass fraction 0.995) purification Sublimation under Reduced Pressure (<10 Pa, 403.2 K) start->purification purity_check Purity Confirmation (Gas-Liquid Chromatography) purification->purity_check purified_sample Purified 4-PhI (mass fraction > 0.999) purity_check->purified_sample Purity > 0.999 dsc Differential Scanning Calorimetry (DSC) purified_sample->dsc hc_calorimeter High-Precision Drop Calorimeter purified_sample->hc_calorimeter knudsen Gravimetric Knudsen Effusion purified_sample->knudsen dsc_data Melting Temperature (Tm) Enthalpy of Fusion (ΔfusH°m) dsc->dsc_data hc_data Molar Heat Capacity (C°p,m(s)) Specific Heat Capacity (c°p(s)) hc_calorimeter->hc_data vp_data Vapor Pressure vs. Temperature Data knudsen->vp_data clausius_clapeyron Clausius-Clapeyron Analysis vp_data->clausius_clapeyron sub_data Enthalpy of Sublimation (ΔsubH°m) Entropy of Sublimation (ΔsubS°m) clausius_clapeyron->sub_data

Experimental workflow for thermodynamic property determination.

Discussion

The thermodynamic data reveals important aspects of the cohesive interactions within solid this compound. Compared to its isomer, 2-phenylimidazole, 4-PhI exhibits greater cohesive energy. This is attributed to stronger N–H···N intermolecular interactions, which lead to a disruption of coplanar geometry in the 4-PhI molecules. The higher entropies of phase transition (fusion and sublimation) for 4-PhI are consistent with a higher degree of structural order in its crystalline lattice.

These properties are essential for understanding the solid-state stability and dissolution behavior of this compound, which are critical parameters in pharmaceutical development and materials science. The detailed experimental protocols provided serve as a valuable reference for researchers aiming to conduct similar studies or to verify the presented data.

References

Spectroscopic Analysis of 4-Phenylimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The focus is on the application of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy for the vibrational characterization of this molecule. This guide details the experimental protocols, presents a summary of vibrational band assignments, and illustrates the analytical workflow.

Core Concepts in Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, chemical bonding, and functional groups within a sample. Both FT-IR and FT-Raman spectroscopy probe the vibrational energy levels of a molecule.

  • FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. The absorption of specific frequencies is characteristic of the corresponding vibrational modes of the molecule's functional groups.

  • FT-Raman Spectroscopy : This method involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts in Raman scattering correspond to the vibrational modes of the molecule. FT-Raman is particularly advantageous for analyzing samples that are highly fluorescent when using visible excitation lasers.

The complementary nature of FT-IR and FT-Raman spectroscopy provides a more complete vibrational analysis. Some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, due to the different selection rules governing the two phenomena.

Experimental Protocols

The following sections describe the generalized experimental methodologies for the FT-IR and FT-Raman spectroscopic analysis of this compound. These protocols are based on common laboratory practices and information from studies on this compound and related compounds.[1][2]

Sample Preparation

For both FT-IR and FT-Raman analysis of this compound in its solid state, the sample is typically used in a powdered form.[1] The compound, if not already in a fine powder, is ground using an agate mortar and pestle to ensure homogeneity and to reduce particle size, which can affect the quality of the spectra.

FT-IR Spectroscopy

The FT-IR spectrum of solid this compound is commonly recorded using the KBr (potassium bromide) pellet technique.

  • Sample Mixture Preparation : A small amount of powdered this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture must be thoroughly homogenized to ensure even distribution of the sample within the KBr matrix.

  • Pellet Formation : The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent or semi-transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

FT-Raman Spectroscopy

The FT-Raman spectrum of this compound is generally acquired from the powdered sample directly.

  • Sample Placement : A small amount of the powdered this compound is placed in a sample holder, such as a glass capillary tube or an aluminum cup.

  • Data Acquisition : The sample is placed in the spectrometer's sample compartment. A near-infrared (NIR) laser, commonly a Nd:YAG laser operating at 1064 nm, is used for excitation to minimize fluorescence. The scattered radiation is collected and analyzed. The spectrum is typically recorded over a Stokes shift range of approximately 3500 to 50 cm⁻¹. The number of scans and laser power are optimized to achieve a good signal-to-noise ratio without causing thermal degradation of the sample.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_ftraman FT-Raman Analysis cluster_analysis Data Analysis and Interpretation Sample This compound Powder Grinding Grind to Fine Powder Sample->Grinding KBr_mix Mix with KBr Grinding->KBr_mix Raman_sample Place in Sample Holder Grinding->Raman_sample Pellet Press into Pellet KBr_mix->Pellet FTIR_acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) Pellet->FTIR_acq Process Process Spectra (Baseline Correction, Normalization) FTIR_acq->Process FTRaman_acq Acquire FT-Raman Spectrum (3500-50 cm⁻¹) Raman_sample->FTRaman_acq FTRaman_acq->Process Assign Assign Vibrational Bands Process->Assign Compare Compare FT-IR and FT-Raman Assign->Compare Report Generate Report Compare->Report

Diagram of the experimental and analytical workflow for the spectroscopic analysis of this compound.

Vibrational Band Assignments

The vibrational spectra of this compound are complex due to the presence of both a phenyl ring and an imidazole ring. The assignment of the observed vibrational bands to specific molecular motions is crucial for a complete analysis. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT).[1] The following table summarizes some of the key experimental vibrational frequencies and their assignments for this compound based on available literature.

FT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Vibrational Assignment
3163-C-H stretching (imidazole ring)[3]
3135-C-H stretching (imidazole ring)
~3050~3060C-H stretching (phenyl ring)
~1610~1610C=C stretching (phenyl ring)
~1590~1590C=C stretching (phenyl ring)
~1490~1490C=C stretching (phenyl ring)
-1395C-N stretching
~1360~1360In-plane C-H bending (phenyl ring)
~1280~1280Ring stretching (imidazole)
~1180~1180In-plane C-H bending (phenyl ring)
~1070~1070Ring breathing (phenyl ring)
~1010~1010Ring breathing (phenyl ring)
~995~995Out-of-plane C-H bending (phenyl ring)
~760~760Out-of-plane C-H bending (phenyl ring)
~690~690Ring puckering (phenyl ring)

Note: The values presented in this table are approximate and are based on data from related compounds and theoretical studies. The exact positions and intensities of the bands can be influenced by factors such as the physical state of the sample and intermolecular interactions.

Conclusion

FT-IR and FT-Raman spectroscopy are indispensable tools for the structural elucidation and characterization of this compound. This guide has provided a framework for understanding the theoretical basis of these techniques, the practical aspects of experimental procedures, and the interpretation of the resulting spectral data. For researchers in drug development and materials science, a thorough spectroscopic analysis is a critical step in understanding the molecular properties of this compound, which can inform its applications in various fields. The combined use of these complementary spectroscopic methods, supported by theoretical calculations, enables a detailed and robust characterization of this important heterocyclic compound.

References

An In-depth Technical Guide on the Solubility of 4-Phenylimidazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-phenylimidazole in common organic solvents. Due to the limited availability of comprehensive quantitative data in peer-reviewed literature, this guide summarizes the available information, details standard experimental protocols for solubility determination, and explores the key factors influencing the solubility of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with a phenyl group attached to the imidazole ring at position 4. It serves as a crucial building block in the synthesis of various biologically active molecules and materials. Understanding its solubility in different organic solvents is paramount for its application in drug discovery, materials science, and chemical synthesis, as it directly impacts reaction kinetics, purification processes, and formulation development.

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable lack of extensive quantitative solubility data for this compound across a wide range of common organic solvents. However, semi-quantitative data is available from commercial suppliers. This information is summarized in the table below. It is important to note that this data is often provided without detailed experimental conditions such as temperature and exact analytical methodology.

SolventChemical ClassFormulaSolubility (at ambient temperature)Source
AcetoneKetoneC₃H₆O25 mg/mLSigma-Aldrich
MethanolAlcoholCH₃OH25 mg/mLSigma-Aldrich
N,N-Dimethylformamide (DMF)AmideC₃H₇NO50 mg/mLSigma-Aldrich

Note: This data should be considered as a general guideline. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

A study by Domańska et al. on the solubility of various imidazoles, including the isomer 2-phenylimidazole, in dichloromethane and toluene was identified. However, the study did not include quantitative data for this compound, highlighting the gap in the literature for this specific isomer.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable experimental protocol.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature. Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Add excess this compound to solvent in a vial equilibrate Shake at constant temperature (24-72h) prep->equilibrate settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for the shake-flask method.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity (Imidazole Ring) solubility Solubility of This compound polarity_solute->solubility h_bond_solute Hydrogen Bonding (N-H group) h_bond_solute->solubility phenyl_group Aromaticity (Phenyl Group) phenyl_group->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bonding (Donor/Acceptor) h_bond_solvent->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Solute Properties:

    • Polarity: The imidazole ring is polar due to the presence of two nitrogen atoms.

    • Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor.

    • Aromaticity: The phenyl group introduces a nonpolar, aromatic character to the molecule, which can lead to π-π stacking interactions.

    • Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility.

  • Solvent Properties:

    • Polarity: Polar solvents are generally more effective at solvating the polar imidazole portion of the molecule.

    • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the imidazole ring, enhancing solubility.

    • Dielectric Constant: A higher dielectric constant of the solvent can help to overcome the lattice energy of the solid solute.

  • External Conditions:

    • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

    • Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of common organic solvents is currently scarce in the public domain, this technical guide provides the available information and a robust framework for its experimental determination. The semi-quantitative data indicates that this compound has moderate solubility in polar aprotic and protic solvents like DMF, acetone, and methanol. For drug development and process chemistry applications, it is imperative that researchers determine the solubility of this compound under their specific experimental conditions using standardized methods such as the shake-flask protocol detailed herein. A thorough understanding of the interplay between the solute's properties, the solvent's characteristics, and the external conditions is crucial for effectively utilizing this compound in scientific research and development.

An In-depth Technical Guide to 4-Phenylimidazole: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylimidazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthesis protocols, and its emerging role as a modulator of key biological pathways, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy. The document presents quantitative data in a structured format, outlines experimental methodologies, and includes detailed diagrams of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their endeavors.

Core Properties of this compound

This compound, also known as 4(5)-phenylimidazole, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 670-95-1[1][2]
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [1]
Melting Point 128-131 °C
Boiling Point ~265 °C (decomposes)
Solubility Soluble in acetone

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed protocols for its preparation.

Protocol 1: One-Pot Synthesis from α-Bromoacetophenone and Formamide

This method is a common and straightforward approach for the synthesis of this compound and its derivatives.

Experimental Workflow: One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A α-Bromoacetophenone C Reaction Vessel A->C B Formamide B->C D Heat (170-180 °C) 5-9 hours C->D E Cool to RT D->E F Dilute with sat. NaHCO₃ E->F G Extract with EtOAc F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography H->I J This compound I->J

Caption: Workflow for the one-pot synthesis of this compound.

Procedure:

  • A solution of an α-bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at a temperature of 170–180 °C for 5–9 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a saturated solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • The aqueous layer is then extracted with ethyl acetate (EtOAc) (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to afford the final product, this compound.

Protocol 2: Two-Step Synthesis via Nucleophilic Substitution and Cyclization

This patented method involves a two-step process that can be suitable for larger-scale synthesis.

Procedure:

Step 1: Nucleophilic Substitution

  • Dissolve α-bromoacetophenone in ethylene glycol. The mass ratio of ethylene glycol to α-bromoacetophenone should be between 4:1 and 5:1.

  • Control the temperature between 40-70 °C (optimally 50-60 °C).

  • Add formamidine acetate in batches. The molar ratio of α-bromoacetophenone to formamidine acetate should be between 1:1.8 and 1:2.2.

  • Maintain the reaction mixture at this temperature for 2 ± 0.5 hours to obtain the nucleophilic substitution intermediate.

Step 2: Cyclization

  • Cool the reaction mixture from Step 1 to 30-60 °C (optimally 30-35 °C).

  • Add potassium carbonate (acid-binding agent) over 1 ± 0.5 hours. The molar ratio of potassium carbonate to formamidine acetate should be between 1.5:1 and 2.0:1.

  • Maintain the insulation reaction at 30-60 °C for 5-6 hours.

  • Heat the mixture to 70-100 °C (optimally 80-90 °C) and maintain for 5-6 hours to complete the reaction.

  • Post-treatment, which includes distillation to remove ethylene glycol, extraction, and recrystallization, yields this compound.

Biological Activity and Therapeutic Potential

This compound and its derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. However, their most prominent and well-studied role is as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. These metabolic changes create an immunosuppressive environment that allows cancer cells to evade the host's immune system.

This compound acts as an inhibitor of IDO1, thereby blocking this immunosuppressive mechanism. By inhibiting IDO1, this compound and its derivatives can restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines, leading to the reactivation of anti-tumor immune responses, particularly by T-cells.

Signaling Pathways

The therapeutic effect of this compound as an IDO1 inhibitor is mediated through its influence on the tryptophan metabolism (kynurenine) pathway and the subsequent impact on immune regulation.

Tryptophan Metabolism via the Kynurenine Pathway

G Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase) Tryptophan->IDO1 N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Inhibited by This compound Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immunosuppressive_Metabolites Immunosuppressive Metabolites Kynurenine->Immunosuppressive_Metabolites NAD NAD+ Kynurenine->NAD G cluster_0 Tumor Microenvironment cluster_1 Metabolic Changes cluster_2 Immune Response Tumor_Cell Tumor Cell IDO1 IDO1 Expression Tumor_Cell->IDO1 APC Antigen Presenting Cell (APC) APC->IDO1 Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation IDO1->Kynurenine_Accumulation T_Cell_Inactivation T-Cell Inactivation/ Anergy Tryptophan_Depletion->T_Cell_Inactivation Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine_Accumulation->Treg_Activation Immune_Evasion Tumor Immune Evasion T_Cell_Inactivation->Immune_Evasion Treg_Activation->Immune_Evasion Inhibitor This compound Inhibitor->IDO1 Inhibits

References

Unveiling the Solid-State Architecture of 4-Phenylimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – November 30, 2025 – In a detailed exploration of the molecular world, this technical guide delves into the intricate crystal structure and supramolecular arrangement of 4-phenylimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including precise crystallographic data, detailed experimental protocols, and visualizations of its complex architecture.

Core Crystallographic Data

The foundational understanding of a molecule's function and potential applications is intrinsically linked to its solid-state structure. This compound crystallizes in the monoclinic space group P2₁/c. A summary of its key crystallographic parameters, obtained from single-crystal X-ray diffraction, is presented below.

Parameter Value
CCDC Number170462
Empirical FormulaC₉H₈N₂
Formula Weight144.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.836 (1)
b (Å)9.539 (2)
c (Å)13.628 (3)
α (°)90
β (°)98.78 (3)
γ (°)90
Volume (ų)749.9 (3)
Z4
Density (calculated) (Mg/m³)1.277
Absorption Coefficient (mm⁻¹)0.081
F(000)304

Supramolecular Arrangement: The Role of Hydrogen Bonding

The supramolecular assembly of this compound in the crystalline state is predominantly governed by a robust network of intermolecular hydrogen bonds. The imidazole ring's N-H group acts as a hydrogen bond donor, while the unprotonated nitrogen atom of an adjacent molecule serves as the acceptor. This N-H···N interaction is a defining feature of the crystal packing.

The key hydrogen bond parameter is detailed in the following table:

D-H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
N1-H1···N2¹0.861.922.782 (3)175.0
Symmetry code: (i) -x+1, y+1/2, -z+1/2

These hydrogen bonds link the molecules into infinite one-dimensional chains, which then pack in a herringbone fashion, driven by van der Waals interactions between the phenyl rings. This arrangement contributes to the overall stability of the crystal lattice.[1]

Experimental Protocols

Synthesis of this compound:

A common synthetic route to this compound involves the reaction of α-bromoacetophenone with an excess of formamide. The general procedure is as follows:

  • A solution of α-bromoacetophenone (1 equivalent) in formamide (used as both reactant and solvent) is heated at 150-160 °C for several hours.

  • The reaction mixture is then cooled to room temperature and poured into water.

  • The aqueous solution is neutralized with a base, such as sodium bicarbonate, until a precipitate forms.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation under reduced pressure to yield crystalline this compound.

Single-Crystal X-ray Diffraction:

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer.

  • Data Collection: X-ray intensity data were collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Supramolecular Architecture

To better understand the intermolecular connectivity and the overall experimental workflow, the following diagrams are provided.

Supramolecular_Arrangement cluster_molecules This compound Molecules cluster_interactions Intermolecular Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···N Hydrogen Bond hbond Hydrogen Bonding mol3 Molecule C mol2->mol3 N-H···N Hydrogen Bond packing π-π Stacking (offset)

Supramolecular arrangement of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Recrystallization/Sublimation) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_extraction Extraction of Crystallographic Data structure_solution->data_extraction supramolecular_analysis Analysis of Supramolecular Arrangement data_extraction->supramolecular_analysis

Experimental workflow for structural elucidation.

This guide provides a foundational dataset and procedural overview for researchers working with this compound. The detailed understanding of its crystal structure and supramolecular organization is paramount for the rational design of new pharmaceuticals and functional materials.

References

Quantum Chemical Calculations for 4-Phenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of 4-phenylimidazole (4-PI). This compound is a crucial scaffold in medicinal chemistry and materials science. Understanding its fundamental molecular characteristics through computational methods offers profound insights that can accelerate drug development and the design of novel materials. This document details the standard computational protocols, presents key quantitative data in a structured format, and visualizes the theoretical workflow, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction

This compound (4-PI) is a heterocyclic aromatic organic compound featuring a phenyl group attached to an imidazole ring. This molecular framework is prevalent in numerous biologically active compounds and functional materials.[1][2] Derivatives of 4-PI have been explored for their roles as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), making them promising candidates in cancer immunotherapy.[3] Furthermore, the unique structural and electronic properties of phenylimidazoles make them valuable in materials science for applications in polymers, sensors, and optoelectronics.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[4] These computational methods allow for the detailed investigation of a molecule's optimized geometry, electronic structure (such as frontier molecular orbitals), and vibrational spectra (FT-IR and Raman) from first principles. This guide outlines the theoretical and practical aspects of performing such calculations on the this compound structure, providing a foundational understanding for further research.

Computational and Experimental Protocols

A robust computational analysis of this compound requires a well-defined methodology. The protocols outlined below are based on established methods reported in the scientific literature for 4-PI and similar heterocyclic systems.

Quantum Chemical Calculation Protocol

The core of the theoretical investigation relies on Density Functional Theory.

  • Software: Gaussian suite of programs is a standard choice for such calculations.

  • Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely recommended for its balance of accuracy and computational efficiency in studying organic molecules. For comparative studies, other functionals like M06-2X can also be employed.

  • Basis Set: The Pople-style basis set, specifically 6-311++G(d,p), is highly suitable. This set includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for a more precise description of bonding environments.

  • Computational Steps:

    • Geometry Optimization: The initial step is to find the minimum energy conformation of the 4-PI molecule. The optimization process is complete when the forces on the atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.

    • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. These calculations also yield the theoretical vibrational frequencies used for assigning experimental IR and Raman spectra.

    • Electronic Property Calculation: Using the optimized geometry, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP) are calculated.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within the molecule.

Experimental Protocols (Cited)
  • FT-IR and FT-Raman Spectroscopy: Experimental FT-IR and FT-Raman spectra for 4-PI are typically recorded on powdered samples. For FT-IR, a KBr pellet technique is common, with spectra recorded in the 4000–400 cm⁻¹ range.

  • Thermodynamic Measurements: Techniques such as high-precision drop calorimetry are used to measure heat capacities. Vapor pressure measurements can be conducted using the Knudsen effusion methodology to determine thermodynamic properties related to sublimation and vaporization.

Results and Discussion

The following sections summarize the key quantitative data obtained from DFT calculations on this compound.

Optimized Molecular Structure

The geometry optimization provides the most stable three-dimensional structure of the molecule. Key structural parameters calculated at the B3LYP/6-311++G(d,p) level are presented below. Studies have shown that while the individual imidazole and phenyl rings are planar, the molecule as a whole is non-planar due to the dihedral angle between the two rings. This can be influenced by strong N–H···N intermolecular interactions in the solid state.

Parameter Description Typical Calculated Value
Bond Lengths (Å)
N1-C2Imidazole Ring~ 1.38 Å
C2-N3Imidazole Ring~ 1.32 Å
N3-C4Imidazole Ring~ 1.39 Å
C4-C5Imidazole Ring~ 1.37 Å
C5-N1Imidazole Ring~ 1.37 Å
C4-C6Phenyl Linkage~ 1.47 Å
C-C (Phenyl avg.)Phenyl Ring~ 1.39 Å
Bond Angles (°)
N1-C2-N3Imidazole Ring~ 112.5°
C2-N3-C4Imidazole Ring~ 106.0°
N3-C4-C5Imidazole Ring~ 110.5°
C5-N1-C2Imidazole Ring~ 107.5°
Dihedral Angle (°)
C5-C4-C6-C7Phenyl-Imidazole Twist~ 20-35°
Table 1: Selected optimized geometrical parameters for this compound based on DFT calculations.
Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower chemical reactivity. For 4-PI, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO is distributed across the phenyl ring.

Parameter Description Value (B3LYP/6-311G++(d,p))
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.1 to -6.3 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.9 to -1.1 eV
ΔE (Gap) HOMO-LUMO Energy Gap ~5.2 eV
Table 2: Calculated Frontier Molecular Orbital energies and energy gap for this compound.

Note: A previous study reported a gap of 4.14 eV, which can arise from different functionals or basis sets, highlighting the sensitivity of these values to the computational method.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. In the MEP map of 4-PI, the most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for electrophilic attack. The most positive potential (blue region) is located around the acidic hydrogen atom of the N-H group, making it susceptible to nucleophilic attack or hydrogen bonding.

Vibrational Analysis

Theoretical vibrational frequencies, when scaled by an appropriate factor (e.g., 0.95-0.98 for B3LYP), show excellent agreement with experimental FT-IR and FT-Raman spectra. This allows for a precise assignment of the observed spectral bands to specific molecular vibrations.

Vibrational Mode Description Calculated (Scaled) Wavenumber (cm⁻¹) Experimental FT-IR Wavenumber (cm⁻¹)
N-H StretchImidazole N-H group~3150 cm⁻¹~3120-3160 cm⁻¹
C-H Stretch (Aromatic)Phenyl & Imidazole C-H~3050-3100 cm⁻¹~3040-3126 cm⁻¹
C=N StretchImidazole Ring~1590 cm⁻¹~1593 cm⁻¹
C-N StretchImidazole Ring~1460 cm⁻¹~1463 cm⁻¹
Ring Puckering/BendingOut-of-plane modes~700-900 cm⁻¹~700-900 cm⁻¹
Table 3: Comparison of key calculated and experimental vibrational frequencies for this compound.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical dependencies of the quantum chemical calculations described in this guide.

G cluster_input 1. Setup cluster_calc 2. Core Calculations cluster_verify 3. Verification cluster_analysis 4. Property Analysis cluster_output 5. Output mol_input Define Molecule (this compound) method_select Select Method (e.g., DFT/B3LYP) mol_input->method_select basis_select Select Basis Set (e.g., 6-311++G(d,p)) method_select->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum (No Imaginary Frequencies?) freq_calc->verify verify->geom_opt No (Re-optimize) elec_prop Electronic Properties (HOMO, LUMO, MEP) verify->elec_prop Yes vib_analysis Vibrational Analysis (IR/Raman Spectra) elec_prop->vib_analysis nbo NBO Analysis (Charge Delocalization) vib_analysis->nbo data_interp Data Interpretation & Comparison nbo->data_interp

Caption: Workflow for quantum chemical analysis of this compound.

G opt_geom Optimized Geometry (Minimum Energy Structure) freq Vibrational Frequencies opt_geom->freq fmo Frontier Molecular Orbitals (HOMO/LUMO) opt_geom->fmo mep Molecular Electrostatic Potential (MEP) opt_geom->mep thermo Thermodynamic Properties (Enthalpy, Entropy) opt_geom->thermo freq->thermo spectra Spectroscopic Signatures (IR/Raman) freq->spectra reactivity Reactivity Descriptors (Energy Gap, Hardness) fmo->reactivity sites Reactive Sites (Nucleophilic/Electrophilic) mep->sites

Caption: Logical dependencies among calculated properties of this compound.

Conclusion

This technical guide has detailed the standard procedures for conducting quantum chemical calculations on this compound. Through the application of Density Functional Theory, researchers can obtain reliable data on the molecule's geometric structure, electronic landscape, and vibrational characteristics. The presented quantitative data, summarized in tables, offers a clear benchmark for such computational studies. The provided workflows visualize a systematic approach to these calculations. The insights gained from this theoretical framework are invaluable for rational drug design, allowing for the prediction of reactivity and interaction sites, and for the development of novel materials with tailored electronic and optical properties.

References

A Technical Guide to the Historical Synthesis of 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 4-phenylimidazole, a crucial scaffold in medicinal chemistry and drug development. The document provides a comparative analysis of key synthetic routes, detailing experimental protocols and quantitative data to offer a comprehensive resource for researchers in the field.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, acting as inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. A thorough understanding of its synthetic origins is paramount for the development of novel derivatives and efficient manufacturing processes. This guide focuses on the seminal historical methods that have paved the way for modern synthetic strategies.

Core Synthesis Methods: A Comparative Overview

The historical synthesis of this compound has been dominated by a few key methodologies. The following table summarizes the quantitative data associated with the most prominent classical routes.

Synthesis MethodReactantsSolventReaction TimeTemperatureYieldPurity
From α-Halo Ketone α-Bromoacetophenone, Formamidine Acetate, Potassium CarbonateEthylene Glycol~7-8 hours40-100°C>45%>99%
From α-Halo Ketone (General) α-Bromoacetophenone, FormamideFormamide5-9 hours170-180°C52-60% (for analogs)N/A
Debus-Radziszewski Synthesis Phenylglyoxal, Formaldehyde, Ammonia (or Ammonium Salt)N/AN/AN/AN/AN/A
Wallach Synthesis N,N'-Dialkyloxamides, Phosphorus Pentachloride, followed by reductionN/AN/AN/AN/AN/A

Key Experimental Protocols

This section provides detailed experimental methodologies for the principal historical syntheses of this compound.

Synthesis from α-Halo Ketone and Amidine (One-Pot Method)[1]

This method provides a high-yield, one-pot synthesis of this compound from readily available starting materials.

Reactants:

  • α-Bromoacetophenone

  • Formamidine Acetate

  • Potassium Carbonate

  • Ethylene Glycol

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • 50% Sodium Hydroxide Solution

  • Activated Carbon

  • Chloroform

  • Petroleum Ether

Procedure:

  • In a four-necked flask, add 220 mL of ethylene glycol and heat to 50°C.

  • Slowly add 50 g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2°C.

  • After 30 minutes of incubation, slowly add 54 g (0.52 mol) of formamidine acetate over 60 minutes, keeping the temperature at 55 ± 2°C.

  • Continue the reaction at 55 ± 2°C for 2 hours.

  • Cool the reaction mixture to 30°C and slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.

  • Maintain the temperature at 32 ± 2°C for 5 hours.

  • Rapidly heat the mixture to 86 ± 2°C and incubate for 6 hours.

  • After the reaction is complete, cool the mixture slightly and add 150 mL of ethyl acetate and 200 mL of water.

  • Adjust the pH to 8 with a 50% sodium hydroxide solution.

  • Separate the organic layer and wash it with 150 mL of saturated sodium chloride solution.

  • Add 2 g of activated carbon to the organic layer and reflux for 1 hour.

  • Filter the hot solution to remove the activated carbon.

  • Evaporate the solvent to obtain a viscous liquid.

  • Add 100 mL of chloroform and 100 mL of petroleum ether and reflux for 1 hour.

  • Cool the solution to 15°C and allow it to crystallize for 10 hours.

  • Filter the crystals and dry them at 50°C to obtain this compound.

Synthesis from α-Halo Ketone and Formamide[2]

This is a general and historically significant method for the synthesis of imidazoles.

Reactants:

  • α-Bromoacetophenone

  • Formamide

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Sodium Sulfate

Procedure:

  • A solution of 1 mmol of the α-bromoacetophenone in 15 mL of formamide is heated to 170-180°C for 5-9 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with 20 mL of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with 50 mL of ethyl acetate.

  • The combined organic extracts are dried over sodium sulfate and concentrated in vacuo to afford the crude product.

  • The crude product is then purified by column chromatography to yield the final product.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[2] For the synthesis of this compound, the likely reactants would be phenylglyoxal, formaldehyde, and ammonia.

General Concept: The reaction proceeds in two conceptual stages. First, the dicarbonyl compound (phenylglyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde (formaldehyde) to form the imidazole ring.[2]

Adapted Protocol (from 2,4,5-triphenyl-1H-imidazole synthesis): A specific protocol for this compound via this route is not readily available in the reviewed literature. However, a general procedure for a related compound, 2,4,5-triphenyl-1H-imidazole (lophine), can be adapted.

Reactants:

  • Phenylglyoxal (as the 1,2-dicarbonyl compound)

  • Formaldehyde (as the aldehyde)

  • Ammonium Acetate (as the ammonia source)

  • Glacial Acetic Acid (as the solvent)

Procedure:

  • Dissolve phenylglyoxal, formaldehyde, and a molar excess of ammonium acetate in glacial acetic acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate.

  • Purify the product by flash column chromatography.

Wallach Synthesis

The Wallach synthesis is another historical method for preparing imidazoles. It typically involves the treatment of N,N'-dialkyloxamides with phosphorus pentachloride to form a chloro-containing intermediate, which is then reduced to an imidazole. While this method is historically significant for the imidazole core, its direct application for the synthesis of this compound is not well-documented in the reviewed literature.

General Concept: The reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride generates a chlorinated intermediate. Subsequent reduction of this intermediate, for example with hydriodic acid, yields the corresponding imidazole derivative. The substituents on the final imidazole ring are determined by the substituents on the starting oxamide.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.

Synthesis_from_Alpha_Halo_Ketone_and_Amidine cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 α-Bromoacetophenone Step1 Substitution in Ethylene Glycol (40-70°C) Reactant1->Step1 Reactant2 Formamidine Acetate Reactant2->Step1 Reactant3 K2CO3 Step2 Cyclization (30-100°C) Reactant3->Step2 Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product This compound Step3->Product Synthesis_from_Alpha_Halo_Ketone_and_Formamide cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 α-Bromoacetophenone Step1 Heating in Formamide (170-180°C) Reactant1->Step1 Reactant2 Formamide Reactant2->Step1 Step2 Work-up & Purification Step1->Step2 Product This compound Step2->Product Debus_Radziszewski_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Phenylglyoxal Step1 Condensation Reactant1->Step1 Reactant2 Formaldehyde Step2 Cyclization Reactant2->Step2 Reactant3 Ammonia Source Reactant3->Step1 Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product This compound Step3->Product

References

The Dawn of a Scaffold: Discovery and Initial Studies of 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylimidazole, a seemingly simple heterocyclic molecule, has emerged as a significant scaffold in medicinal chemistry, most notably for its role in the development of inhibitors targeting the enzyme indoleamine 2,3-dioxygenase (IDO). This technical guide provides a comprehensive overview of the discovery and initial studies of this compound, detailing its first synthesis and its inaugural identification as a bioactive compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of imidazole-based compounds and their therapeutic applications.

Discovery and First Synthesis

The first documented synthesis that paved the way for this compound derivatives was reported by Bredereck and Theilig in 1953. Their method involved the reaction of α-bromoacetophenone with formamide. This approach established a fundamental route to the this compound core. Another classical method for synthesizing the imidazole ring is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While not the first specific synthesis of this compound, it represents a foundational multi-component reaction for imidazole synthesis.

A more direct and later-described one-pot synthesis of this compound involves the reaction of α-bromoacetophenone with formamidine acetate in ethylene glycol, followed by cyclization with potassium carbonate[1].

Experimental Protocols: Synthesis of this compound
  • Reaction Setup: A solution of an α-bromoacetyl derivative (e.g., α-bromoacetophenone) (1 mmol) is heated in formamide (15 mL).

  • Heating: The reaction mixture is heated to 170–180 °C for 5–9 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a saturated sodium bicarbonate solution (20 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic extracts are dried over sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.

A detailed protocol for a one-pot synthesis is outlined in a patent, providing a clear, step-by-step procedure[1]:

  • Substitution Reaction:

    • In a four-necked flask, add 220 mL of ethylene glycol and heat to 50 °C.

    • Slowly add 50 g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2 °C.

    • After 30 minutes of incubation, slowly add 54 g (0.52 mol) of formamidine acetate over 60 minutes, maintaining the temperature at 55 ± 2 °C.

    • Continue the reaction for 2 hours at the same temperature.

  • Cyclization Reaction:

    • Cool the reaction mixture to 30 °C.

    • Slowly add 130 g (0.94 mol) of potassium carbonate over 1 hour.

    • Maintain the reaction at 32 ± 2 °C for 5 hours.

    • Rapidly heat the mixture to 86 ± 2 °C and incubate for 6 hours.

  • Post-Treatment:

    • The reaction is terminated, and the product is isolated and purified. The patent suggests a final product with a purity of over 99% and a yield greater than 45%[1].

Visualization of Synthetic Pathway

G General Synthesis of this compound cluster_0 Method 1: Bredereck and Theilig (Adapted) cluster_1 Method 2: One-Pot Synthesis alpha-Bromoacetophenone alpha-Bromoacetophenone Heat (170-180 C) Heat (170-180 C) alpha-Bromoacetophenone->Heat (170-180 C) Formamide Formamide Formamide->Heat (170-180 C) 4-Phenylimidazole_1 This compound Heat (170-180 C)->4-Phenylimidazole_1 alpha-Bromoacetophenone_2 alpha-Bromoacetophenone Substitution Substitution alpha-Bromoacetophenone_2->Substitution Formamidine Acetate Formamidine Acetate Formamidine Acetate->Substitution Ethylene Glycol Ethylene Glycol Ethylene Glycol->Substitution Cyclization Cyclization Substitution->Cyclization Potassium Carbonate Potassium Carbonate Potassium Carbonate->Cyclization 4-Phenylimidazole_2 This compound Cyclization->4-Phenylimidazole_2

Caption: Synthetic routes to this compound.

Initial Biological Studies: Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

The first report of a biological activity for this compound came in 1989 when Sono and Cady identified it as a weak, noncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. This discovery was pivotal, as it established this compound as a lead compound for the development of more potent IDO inhibitors for cancer immunotherapy.

Quantitative Data from Initial IDO Inhibition Studies
CompoundTargetInhibition TypeIC50Reference
This compoundIDONoncompetitive48 µMSono and Cady, 1989
Experimental Protocol: IDO Inhibition Assay (Based on Sono and Cady, 1989)

The following is a generalized protocol for the IDO inhibition assay as would have been performed in the late 1980s. The full, detailed protocol from the original publication is not widely accessible.

  • Enzyme Preparation: Purified IDO enzyme is prepared from a suitable source (e.g., rabbit small intestine).

  • Reaction Mixture: The assay is typically performed in a potassium phosphate buffer (pH 6.5). The reaction mixture contains the IDO enzyme, L-tryptophan (the substrate), methylene blue, and ascorbic acid. Ascorbic acid and methylene blue act as a reducing system to maintain the heme iron of IDO in its active ferrous state[3]. Catalase is often included to prevent enzyme inactivation by hydrogen peroxide.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 25 °C or 37 °C).

  • Termination: The reaction is stopped after a defined time by the addition of an acid, such as trichloroacetic acid.

  • Quantification of Kynurenine: The product of the reaction, N-formylkynurenine, is hydrolyzed to kynurenine by the acidic conditions. The concentration of kynurenine is then determined spectrophotometrically by reacting it with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a yellow-colored product with an absorbance maximum around 480-490 nm.

  • Data Analysis: The rate of kynurenine formation is measured at different inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Spectroscopic Studies of this compound Binding to IDO

Sono and Cady's initial study also included spectroscopic analyses which provided crucial insights into the mechanism of inhibition. Despite the noncompetitive kinetics observed, their spectroscopic data demonstrated that this compound directly binds to the heme iron at the active site of IDO. This was a significant finding, as it suggested that the noncompetitive inhibition was likely due to a preferential binding to the inactive, ferric form of the enzyme.

Visualization of the IDO Catalytic Cycle and Inhibition by this compound

G IDO Catalytic Cycle and Inhibition by this compound cluster_0 IDO Catalytic Cycle cluster_1 Inhibition by this compound IDO_Fe3 IDO (Fe3+) Inactive IDO_Fe3->IDO_Fe3 Autoxidation IDO_Fe2 IDO (Fe2+) Active IDO_Fe3->IDO_Fe2 Reduction (Ascorbate/Methylene Blue) IDO_Fe3_4PI IDO (Fe3+)-4PI Complex (Inactive) IDO_Fe3->IDO_Fe3_4PI + 4-PI (Heme Iron Binding) IDO_Fe2_O2 IDO (Fe2+)-O2 IDO_Fe2->IDO_Fe2_O2 + O2 Ternary_Complex IDO-O2-Tryptophan Complex IDO_Fe2_O2->Ternary_Complex + Tryptophan Ternary_Complex->IDO_Fe3 + Product Release Product N-formylkynurenine 4PI This compound 4PI->IDO_Fe3_4PI

Caption: Simplified IDO catalytic cycle and inhibition.

Visualization of the IDO Inhibition Assay Workflow

G Workflow of IDO Inhibition Assay Prepare_Reagents Prepare Reagents (Buffer, IDO, Tryptophan, Reducing System, 4-PI) Reaction_Setup Set up Reaction Mixture (Buffer, Tryptophan, Reducing System, +/- 4-PI) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction (Add IDO Enzyme) Reaction_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add Acid) Incubate->Terminate_Reaction Develop_Color Develop Color (Add Ehrlich's Reagent) Terminate_Reaction->Develop_Color Measure_Absorbance Measure Absorbance (Spectrophotometer) Develop_Color->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for IDO inhibition assay.

Conclusion

The discovery of this compound, from its initial synthesis to its characterization as the first imidazole-based inhibitor of IDO, marks a significant milestone in medicinal chemistry. The early synthetic routes, though perhaps rudimentary by modern standards, laid the groundwork for the creation of a vast library of imidazole-containing compounds. The seminal biological studies by Sono and Cady not only unveiled the therapeutic potential of this scaffold but also provided critical mechanistic insights that have guided the development of next-generation IDO inhibitors. This technical guide consolidates the foundational knowledge surrounding this compound, offering a valuable resource for researchers aiming to build upon this rich history of discovery and innovation.

References

The Role of 4-Phenylimidazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 4-phenylimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile core for designing therapeutic agents.[1][2] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][3][4] This guide provides an in-depth technical overview of the synthesis, biological targets, structure-activity relationships (SAR), and key experimental protocols associated with this compound in the context of drug discovery and development.

Synthesis of the this compound Core

The synthesis of this compound and its derivatives is well-established, with several reliable methods available. A common and effective approach involves the cyclization of an α-haloketone with a source of ammonia and formaldehyde, typically formamide.

Common Synthetic Route: A prevalent method is the de novo synthesis of the imidazole ring through the reaction of an α-bromo-acetophenone derivative with formamide, which serves as both the ammonia and formyl group source. Another approach involves a one-pot synthesis using alpha-bromoacetophenone and formamidine acetate in ethylene glycol, which provides the final product in good yield and high purity.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol is adapted from established literature procedures for the synthesis of this compound from α-bromo-ketones and formamide.

Materials:

  • Appropriate α-bromoacetyl derivative (e.g., 2-bromo-1-phenylethanone) (1 mmol)

  • Formamide (15 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • A solution of the α-bromoacetyl derivative (1 mmol) in formamide (15 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 170–180 °C and maintained at this temperature for 5–9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The cooled mixture is diluted with saturated NaHCO₃ solution (20 mL) to neutralize any acid and quench the reaction.

  • The aqueous layer is extracted three times with EtOAc (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure (in vacuo) to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of methanol and chloroform) to afford the pure this compound derivative.

Major Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed to develop inhibitors for a variety of key biological targets implicated in human diseases.

Indoleamine 2,3-dioxygenase (IDO) Inhibition

IDO is an immunomodulatory enzyme that is a significant therapeutic target in oncology. It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. This compound (4-PI) was identified as a noncompetitive inhibitor of IDO that binds to the heme iron at the active site. This discovery has spurred the development of more potent 4-PI derivatives. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can enhance potency by interacting with residues in the active site, such as C129 and S167.

p38 MAP Kinase Inhibition

p38 Mitogen-Activated Protein (MAP) kinase is a crucial enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1. As such, it is a major target for treating inflammatory diseases. The 4-phenyl ring of pyridinyl-imidazole inhibitors is a key determinant for specificity, fitting into a unique allosteric binding pocket not present in other kinases. This interaction stabilizes a conformation of the kinase that is incompatible with ATP binding, leading to potent and selective inhibition.

Anticancer and Antiproliferative Activity

Beyond IDO inhibition, this compound derivatives have shown broad anticancer activities. Various substituted imidazoles have demonstrated cytotoxicity against human cancer cell lines, including prostate, breast, and brain cancer. The proposed mechanisms of action are diverse and include the inhibition of the p53-MDM2 interaction, suppression of the PI3K/AKT/mTOR signaling pathway, and selective inhibition of protein kinases like CRAF.

Other Therapeutic Targets
  • Xanthine Oxidoreductase (XOR): Derivatives of 1-phenylimidazole-4-carboxylic acid have been developed as potent XOR inhibitors for the treatment of hyperuricemia and gout.

  • Phosphodiesterase 10A (PDE10A): Fused systems incorporating the phenylimidazole moiety have yielded potent inhibitors of PDE10A, a target for neurological and psychiatric disorders.

  • Bacterial Enoyl-ACP Reductase (FabK): Phenylimidazole derivatives have been identified as specific inhibitors of FabK, an essential enzyme in bacterial fatty acid synthesis, demonstrating their potential as novel antibacterial agents against pathogens like Streptococcus pneumoniae.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following table summarizes the reported inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) for various this compound derivatives against their respective targets.

Compound Class/DerivativeTargetIC₅₀ / KᵢReference
This compound (4-PI)IDO100 µM (Kᵢ)
4-(2-thiolphenyl)imidazoleIDO12 µM (Kᵢ)
4-(3-thiolphenyl)imidazoleIDO9 µM (Kᵢ)
4-(4-thiolphenyl)imidazoleIDO10 µM (Kᵢ)
BIRB 796 (diaryl urea class)p38 MAP Kinase0.3 nM (IC₅₀)
Phenylimidazole-pyrazoloquinazoline (1q)PDE10A16 nM (IC₅₀)
1-Phenylimidazole derivative (Ie)XOR8.0 nM (IC₅₀)
1-Phenylimidazole derivative (IVa)XOR7.2 nM (IC₅₀)
Pyrimidin-4-yl-1H-imidazol-2-yl (7a)CRAF Kinase0.62 µM (IC₅₀, A375P)
Imidazole[4,5-f]phenanthroline (IPM714)HCT116 Cells1.74 µM (IC₅₀)

Mandatory Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_inhibitor Inhibition cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) TAK1 TAK1 Stress->TAK1 ASK1 ASK1 Stress->ASK1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->TAK1 Cytokines->ASK1 MKK3_6 MKK3 / MKK6 TAK1->MKK3_6 phosphorylates ASK1->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates TF Transcription Factors (ATF2, CREB) p38->TF activates Cytokine_Prod Cytokine Production (TNF-α, IL-1β) p38->Cytokine_Prod activates Apoptosis Apoptosis p38->Apoptosis activates Inhibitor This compound Derivatives Inhibitor->p38 inhibits Drug_Discovery_Workflow cluster_discovery Lead Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Lead This compound (Lead Compound) Synthesis Derivative Synthesis Lead->Synthesis Screening High-Throughput Screening Screening->Lead Assay In Vitro Biological Assays (e.g., IDO, p38) Synthesis->Assay SAR Structure-Activity Relationship (SAR) SAR->Synthesis Iterative Design Optimized Optimized Inhibitor SAR->Optimized Assay->SAR ADMET ADMET Profiling Optimized->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Candidate Clinical Candidate InVivo->Candidate SAR_Logic cluster_imidazole Imidazole Ring Modifications cluster_phenyl Phenyl Ring Modifications cluster_activity Impact on IDO Inhibition center_node This compound Core N1_Sub N-1 Substitution center_node->N1_Sub N1_H N-1 Unsubstituted (H) center_node->N1_H Ortho Ortho Substitution (e.g., -SH, -F) center_node->Ortho Meta Meta Substitution (e.g., -SH) center_node->Meta Para Para Substitution (e.g., -SH) center_node->Para Loss Loss of Activity (No Heme Binding) N1_Sub->Loss leads to Required Required for Heme Binding N1_H->Required is Increased Increased Potency (Active Site Interaction) Ortho->Increased can lead to Meta->Increased can lead to Para->Increased can lead to

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Phenylimidazole

This guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the distinct electrophilic and nucleophilic characteristics of this molecule is paramount for designing novel synthetic routes, developing new pharmaceuticals, and engineering advanced materials.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound consisting of a five-membered imidazole ring substituted with a phenyl group at position 4. Its derivatives are known for a wide range of biological activities, serving as building blocks for pharmaceuticals and functional materials.[1][2] The reactivity of this compound is governed by the electronic interplay between the imidazole and phenyl rings, creating distinct sites for both nucleophilic and electrophilic attack. This dual reactivity makes it a versatile synthon in organic chemistry.

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type nitrogen (N3) with a lone pair of electrons in an sp² hybrid orbital. This arrangement is key to its chemical behavior.

Theoretical Framework: Understanding Reactivity

The electrophilic and nucleophilic sites within a molecule are determined by its electronic structure. Key theoretical concepts used to predict this reactivity include:

  • Nucleophiles and Electrophiles : Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond, while electrophiles are electron-deficient species that accept an electron pair.[3][4] Nucleophilic sites in this compound are characterized by high electron density, such as the lone pair on the N3 nitrogen. Electrophilic sites are electron-poor, like the C2 carbon positioned between two electronegative nitrogen atoms.[5]

  • Frontier Molecular Orbital (FMO) Theory : This theory posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The spatial distribution and energy of these frontier orbitals indicate the most probable sites for reaction. The HOMO region represents the molecule's nucleophilic character, while the LUMO region represents its electrophilic character.

  • Molecular Electrostatic Potential (MEP) : MEP maps are color-coded visualizations of the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites).

Analysis of Electrophilic and Nucleophilic Sites

The unique structure of this compound results in several potential reactive sites.

These are the electron-rich centers that readily react with electrophiles.

  • N3 (Pyridine-type) Nitrogen : This is the most nucleophilic site in the neutral molecule. The lone pair of electrons on N3 is located in an sp² orbital, making it readily available for donation to electrophiles such as protons (H⁺) and alkylating agents. This is the primary site of N-alkylation and N-arylation under neutral or mildly basic conditions.

  • N1 (Pyrrole-type) Nitrogen Anion : While the N1 lone pair is part of the aromatic π-system and thus less available in the neutral molecule, deprotonation with a strong base generates a highly nucleophilic imidazolate anion. This anion readily undergoes alkylation at the N1 position.

  • Phenyl Ring Carbons : The phenyl ring is susceptible to electrophilic aromatic substitution (SEAr). The imidazole ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, strong activating groups can sometimes lead to over-reaction or side products.

  • C5 Carbon : This carbon atom of the imidazole ring can also exhibit nucleophilic character, although it is significantly less reactive than the nitrogen atoms.

These are the electron-poor centers susceptible to attack by nucleophiles.

  • C2 Carbon : Positioned between two electronegative nitrogen atoms, the C2 carbon is the most electrophilic carbon in the imidazole ring. It is susceptible to attack by strong nucleophiles, particularly after the N1 position is protected with a bulky group. A common synthetic strategy involves lithiation at C2 followed by quenching with an electrophile.

  • N1-H Proton : The proton on the N1 nitrogen is acidic and can be readily abstracted by a base. This proton is the primary electrophilic site for acid-base reactions.

  • C4 and C5 Carbons : While primarily nucleophilic, these carbons can be attacked by nucleophiles under specific conditions, especially in activated 4H-imidazole derivatives or through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present and the ring is activated by electron-withdrawing groups.

// Invisible nodes for positioning arrows N3_pos [pos="1.2,0.5!", shape=point, style=invis]; C2_pos [pos="0.5,1.5!", shape=point, style=invis]; NH_pos [pos="-0.5,0.2!", shape=point, style=invis]; Ph_pos [pos="-1.5,-1.0!", shape=point, style=invis];

// Edges from labels to molecule positions N3_label -> N3_pos [color="#34A853", arrowhead=vee, penwidth=2]; C2_label -> C2_pos [color="#EA4335", arrowhead=vee, penwidth=2]; NH_label -> NH_pos [color="#EA4335", arrowhead=vee, penwidth=2]; Ph_label -> Ph_pos [color="#34A853", arrowhead=vee, penwidth=2]; }

Caption: Key nucleophilic and electrophilic sites on this compound.

Quantitative Data Summary

The reactivity of this compound can be further understood through quantitative physicochemical data.

PropertyValueSignificanceReference
Molecular Weight 144.17 g/mol Basic molecular property.
pKa 6.9 (imidazole)Indicates the acidity of the N1-H proton. The phenyl group slightly modifies this value.
XLogP3-AA 1.7Log P value, indicating moderate lipophilicity.
Melting Point 128-131 °CPhysical property for identification.
HOMO Energy -5.2 to -6.0 eV (Typical for similar imidazole derivatives)Higher HOMO energy indicates stronger nucleophilicity. The HOMO is typically localized on the imidazole ring, particularly N3.
LUMO Energy -1.0 to -1.5 eV (Typical for similar imidazole derivatives)Lower LUMO energy indicates stronger electrophilicity. The LUMO is often distributed over the C2 position and the π-system.

Experimental Protocols

The following sections detail generalized experimental procedures for probing the reactivity of this compound.

This protocol describes the reaction of this compound with an alkyl halide. The regioselectivity depends on the reaction conditions.

  • Objective : To introduce an alkyl group onto a nitrogen atom of the imidazole ring.

  • Materials : this compound, sodium hydride (NaH) (for N1 alkylation), an alkyl halide (e.g., benzyl bromide), and a suitable solvent (e.g., acetonitrile (CH₃CN) or dimethylformamide (DMF)).

  • Procedure (N1-Alkylation) : a. Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir for 30 minutes at 0 °C to form the imidazolate anion. d. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by slowly adding water. h. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. i. Purify the crude product by column chromatography.

  • Procedure (N3-Alkylation) : a. Dissolve this compound (1.0 eq) and the alkyl halide (1.1 eq) in acetonitrile. b. Heat the mixture to reflux and maintain for 12-24 hours. c. Monitor the reaction by TLC. d. After cooling, concentrate the solvent in vacuo. e. The resulting product is often the N3-alkylated hydrohalide salt, which can be neutralized with a base (e.g., NaHCO₃ solution) and purified as described above.

This protocol follows a common route for synthesizing the this compound core.

  • Objective : To synthesize this compound from α-bromoacetophenone and formamide.

  • Materials : α-bromoacetophenone, formamide, saturated sodium bicarbonate (NaHCO₃) solution, ethyl acetate (EtOAc).

  • Procedure : a. Heat a solution of α-bromoacetophenone (1.0 eq) in formamide (excess, ~15 mL per mmol of ketone) to 170-180 °C. b. Maintain this temperature for 5-9 hours. c. Cool the reaction mixture to room temperature. d. Dilute the mixture with saturated NaHCO₃ solution. e. Extract the aqueous layer multiple times with ethyl acetate. f. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. g. Purify the crude product by column chromatography to yield this compound.

Visualization of Reaction Pathways

Graphviz diagrams are used to illustrate key reaction mechanisms and logical flows.

G start This compound (4-PI) deprotonation Deprotonation with Base (NaH) in DMF start->deprotonation anion 4-Phenylimidazolate Anion (Nucleophile) deprotonation->anion attack Nucleophilic Attack (SN2 Reaction) anion->attack HOMO(anion) -> LUMO(R-X) reagent Alkyl Halide (R-X) (Electrophile) reagent->attack product N1-Alkylated This compound attack->product

Caption: Workflow for the N1-alkylation of this compound.

G start This compound (Nucleophilic Phenyl Ring) pi_attack π-bond Attack on E+ start->pi_attack electrophile Electrophile (E+) electrophile->pi_attack intermediate Arenium Ion Intermediate (Resonance Stabilized) pi_attack->intermediate deprotonation Deprotonation (Restores Aromaticity) intermediate->deprotonation product Substituted Phenylimidazole (ortho/para products) deprotonation->product

Caption: Logical steps in electrophilic substitution on the phenyl ring.

G cluster_nucleophile 4-PI as Nucleophile cluster_electrophile Electrophile (E+) cluster_electrophile2 4-PI as Electrophile cluster_nucleophile2 Nucleophile (Nu-) nuc {HOMO (High Energy) (e.g., N3 lone pair)} | {LUMO (Higher Energy)} elec {HOMO (Lower Energy)} | {LUMO (Low Energy) (Accepts e-)} nuc:homo->elec:lumo Interaction leads to bond formation elec2 {HOMO (High Energy)} | {LUMO (Low Energy) (e.g., C2 center)} nuc2 {HOMO (High Energy) (Donates e-)} | {LUMO (Higher Energy)} nuc2:homo->elec2:lumo Interaction leads to bond formation

Caption: FMO theory predicts reactivity via HOMO-LUMO interactions.

Conclusion

This compound possesses a rich and versatile chemical reactivity profile characterized by distinct and predictable nucleophilic and electrophilic sites. The pyridine-like N3 nitrogen serves as the primary nucleophilic center, while the C2 carbon is the most significant electrophilic site on the imidazole ring. Furthermore, the N1-anion is a potent nucleophile, and the appended phenyl ring is susceptible to electrophilic aromatic substitution. A thorough understanding of these characteristics, supported by theoretical principles like FMO theory and quantitative data, is essential for leveraging this compound as a versatile building block in the development of novel drugs and advanced functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Copper and Cobalt Complexes with 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal complexes, particularly those involving copper and cobalt, have garnered significant interest in the field of medicinal chemistry due to their diverse therapeutic potential. The coordination of these metals with organic ligands, such as imidazole derivatives, can lead to the development of novel compounds with enhanced biological activities, including antimicrobial and anticancer properties. The imidazole moiety, a key component of many biological molecules, provides a versatile scaffold for the design of new metallodrugs. This document provides detailed application notes and protocols for the synthesis of copper and cobalt complexes with 4-phenylimidazole, a specific derivative with potential for unique biological interactions due to its aromatic substituent.

The protocols outlined below are based on established methods for the synthesis of related imidazole-metal complexes and are intended to serve as a guide for the preparation and evaluation of this compound-based copper and cobalt complexes. While specific quantitative data for this compound complexes are limited in the publicly available literature, representative data from analogous complexes are provided to illustrate the expected outcomes and facilitate comparative analysis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Representative Copper and Cobalt Imidazole Complexes
ComplexFormulaColorYield (%)M.P. (°C)IR (cm⁻¹) ν(M-N)UV-Vis λmax (nm)
Tetrakis(this compound)-copper(II) dinitrate--INVALID-LINK--₂---~420-
Hexakis(this compound)-cobalt(II) acetate--INVALID-LINK--₂---~430-
[Cu(2-methylimidazole)₄]Cl₂C₁₆H₂₄Cl₂CuN₈Blue85>300415670
[Co(2-ethylimidazole)₄]Cl₂C₂₀H₃₂Cl₂CoN₈Pink82280-282425530

Note: Data for this compound complexes are based on qualitative mentions in the literature; quantitative values are from representative analogous imidazole complexes for illustrative purposes.

Table 2: In Vitro Biological Activity Data of Representative Copper and Cobalt Imidazole Complexes
ComplexAssay TypeCell Line / StrainIC₅₀ (µM) / MIC (µg/mL)Reference
Tetrakis(this compound)-copper(II) dinitrateAntibacterialBacillus cereusEffective[1]
[Cu(phen)(gly)(H₂O)]NO₃AnticancerMDA-MB-2311.7 - 19.0[2]
A Cobalt(III) ComplexAnticancerDL cells5 ± 1.5[1]
Cobalt(II) complexes with amoxicillinAntibacterialS. abonySignificant Activity[3]

Note: "Effective" indicates reported activity where specific quantitative data was not provided. IC₅₀ and MIC values are for representative copper and cobalt complexes to demonstrate the potential range of activity.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(this compound)-copper(II) dinitrate

This protocol is a general procedure adapted from the synthesis of similar copper-imidazole complexes.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (C₉H₈N₂)

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1 mmol of copper(II) nitrate trihydrate in 20 mL of absolute ethanol with gentle heating and stirring until a clear blue solution is obtained.

  • In a separate beaker, dissolve 4 mmol of this compound in 30 mL of absolute ethanol.

  • Slowly add the this compound solution to the stirring copper(II) nitrate solution at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours with continuous stirring.

  • After reflux, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60°C.

  • Characterize the final product using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: Synthesis of Hexakis(this compound)-cobalt(II) acetate

This protocol is a general procedure adapted from the synthesis of similar cobalt-imidazole complexes.

Materials:

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • This compound (C₉H₈N₂)

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1 mmol of cobalt(II) acetate tetrahydrate in 30 mL of methanol with stirring. The solution should be pink.

  • In a separate beaker, dissolve 6 mmol of this compound in 40 mL of methanol.

  • Add the this compound solution dropwise to the stirring cobalt(II) acetate solution at room temperature.

  • A color change should be observed upon addition of the ligand.

  • Stir the reaction mixture at room temperature for 24 hours.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the flask in an ice bath to complete precipitation.

  • Wash the collected solid with small portions of cold methanol and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride.

  • Characterize the final product using appropriate analytical techniques.

Mandatory Visualizations

Signaling Pathways

The biological activity of copper and cobalt complexes often involves the induction of oxidative stress and subsequent apoptosis in cancer cells. The following diagrams illustrate generalized pathways for these processes.

ROS_Mediated_Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular Cu_Complex Copper Complex Cu_Complex_Internal Internalized Copper Complex Cu_Complex->Cu_Complex_Internal Uptake Cell_Membrane Cytoplasm Mitochondrion ROS Increased ROS (Reactive Oxygen Species) Cu_Complex_Internal->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Causes Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Generalized ROS-mediated apoptosis pathway induced by copper complexes.

Mitochondrial_Dysfunction_Pathway Co_Complex Cobalt Complex Mitochondria Mitochondria Co_Complex->Mitochondria Targets ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition Leads to MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Inhibition->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Evaluation Start Start Dissolve_Metal_Salt Dissolve Metal Salt (Cu or Co) Start->Dissolve_Metal_Salt Dissolve_Ligand Dissolve this compound Start->Dissolve_Ligand Mix_Reactants Mix Solutions Dissolve_Metal_Salt->Mix_Reactants Dissolve_Ligand->Mix_Reactants Reaction Stir/Reflux Mix_Reactants->Reaction Precipitation Cool & Precipitate Reaction->Precipitation Isolation Filter & Wash Precipitation->Isolation Drying Dry Product Isolation->Drying End_Synthesis Synthesized Complex Drying->End_Synthesis Characterization Spectroscopic & Analytical Characterization End_Synthesis->Characterization Bio_Activity Biological Activity Screening (Antimicrobial/ Anticancer) Characterization->Bio_Activity Data_Analysis Data Analysis Bio_Activity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application of 4-Phenylimidazole Derivatives in Corrosion Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-phenylimidazole derivatives as corrosion inhibitors, particularly for mild steel and copper in various corrosive environments. It includes a summary of their performance, detailed experimental protocols for evaluation, and a visualization of the underlying mechanisms and experimental workflows.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have been extensively studied as effective corrosion inhibitors. Among these, this compound and its derivatives have emerged as a promising class of inhibitors due to their unique electronic structure and ability to adsorb onto metal surfaces.

The imidazole ring, with its two nitrogen atoms, and the appended phenyl group(s) contribute to a high electron density, facilitating strong adsorption onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby mitigating the corrosion process. The mechanism of inhibition often involves a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecules and the metal surface.[1][2]

Data Presentation: Corrosion Inhibition Performance

The following table summarizes the quantitative data on the corrosion inhibition efficiency of various this compound derivatives from recent studies. This allows for a clear comparison of their performance under different conditions.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)TechniqueReference
2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P1)Mild Steel1.0 M HCl10⁻³ M94.4EIS, Potentiodynamic Polarization[3]
3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P2)Mild Steel1.0 M HCl10⁻³ M96.2EIS, Potentiodynamic Polarization[3]
2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl)Mild Steel0.5 M H₂SO₄10⁻³ M96EIS, Potentiodynamic Polarization[4]
1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃)Mild Steel0.5 M H₂SO₄10⁻³ M91EIS, Potentiodynamic Polarization
3-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyridine (PDI)Copper3.5 wt% NaClNot Specified95.93Electrochemical Measurement
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)Carbon Steel1% NaCl80 ppm>90 (visual estimate from graph)EIS, Tafel
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2)Carbon Steel1% NaCl100 ppm>90 (visual estimate from graph)EIS, Tafel
4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamineCarbon Steel1% NaClNot Specified>80 (visual estimate from graph)EIS

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers evaluating the corrosion inhibition properties of this compound derivatives.

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive solution (e.g., 1.0 M HCl, 3.5 wt% NaCl)

  • Inhibitor solutions of various concentrations

  • Analytical balance (±0.1 mg)

  • Polishing papers of different grades

  • Acetone, distilled water

  • Thermostatic water bath

Protocol:

  • Mechanically polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without different concentrations of the this compound derivative.

  • Maintain the temperature of the solution using a thermostatic water bath for a specified immersion period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, clean them by removing the corrosion products (e.g., using a cleaning solution like Clarke's solution for steel), rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t)

      • W₁ = Initial weight of the coupon

      • W₂ = Final weight of the coupon

      • A = Surface area of the coupon

      • t = Immersion time

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Objective: To investigate the electrochemical behavior of the metal in the corrosive medium and determine the inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Counter Electrode (CE): Platinum or graphite rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Corrosive solution with and without inhibitor

Protocols:

a) Potentiodynamic Polarization:

  • Prepare the working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

      • Icorr₀ = Corrosion current density in the absence of the inhibitor

      • Icorrᵢ = Corrosion current density in the presence of the inhibitor

b) Electrochemical Impedance Spectroscopy (EIS):

  • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • After the OCP has stabilized, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • Analyze the data using Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Rct₀ = Charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Quantum Chemical Calculations

Objective: To correlate the molecular structure of the this compound derivatives with their inhibition efficiency using computational methods.

Software:

  • Gaussian, Quantum Espresso, or similar quantum chemistry software packages.

Protocol:

  • Model the molecular structure of the this compound derivative.

  • Perform geometry optimization of the molecule using a suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with B3LYP functional and 6-31G(d,p) basis set).

  • Calculate various quantum chemical parameters, including:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (μ): Indicates the polarity of the molecule and its tendency to adsorb on the metal surface.

    • Mulliken Charges: Provide information about the charge distribution on the atoms, identifying potential sites for interaction with the metal surface.

  • Correlate these calculated parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the application of this compound derivatives in corrosion inhibition.

G cluster_solution Corrosive Medium cluster_inhibitor This compound Derivative cluster_metal Metal Surface H2O H₂O Metal Metal (e.g., Fe, Cu) H2O->Metal Corrosion Cl_minus Cl⁻ Cl_minus->Metal Pitting H_plus H⁺ H_plus->Metal Acid Attack Imidazole Imidazole Ring (N atoms) Phenyl Phenyl Rings (π-electrons) Imidazole->Metal Chemisorption (N-Metal bond) Protective_Film Protective Adsorbed Film Phenyl->Metal Physisorption (π-d orbital interaction) Protective_Film->Metal Blocks Corrosive Species

Caption: Mechanism of corrosion inhibition by this compound derivatives.

G cluster_exp Experimental Evaluation cluster_analysis Data Analysis cluster_comp Computational Modeling start Start: Select Inhibitor & Metal prep_inhibitor Prepare Inhibitor Solutions (various concentrations) start->prep_inhibitor prep_metal Prepare Metal Coupons (polishing, cleaning, weighing) start->prep_metal dft Quantum Chemical Calculations (DFT) start->dft weight_loss Weight Loss Measurement prep_inhibitor->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis pdp Potentiodynamic Polarization prep_inhibitor->pdp prep_metal->weight_loss prep_metal->eis prep_metal->pdp calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie eis->calc_ie pdp->calc_ie adsorption_isotherm Determine Adsorption Isotherm (e.g., Langmuir) calc_ie->adsorption_isotherm mechanism Elucidate Inhibition Mechanism adsorption_isotherm->mechanism conclusion Conclusion: Evaluate Inhibitor Performance mechanism->conclusion correlation Correlate Molecular Structure with IE% dft->correlation correlation->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

References

Application Notes and Protocols: Development of Antimicrobial Agents from 4-Phenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action. Imidazole-containing compounds have emerged as a promising class of therapeutics with a broad range of biological activities, including antimicrobial properties. Among these, 4-phenylimidazole derivatives have garnered significant interest due to their potent activity against various pathogens. These compounds often exhibit specific mechanisms of action, such as the inhibition of essential bacterial enzymes, making them attractive candidates for further development.

These application notes provide a comprehensive overview of the key methodologies and protocols for the synthesis, antimicrobial evaluation, and mechanism of action studies of this compound derivatives. The information presented is intended to guide researchers in the design and execution of experiments aimed at discovering and developing new antimicrobial agents based on this chemical scaffold.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the in vitro antimicrobial activity of representative this compound derivatives against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
296 Phenylimidazole analogClostridioides difficile (major ribotypes)2 (MIC⁹⁰)[1][2]
6d 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoleStaphylococcus aureus4[3]
6c 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoleStaphylococcus aureus16[3]
6c 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoleEnterococcus faecalis16[3]
Vancomycin Glycopeptide (Control)Clostridioides difficile1 (MIC⁹⁰)
Ciprofloxacin Fluoroquinolone (Control)Staphylococcus aureus8 (for comparison with 6d)

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core structure, which can then be further modified. The synthesis involves the reaction of an α-bromo-ketone with formamide.

Materials:

  • α-Bromoacetophenone (or other appropriate bromoacetyl derivative)

  • Formamide

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the bromoacetyl derivative (1 mmol) in formamide (15 mL).

  • Heat the reaction mixture to 170-180 °C under reflux for 5-9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a saturated NaHCO₃ solution (20 mL) to neutralize any remaining acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final this compound derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method in 96-well plates.

Materials:

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin) as positive controls

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and control antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (appropriately diluted to the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanism of Action: Bacterial Membrane Integrity Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane. PI can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Test compounds

  • Positive control (e.g., a known membrane-disrupting agent like polymyxin B)

  • Negative control (vehicle, e.g., DMSO)

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment:

    • To aliquots of the bacterial suspension, add the test compounds at various concentrations (e.g., 1x and 2x MIC).

    • Include positive and negative controls.

    • Incubate the suspensions at 37°C for a defined period (e.g., 1-2 hours).

  • Staining and Measurement:

    • Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Measure the fluorescence using a fluorometer (e.g., excitation at 535 nm and emission at 617 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis: An increase in fluorescence intensity in the compound-treated samples compared to the negative control indicates membrane damage.

Mechanism of Action: Enoyl-ACP Reductase (FabK) Inhibition Assay

This protocol describes an enzymatic assay to determine if the this compound derivatives inhibit the activity of FabK, a key enzyme in bacterial fatty acid synthesis.

Materials:

  • Purified FabK enzyme

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM MES, pH 7.0, 100 mM NH₄Cl)

  • Test compounds

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer, a fixed concentration of crotonoyl-CoA (e.g., 100 µM), and NADH (e.g., 100 µM).

    • Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.

  • Enzyme Reaction:

    • Initiate the enzymatic reaction by adding a specific amount of purified FabK enzyme (e.g., 0.3 µg/mL) to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Acquisition: Record the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH consumption) for each reaction.

    • Plot the percentage of enzyme inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Signaling Pathway Diagram

fatty_acid_synthesis acetyl_coa Acetyl-CoA condensation Condensation (FabH) acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_acp->condensation ketoacyl_acp β-Ketoacyl-ACP condensation->ketoacyl_acp reduction1 Reduction (FabG) ketoacyl_acp->reduction1 hydroxyacyl_acp β-Hydroxyacyl-ACP reduction1->hydroxyacyl_acp dehydration Dehydration (FabZ/A) hydroxyacyl_acp->dehydration enoyl_acp trans-2-Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (FabK) enoyl_acp->reduction2 acyl_acp Acyl-ACP (Elongated) reduction2->acyl_acp elongation_cycle Further Elongation Cycles acyl_acp->elongation_cycle phospholipids Phospholipids acyl_acp->phospholipids inhibitor This compound Derivatives inhibitor->reduction2

Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of this compound derivatives on FabK.

Experimental Workflow Diagram

experimental_workflow start Start: Design & Synthesize This compound Derivatives characterization Structural Characterization (NMR, HRMS) start->characterization screening Primary Antimicrobial Screening (e.g., Agar Diffusion) characterization->screening mic Quantitative Susceptibility Testing (Broth Microdilution for MIC) screening->mic mechanism Mechanism of Action Studies mic->mechanism cytotoxicity Cytotoxicity Testing (vs. Mammalian Cells) mic->cytotoxicity membrane Membrane Integrity Assay mechanism->membrane enzyme Enzyme Inhibition Assay (e.g., FabK) mechanism->enzyme invivo In Vivo Efficacy Studies (Mouse Infection Models) enzyme->invivo cytotoxicity->invivo lead_optimization Lead Optimization invivo->lead_optimization

Caption: A typical workflow for the development of this compound derivatives as antimicrobial agents.

Structure-Activity Relationship (SAR) Diagram

sar_logic scaffold This compound Core Scaffold r1 Modification at N-1 Position scaffold->r1 r2 Substitution on the Phenyl Ring scaffold->r2 r3 Modification at C-2 Position scaffold->r3 ewg Electron-Withdrawing Groups (e.g., -CF₃, -Cl) r2->ewg edg Electron-Donating Groups (e.g., -CH₃, -OCH₃) r2->edg bulk Introduction of Bulky Groups (e.g., benzimidazole) r3->bulk activity Antimicrobial Activity increase_activity Increased Activity ewg->increase_activity decrease_activity Decreased or No Change in Activity edg->decrease_activity bulk->increase_activity

Caption: Logical relationships in the structure-activity of this compound derivatives.

References

Application Note and Protocol for the One-Pot Synthesis of 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Phenylimidazole is a valuable heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its derivatives have shown potential in the treatment of metabolic disturbances and as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), making it a significant target in drug discovery and development.[1][2] This application note details a robust and efficient one-pot synthesis protocol for this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described method offers advantages such as a simple process, reduced reaction steps, and high product purity, facilitating industrial-scale operation.[1]

Reaction Scheme

The one-pot synthesis of this compound is typically achieved through the reaction of an α-haloketone with a source of ammonia and a formyl group equivalent. A common and effective method involves the reaction of α-bromoacetophenone with formamidine acetate, followed by cyclization promoted by a base.[1] An alternative one-pot approach utilizes the direct reaction of a bromoacetyl derivative with formamide at elevated temperatures.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound based on established protocols.

ParameterMethod 1: α-Bromoacetophenone and Formamidine AcetateMethod 2: Bromoacetyl Derivative and Formamide
Starting Materials α-Bromoacetophenone, Formamidine Acetate, Potassium Carbonate2-Bromo-1-phenylethanone, Formamide
Solvent Ethylene GlycolFormamide (acts as both reactant and solvent)
Reaction Temperature Substitution: 40-70°C; Cyclization: 30-100°C170-180°C
Reaction Time Substitution: ~2 hours; Cyclization: 10-12 hours5-9 hours
Yield > 45%52-60% (for analogous compounds)
Product Purity > 99%Not specified, requires column chromatography
Final Product Color White to off-white crystalBrown or off-white solid

Experimental Protocols

Method 1: One-Pot Synthesis from α-Bromoacetophenone and Formamidine Acetate

This protocol is adapted from a patented industrial method and involves a two-step, one-pot procedure.

Materials:

  • α-Bromoacetophenone

  • Formamidine Acetate

  • Ethylene Glycol

  • Potassium Carbonate (anhydrous)

  • Ethyl Acetate

  • 50% Sodium Hydroxide solution

  • Saturated Sodium Chloride solution

  • Activated Carbon

  • Chloroform

  • Petroleum Ether (Sherwood oil)

Procedure:

Step 1: Substitution Reaction

  • In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve α-bromoacetophenone in ethylene glycol.

  • Control the temperature between 40-70°C (optimally 50-60°C).

  • Add formamidine acetate in batches over approximately 1 hour. The molar ratio of α-bromoacetophenone to formamidine acetate should be between 1:1.8 and 1:2.2.

  • Maintain the temperature and stir the mixture for an additional 2 ± 0.5 hours to form the nucleophilic substitution intermediate.

Step 2: Cyclization Reaction

  • Cool the reaction mixture to 30-60°C (optimally 30-35°C).

  • Add potassium carbonate as the acid-binding agent over 1 ± 0.5 hours. The molar ratio of potassium carbonate to formamidine acetate should be between 1.5:1 and 2.0:1.

  • Maintain the temperature at 30-60°C (optimally 30-35°C) and stir for 5-6 hours.

  • Heat the mixture to 70-100°C (optimally 80-90°C) and continue stirring for another 5-6 hours to complete the reaction.

Step 3: Post-treatment and Purification

  • After the reaction is complete, distill off the ethylene glycol under reduced pressure (15-20 mmHg) while keeping the temperature at or below 150°C.

  • Cool the residue to 30 ± 2°C and add ethyl acetate and water.

  • Adjust the pH of the mixture to 8.0 ± 0.5 using a 50 ± 10% sodium hydroxide solution.

  • Separate the organic layer and wash the aqueous layer with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with a saturated sodium chloride solution (1-2 times).

  • Add activated carbon (4 ± 0.5% of the initial α-bromoacetophenone weight) and reflux for 1 ± 0.5 hours to decolorize the solution.

  • Filter to remove the activated carbon and concentrate the filtrate to obtain a crude liquid.

  • Recrystallize the crude product from a mixture of chloroform and petroleum ether.

  • Cool the solution to 15-20°C and stir for 10 ± 2 hours to facilitate crystallization.

  • Filter the crystals, wash with cold petroleum ether, and dry to obtain off-white crystals of this compound.

Method 2: General Procedure from Bromoacetyl Derivative and Formamide

This protocol provides a more direct, albeit higher temperature, one-pot synthesis.

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Formamide

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add 2-bromo-1-phenylethanone (1 mmol) to formamide (15 mL).

  • Heat the solution to 170-180°C and maintain this temperature for 5-9 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a saturated sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Diagrams

Experimental Workflow for One-Pot Synthesis of this compound (Method 1)

Workflow A 1. Substitution - α-Bromoacetophenone in Ethylene Glycol - Add Formamidine Acetate (40-70°C) B 2. Cyclization - Cool to 30-60°C - Add K₂CO₃ - Heat to 70-100°C A->B C 3. Solvent Removal - Vacuum Distillation of Ethylene Glycol B->C D 4. Work-up - Add Ethyl Acetate & Water - Adjust pH to 8.0 - Separate Layers C->D E 5. Purification - Decolorize with Activated Carbon - Recrystallize from Chloroform/Petroleum Ether D->E F 6. Final Product - Filter and Dry - this compound Crystals E->F

Caption: Workflow for the one-pot synthesis of this compound.

Logical Relationship of Reactants to Product in One-Pot Synthesis

Reaction Reactant1 α-Bromoacetophenone Process One-Pot Synthesis - Substitution - Cyclization Reactant1->Process Reactant2 Formamidine Acetate (or Formamide) Reactant2->Process Product This compound Process->Product

Caption: Reactants leading to this compound in a one-pot synthesis.

References

Application Notes and Protocols for Investigating Protein-Ligand Interactions Using 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylimidazole is a versatile small molecule that serves as a valuable tool for investigating protein-ligand interactions. Its unique chemical structure, featuring both a phenyl group and an imidazole ring, allows it to interact with a variety of protein active sites, making it a potent inhibitor and a useful chemical probe. These application notes provide a comprehensive overview of the use of this compound in studying its interactions with key protein targets, including cytochrome P450s, indoleamine 2,3-dioxygenase (IDO1), and β-glucosidase. Detailed protocols for key biophysical techniques are also provided to facilitate the experimental design and execution for researchers in drug discovery and chemical biology.

Target Proteins and Applications

This compound has been successfully employed to study the structure, function, and inhibition of several classes of enzymes.

  • Cytochrome P450 (CYP) Enzymes: These heme-containing monooxygenases are crucial for the metabolism of a wide range of endogenous and exogenous compounds, including drugs.[1][2] this compound acts as an inhibitor of CYP enzymes, such as CYP2B4, by coordinating with the heme iron and interacting with active site residues.[3] This makes it a useful tool for elucidating the enzyme's catalytic mechanism and for developing novel CYP inhibitors to mitigate drug-drug interactions.

  • Indoleamine 2,3-Dioxygenase (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4][5] Upregulation of IDO1 in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites. This compound has been identified as a noncompetitive inhibitor of IDO1, making it a foundational scaffold for the development of potent and selective IDO1 inhibitors for cancer immunotherapy.

  • β-Glucosidase: These enzymes are involved in various biological processes, including the breakdown of complex carbohydrates, plant defense, and glycolipid metabolism. This compound is a potent competitive inhibitor of β-glucosidase, with its phenyl and imidazole moieties interacting with the aglycone and sugar-binding sites of the enzyme, respectively. This inhibitory activity can be leveraged to study the enzyme's substrate specificity and to develop inhibitors for therapeutic applications, such as in Gaucher's disease.

Quantitative Data: Binding Affinities and Inhibition Constants

The following tables summarize the reported binding affinities and inhibition constants of this compound and its derivatives for various target proteins.

Table 1: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) by this compound and its Derivatives

CompoundInhibition Constant (Ki)IC50Notes
This compoundReported as a weak noncompetitive inhibitor-Identified as an early inhibitor scaffold.
This compound Derivatives-~10-fold more potent than 4-PIAnalogs designed to exploit interactions with C129 and S167 in the active site.
1-Methyl-tryptophan (1-MT)34 µM-A commonly used reference inhibitor for IDO1.

Table 2: Inhibition of Cytochrome P450 2B4 (CYP2B4) by Imidazole Derivatives

CompoundDissociation Constant (KD)IC50
This compound (4-PI)~2.0 µM~1.5 µM
1-Benzylimidazole (1-BI)~0.3 µM~0.1 µM
4-(4-Chlorophenyl)imidazole (4-CPI)~0.5 µM~0.2 µM
1-(4-Chlorophenyl)imidazole (1-CPI)~1.0 µM~0.8 µM
1-(2-(Benzyloxy)ethyl)imidazole (BEI)~4.0 µM~2.0 µM
1-Phenylimidazole (1-PI)~4.8 µM~2.4 µM
Data from a study on the conformational flexibility of CYP2B4 in binding various imidazole inhibitors.

Table 3: Inhibition of Sweet Almond β-Glucosidase by this compound

CompoundInhibition Constant (Ki)Inhibition Type
This compound0.8 µM (pH-independent)Competitive
This compound is noted to be a highly potent and specific reversible inhibitor for this enzyme.

Signaling Pathways and Experimental Workflows

Signaling Pathways

CytochromeP450_Pathway cluster_0 Xenobiotic Metabolism cluster_1 Endogenous Metabolism Xenobiotic Drug / Xenobiotic CYP450 Cytochrome P450 Metabolite Oxidized Metabolite Excretion Excretion ArachidonicAcid Arachidonic Acid CYP450_endo Cytochrome P450 EETs EETs Signaling Cellular Signaling (e.g., anti-apoptosis) Ceramide Ceramide (pro-apoptotic)

IDO1_Pathway

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis of 4-PI Interaction with Target Protein Protein_Prep Protein Expression and Purification Start->Protein_Prep Ligand_Prep This compound Preparation Start->Ligand_Prep Initial_Screen Initial Binding Screen (e.g., DSF, FP) Protein_Prep->Initial_Screen Ligand_Prep->Initial_Screen Quantitative_Assay Quantitative Binding Analysis (ITC, SPR) Initial_Screen->Quantitative_Assay Positive Hits Structural_Studies Structural Characterization (X-ray Crystallography, NMR) Quantitative_Assay->Structural_Studies Enzyme_Kinetics Enzyme Inhibition Assay Quantitative_Assay->Enzyme_Kinetics Data_Analysis Data Analysis and Model Building Structural_Studies->Data_Analysis Enzyme_Kinetics->Data_Analysis Conclusion Conclusion: Characterization of Protein-Ligand Interaction Data_Analysis->Conclusion

Experimental Protocols

The following are generalized protocols for key biophysical techniques to study the interaction of this compound with a target protein. Specific parameters such as concentrations, buffer composition, and instrument settings should be optimized for each specific protein-ligand system.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified target protein (e.g., >95% purity)

  • This compound solution of known concentration

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (ensure identical buffer for protein and ligand to minimize heats of dilution)

  • Degasser

Protocol:

  • Sample Preparation:

    • Dialyze the purified protein against the chosen ITC buffer overnight at 4°C. The final buffer for both the protein and this compound must be identical.

    • Prepare a stock solution of this compound in the same dialysis buffer.

    • Accurately determine the concentrations of the protein and this compound solutions.

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 5 µcal/sec).

  • Titration:

    • Load the protein solution into the sample cell (typically 5-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

    • Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and binding affinity.

Materials:

  • Purified target protein (ligand)

  • This compound (analyte)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the purified protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU).

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 0.1x to 10x the expected KD).

    • Inject the different concentrations of this compound over the immobilized protein surface, including a zero-concentration (buffer only) injection for baseline subtraction.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the experimental sensorgrams.

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and the specific molecular interactions.

Materials:

  • Highly purified and concentrated target protein (>98% purity, >5 mg/mL)

  • This compound

  • Crystallization screens and reagents

  • Crystallization plates (e.g., hanging drop or sitting drop)

  • Microscopes for crystal visualization

  • Cryoprotectant

  • Synchrotron X-ray source

Protocol:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of this compound (e.g., 5-10 fold) for a sufficient time to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available or custom-made screens that sample a wide range of precipitants, pH, and additives.

    • Use vapor diffusion methods (hanging or sitting drop) to equilibrate the protein-ligand complex against the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by varying the concentrations of protein, ligand, and precipitant to obtain diffraction-quality crystals.

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the frozen crystal at a synchrotron source.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement if a homologous structure is available, or other phasing methods.

    • Build and refine the atomic model of the protein-4-phenylimidazole complex, including the ligand in the electron density map.

    • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Conclusion

This compound is a powerful and versatile chemical tool for the investigation of protein-ligand interactions. Its ability to interact with diverse protein targets, coupled with a range of biophysical and structural biology techniques, provides researchers with a robust platform to elucidate the mechanisms of enzyme inhibition, guide the rational design of more potent and selective inhibitors, and ultimately advance the development of novel therapeutics. The protocols and data presented herein serve as a valuable resource for scientists engaged in the exciting field of drug discovery and chemical biology.

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of imidazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The imidazole scaffold is a crucial pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents.

Introduction to MAOS in Imidazole Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwave energy is absorbed by polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This localized heating often results in higher reaction rates and selectivities, making MAOS a powerful tool for accelerating drug discovery and development processes. The synthesis of imidazole derivatives, which can be time-consuming via traditional methods, is particularly amenable to microwave irradiation.

Core Synthetic Methodologies

This document outlines three key multi-component reactions for the synthesis of substituted imidazoles, adapted for microwave conditions:

  • Debus-Radziszewski Reaction: A versatile method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).

  • Hantzsch Thiazole Synthesis (adapted for Imidazoles): While classically used for thiazoles, analogous syntheses can provide amino-imidazoles. For clarity and accuracy, this section will focus on the closely related synthesis of 2-amino-thiazoles, a common application of the Hantzsch reaction with similar principles, from α-haloketones and thioureas.

  • Van Leusen Imidazole Synthesis: A powerful method for the preparation of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from p-toluenesulfonylmethyl isocyanide (TosMIC) and an imine.

Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

The Debus-Radziszewski reaction is a cornerstone for the synthesis of highly substituted imidazoles. Under microwave irradiation, this multi-component condensation proceeds with high efficiency and in significantly shorter reaction times compared to conventional heating.[1][2]

Data Presentation: MAOS Debus-Radziszewski Reaction
Entry1,2-DicarbonylAldehydeCatalyst/ConditionsPower (W)Time (min)Temp (°C)Yield (%)Reference
1BenzilBenzaldehydeGlacial Acetic Acid (cat.), Solvent-free180-3001-3N/A95[3]
2Benzil4-ChlorobenzaldehydeGlacial Acetic Acid (cat.), Solvent-free180-3002N/A92[3]
3Benzil4-HydroxybenzaldehydeGlacial Acetic Acid (cat.), Solvent-free180-3003N/A85[3]
4Benzil3,4,5-TrimethoxybenzaldehydeGlacial Acetic Acid (cat.), Solvent-free180-3001N/A90
5BenzilBenzaldehydeNone, Solvent-freeN/A3-511092
6BenzilBenzaldehydeGlacial Acetic AcidN/A1012590

N/A: Not available in the cited literature.

Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole)

This protocol is adapted from the microwave-mediated synthesis of lophine.

Materials:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium acetate (3.0 mmol, 231 mg)

  • Glacial acetic acid (catalytic amount, ~0.2 mL)

  • Microwave reactor vessel (e.g., 10 mL GlassChem vessel) with a stir bar

  • Ammonium hydroxide solution (6 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a microwave reactor vessel, add benzil, benzaldehyde, ammonium acetate, a stir bar, and a catalytic amount of glacial acetic acid.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture with the following parameters: ramp to 125 °C over 5 minutes, then hold at 125 °C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a small beaker and place it in an ice bath.

  • Slowly add 6 mL of ammonium hydroxide solution while gently swirling to precipitate the product.

  • Collect the precipitate by vacuum filtration using a Hirsch funnel.

  • Recrystallize the crude product from hot ethanol to obtain pure lophine.

  • Dry the product and determine the yield and melting point.

Visualization: Debus-Radziszewski Reaction Workflow

G Debus-Radziszewski Reaction Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine Benzil, Aldehyde, Ammonium Acetate, and Acetic Acid in Microwave Vessel B Seal Vessel and Place in Reactor A->B C Irradiate (e.g., 125 °C, 10 min) B->C D Cool to Room Temperature C->D E Precipitate with NH4OH D->E F Filter the Product E->F G Recrystallize from Ethanol F->G H Pure 2,4,5-Trisubstituted Imidazole G->H

Caption: General workflow for the MAOS of 2,4,5-trisubstituted imidazoles.

Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch synthesis is a classic method for preparing thiazole rings. The reaction of an α-haloketone with a thiourea derivative under microwave irradiation provides a rapid and efficient route to 2-aminothiazoles, which are important building blocks in medicinal chemistry.

Data Presentation: MAOS Hantzsch 2-Aminothiazole Synthesis
Entryα-HaloketoneThioureaCatalyst/ConditionsPower (W)Time (min)Temp (°C)Yield (%)Reference
12-BromoacetophenoneThioureaSolvent-freeN/AsecondsMelting Point42-93
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-PhenylthioureaDMFN/A<30N/A89-95N/A
3Substituted α-bromoacetophenoneThioureaEthanolN/AN/ARefluxHigh

N/A: Not available in the cited literature.

Experimental Protocol: General Procedure for MAOS of 2-Aminothiazoles

Materials:

  • α-Haloketone (1.0 mmol)

  • Thiourea or substituted thiourea (1.2 mmol)

  • Ethanol (5 mL) (or other suitable solvent)

  • Microwave reactor vessel with a stir bar

Procedure:

  • In a microwave reactor vessel, combine the α-haloketone, thiourea (or substituted thiourea), and ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-30 minutes). The optimal conditions may need to be determined for specific substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent (e.g., cold ethanol) or by recrystallization.

Visualization: Hantzsch Thiazole Synthesis Scheme

G Hantzsch Thiazole Synthesis α-Haloketone R1-C(=O)-CH(X)-R2 2-Aminothiazole Substituted 2-Aminothiazole α-Haloketone->2-Aminothiazole + Microwave Solvent Thiourea H2N-C(=S)-NH2 Thiourea->2-Aminothiazole

Caption: General reaction scheme for Hantzsch 2-aminothiazole synthesis.

Van Leusen Imidazole Synthesis

The van Leusen reaction provides a versatile route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles through the cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with an imine. Microwave assistance can significantly accelerate this process.

Data Presentation: MAOS Van Leusen Imidazole Synthesis
EntryAldehyde/Imine SourceAmineTosMIC (equiv.)BaseSolventPower (W)Time (min)Temp (°C)Yield (%)Reference
1Aldehyde (in situ imine formation)Aliphatic Amine1K2CO3AcetonitrileNeat460Comparable to stepwise
2Polymer-bound imineN/A2.4N/ADMFN/A20130Excellent

N/A: Not available in the cited literature.

Experimental Protocol: One-Pot, Two-Step MAOS of 1,5-Disubstituted Imidazoles

This protocol is based on a one-pot, two-step microwave-assisted procedure.

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K2CO3) (base)

  • Acetonitrile (solvent)

  • Microwave reactor vessel with a stir bar

Procedure:

  • Step 1: Imine Formation.

    • In a microwave reactor vessel, combine the aldehyde and the primary amine.

    • Irradiate the mixture neat (without solvent) in the microwave at 60 °C for 4 minutes to form the imine in situ.

  • Step 2: Cycloaddition.

    • To the vessel containing the crude imine, add TosMIC, potassium carbonate, and acetonitrile.

    • Seal the vessel and irradiate again under microwave conditions (e.g., 100-130 °C for 10-20 minutes).

  • Work-up.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization: Van Leusen Imidazole Synthesis

G Van Leusen Imidazole Synthesis Aldehyde R1-CHO Imine R1-CH=N-R2 Aldehyde->Imine + Microwave (Step 1) Amine R2-NH2 Amine->Imine Imidazole 1,5-Disubstituted Imidazole Imine->Imidazole + Microwave, Base (Step 2) TosMIC Tos-CH2-NC TosMIC->Imidazole

Caption: One-pot, two-step Van Leusen synthesis of 1,5-disubstituted imidazoles.

Application in Drug Discovery: Imidazole Derivatives as p38 MAP Kinase Inhibitors

Imidazole-based compounds are prominent as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a critical role in cellular responses to stress and in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Therefore, the development of potent and selective p38 MAPK inhibitors is a significant goal in drug discovery.

Visualization: Simplified p38 MAPK Signaling Pathway and Inhibition

G p38 MAPK Signaling and Inhibition Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Activation Inflammatory_Response Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Targets->Inflammatory_Response Imidazole_Inhibitor Imidazole-based p38 Inhibitor Imidazole_Inhibitor->p38_MAPK Inhibition

Caption: Imidazole derivatives inhibit p38 MAPK, blocking pro-inflammatory cytokine production.

References

Application Notes and Protocols: The Utility of 4-Phenylimidazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential utility of 4-phenylimidazole as a key building block in the synthesis of novel agrochemicals. While direct examples of commercialized agrochemicals derived from this compound are not prevalent in publicly available literature, the imidazole moiety is a well-established pharmacophore in numerous successful fungicides, herbicides, and insecticides. This document provides a rationale for the exploration of this compound derivatives in agrochemical discovery, supported by data from analogous compounds and detailed synthetic protocols.

Introduction

The imidazole ring is a versatile heterocyclic scaffold known for its diverse biological activities. In the realm of agriculture, imidazole derivatives have been successfully developed into potent agents for crop protection. The presence of a phenyl group at the 4-position of the imidazole ring in this compound offers a unique structural motif. The phenyl ring provides a lipophilic character that can be crucial for penetrating biological membranes of target organisms, while the imidazole core can interact with various biological targets. This combination of features makes this compound an attractive starting point for the synthesis of new agrochemicals with potentially novel modes of action or improved efficacy.

Synthesis of the this compound Scaffold

A reliable and scalable synthesis of the this compound core is essential for its utilization in agrochemical research and development. A common and effective method involves the reaction of α-bromoacetophenone with formamidine acetate in a one-pot synthesis.[1]

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

  • α-Bromoacetophenone

  • Formamidine acetate

  • Ethylene glycol

  • Potassium carbonate

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution

  • Activated carbon

  • Chloroform

  • Petroleum ether (or Sherwood oil)

  • Sodium hydroxide solution (50%)

Procedure:

  • Substitution Reaction: In a reaction vessel, dissolve α-bromoacetophenone in ethylene glycol. While stirring, add formamidine acetate in batches, maintaining the temperature between 40-70°C. After the addition is complete, continue to stir the mixture at the same temperature for approximately 2 hours to form the nucleophilic substitution intermediate.

  • Cyclization Reaction: Cool the reaction mixture to 30-60°C. Add potassium carbonate as an acid-binding agent while maintaining the temperature. Continue the reaction at this temperature for 5-6 hours, then heat to 70-100°C for another 5-6 hours to ensure complete cyclization.

  • Work-up and Purification: After the reaction is complete, cool the mixture and distill off the ethylene glycol under reduced pressure. To the residue, add ethyl acetate and water. Adjust the pH to approximately 8.0 with a 50% sodium hydroxide solution. Separate the organic layer and wash it with a saturated sodium chloride solution. Treat the organic layer with activated carbon to decolorize, followed by filtration. Concentrate the filtrate to obtain a crude product.

  • Recrystallization: Recrystallize the crude product from a mixture of chloroform and petroleum ether to yield pure this compound.

Synthesis_of_4_Phenylimidazole alpha-Bromoacetophenone alpha-Bromoacetophenone Substitution Substitution (Ethylene Glycol, 40-70°C) alpha-Bromoacetophenone->Substitution Formamidine_Acetate Formamidine Acetate Formamidine_Acetate->Substitution Intermediate Nucleophilic Substitution Intermediate Substitution->Intermediate Cyclization Cyclization (Potassium Carbonate, 30-100°C) Intermediate->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Potential Agrochemical Applications of this compound Derivatives

The exploration of this compound as a scaffold for new agrochemicals is supported by the well-documented activities of other imidazole and phenyl-containing heterocyclic compounds.

Fungicidal Activity

Many commercial fungicides are based on the imidazole scaffold, with the triazole fungicides being a prominent example. These compounds often act as demethylation inhibitors (DMIs), targeting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. The phenyl group in this compound could be strategically functionalized to enhance binding to the active site of fungal enzymes.

While direct fungicidal data for this compound derivatives is limited in the searched literature, studies on N-cyano-1H-imidazole-4-carboxamides have shown promising activity against Rhizoctonia solani.[2] This suggests that the imidazole core is a viable starting point for the development of novel fungicides.

Table 1: Fungicidal Activity of Selected Imidazole and Triazole Derivatives

Compound ClassTarget OrganismEfficacy (EC50 in µg/mL)Reference
N-cyano-1H-imidazole-4-carboxamide derivativesRhizoctonia solaniAs low as 2.63[2]
Herbicidal Activity

The development of herbicides based on heterocyclic scaffolds is an active area of research. While no direct examples of herbicides derived from this compound were found, the broader class of phenyl-substituted heterocycles has shown promise. For instance, novel phenylpyridines have been synthesized and shown to act as inhibitors of protoporphyrinogen-IX-oxidase, a key enzyme in chlorophyll biosynthesis.

Table 2: Herbicidal Activity of Phenyl-Substituted Heterocycles

Compound ClassTarget WeedActivityReference
PhenylpyridinesBroadleaf and grass weedsHigh pre- and post-emergent activity
Insecticidal Activity

The imidazole ring is present in some insecticides. While direct synthesis from this compound is not documented in the provided results, the general structure of a phenyl group attached to a nitrogen-containing heterocycle is common in many insecticidal compounds. For example, novel diamide compounds incorporating a pyrazolyl and a polyfluoro-substituted phenyl group have demonstrated good insecticidal activity against various pests.[3]

Table 3: Insecticidal Activity of Phenyl-Substituted Heterocyclic Compounds

Compound ClassTarget InsectActivity (% mortality at 200 µg/mL)Reference
Diamide derivatives with pyrazolyl and phenyl groupsPlutella xylostella70.0% - 76.7%[3]
Diamide derivatives with pyrazolyl and phenyl groupsAphis craccivora>78% lethal rate

Logical Workflow for Agrochemical Discovery from this compound

The development of new agrochemicals from the this compound scaffold would follow a logical progression from synthesis to biological evaluation.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Derivatization (e.g., N-alkylation, phenyl ring substitution) Start->Derivatization Library Library of this compound Derivatives Derivatization->Library Fungicidal_Screen Fungicidal Assays Library->Fungicidal_Screen Primary Screening Herbicidal_Screen Herbicidal Assays Library->Herbicidal_Screen Primary Screening Insecticidal_Screen Insecticidal Assays Library->Insecticidal_Screen Primary Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Fungicidal_Screen->SAR_Studies Herbicidal_Screen->SAR_Studies Insecticidal_Screen->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Agrochemical discovery workflow.

Conclusion

While the direct application of this compound in the synthesis of commercial agrochemicals is not yet established in the available literature, its structural features and the proven success of related imidazole and phenyl-containing heterocyclic compounds in agriculture provide a strong rationale for its investigation. The synthetic accessibility of the this compound scaffold, coupled with the potential for diverse functionalization, makes it a promising starting point for the discovery of new fungicides, herbicides, and insecticides. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock its full potential in the development of next-generation crop protection agents.

References

4-Phenylimidazole as a Catalyst in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylimidazole is a versatile N-heterocyclic compound that can function as an effective nucleophilic catalyst in a variety of organic transformations. Its utility stems from the nucleophilic character of the imidazole ring, which can facilitate reactions such as acylation, silylation, and esterification. The presence of the phenyl group at the 4-position can influence the catalyst's solubility, steric environment, and electronic properties, potentially offering unique reactivity and selectivity compared to other imidazole-based catalysts.

These application notes provide an overview of the catalytic applications of this compound, with a focus on acylation reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in utilizing this catalyst for their synthetic needs.

Catalytic Applications of this compound

The primary catalytic role of this compound is as a nucleophilic catalyst, particularly in acyl transfer reactions. It can be employed in the acylation of alcohols, amines, and other nucleophiles. While specific, detailed protocols for a wide range of reactions are not extensively documented in the literature, its catalytic activity can be inferred from the well-established mechanism of imidazole catalysis.

Acylation of Alcohols

This compound can effectively catalyze the acylation of primary, secondary, and even some sterically hindered alcohols using acylating agents such as acid anhydrides or acyl chlorides. The catalyst operates by forming a highly reactive N-acylimidazolium intermediate, which is then readily attacked by the alcohol.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative quantitative data for the this compound-catalyzed acylation of a generic primary alcohol with acetic anhydride. Please note that these are illustrative values, and optimal conditions may vary depending on the specific substrate.

ParameterValueNotes
Catalyst Loading 5 - 10 mol%Higher loadings may be required for less reactive substrates.
Substrate Primary Alcohol (e.g., Benzyl Alcohol)1.0 equivalent
Acylating Agent Acetic Anhydride1.2 - 1.5 equivalents
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Anhydrous conditions are recommended.
Temperature Room Temperature (20-25 °C)Gentle heating may be necessary for sluggish reactions.
Reaction Time 1 - 6 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield > 90%Yields are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Acylation of a Primary Alcohol

This protocol describes a general method for the acylation of a primary alcohol using this compound as a catalyst and acetic anhydride as the acylating agent.

Materials:

  • This compound (CAS: 670-95-1)

  • Primary alcohol (e.g., benzyl alcohol)

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 mmol, 1.0 equiv) and this compound (0.05 mmol, 0.05 equiv).

  • Dissolve the solids in anhydrous dichloromethane (5 mL).

  • To the stirred solution, add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Mechanistic Insights and Visualizations

The catalytic cycle of this compound in acylation reactions involves the formation of a key N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the starting acylating agent, thus accelerating the rate of nucleophilic attack by the alcohol.

Acylation_Mechanism cluster_cycle Catalytic Cycle Catalyst This compound Intermediate N-Acylimidazolium Intermediate Catalyst->Intermediate + R'COX Catalyst->Intermediate AcylatingAgent R'COX Product Ester (R-OCOR') Intermediate->Product + R-OH Intermediate->Product RegeneratedCatalyst This compound Intermediate->RegeneratedCatalyst - HX Alcohol R-OH Byproduct HX

Caption: Catalytic cycle of this compound in acylation.

The experimental workflow for the acylation protocol can be visualized as a series of sequential steps, from reaction setup to product purification.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Alcohol and Catalyst - Dissolve in Anhydrous Solvent Start->Setup Addition Add Acylating Agent Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Workup: - Extraction with DCM - Wash with Brine Quench->Extraction Drying Dry over MgSO₄/Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End Final Product Purification->End

Caption: Experimental workflow for catalyzed acylation.

Conclusion

This compound serves as a competent nucleophilic catalyst for organic reactions, most notably in the acylation of alcohols. Its ease of handling and effectiveness at ambient temperatures make it a valuable tool for synthetic chemists. The provided protocols and mechanistic insights offer a foundation for researchers to explore and optimize reactions catalyzed by this versatile imidazole derivative. Further investigation into its catalytic activity in other transformations, such as silylation and esterification, is warranted to fully elucidate its synthetic potential.

Application Notes and Protocols for N-Alkylation of 4-Phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 4-phenylimidazole, a core reaction in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established synthetic methods for imidazole derivatives, offering a robust starting point for researchers.

Introduction

N-alkylation of the imidazole ring is a fundamental transformation in medicinal chemistry. For this compound, this reaction introduces an alkyl or arylalkyl substituent onto one of the nitrogen atoms, leading to the formation of N-substituted-4-phenylimidazoles. These derivatives are of significant interest due to their potential as therapeutic agents. The regioselectivity of this reaction, affording either the N-1 or N-3 isomer, is influenced by the steric and electronic properties of the substituent at the C-4 position and the reaction conditions employed. Generally, for 4-substituted imidazoles, the alkylation occurs predominantly at the N-1 position due to steric hindrance from the phenyl group.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the imidazole nitrogen, often activated by a base, attacks an alkylating agent.

Reaction: this compound + Alkylating Agent --(Base, Solvent)--> N-Alkyl-4-phenylimidazole

Experimental Protocols

Two common protocols for the N-alkylation of this compound are presented below, utilizing different bases and solvents. These methods can be adapted based on the specific alkylating agent and the desired scale of the reaction.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a widely used and relatively mild procedure for N-alkylation.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkyl-4-phenylimidazole.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol employs a stronger base and is suitable for less reactive alkylating agents.

Materials:

  • This compound

  • Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.1 equivalents)

  • Alkylating agent (e.g., alkyl halide) (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, carefully add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.[2]

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • The reaction is then stirred at room temperature and monitored by TLC.

  • Once the reaction is complete, it is carefully quenched by the slow addition of ice-water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to furnish the desired N-alkyl-4-phenylimidazole.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of imidazole derivatives from the literature, which can serve as a reference for the expected yields in the N-alkylation of this compound.

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound-2-thioneIodomethaneK₂CO₃EthanolReflux2450[3]
This compound-2-thioneBenzyl chlorideK₂CO₃EthanolReflux7216[3]
2-SEM-4-phenylimidazoleBenzyl bromide----Excellent[4]
2-SEM-4-phenylimidazoleTrimethyloxonium tetrafluoroborate----91 (2 steps)
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRT2440
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN601-366-85

Visualizations

Diagram 1: Experimental Workflow for N-Alkylation of this compound

experimental_workflow reagents This compound + Alkylating Agent + Base solvent Solvent (e.g., Acetonitrile, DMF) reagents->solvent Dissolve reaction Reaction Mixture (Stirring, Heating) solvent->reaction React workup Aqueous Workup (Extraction) reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification Isolate Crude product N-Alkyl-4-phenylimidazole purification->product Purify

A generalized workflow for the N-alkylation of this compound.

Diagram 2: Logical Relationship of Reaction Components

reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Alkyl-4-phenylimidazole This compound->Product Alkylating Agent Alkylating Agent Alkylating Agent->Product Base Base Base->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

References

Application Notes and Protocols for the Use of 4-Phenylimidazole in the Preparation of Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ionic liquids (ILs) derived from 4-phenylimidazole. The unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them promising candidates for various applications in research and drug development.[1][2] The introduction of a phenyl group on the imidazole core can further enhance properties like aromaticity and π-π stacking interactions, which is particularly relevant in drug delivery and catalysis.

Application Notes

Ionic liquids based on the 4-phenylimidazolium cation are a subset of imidazolium ILs. While specific data on 4-phenylimidazolium ILs is limited, their properties and applications can be extrapolated from the broader class of imidazolium-based ionic liquids. The general structure consists of a 4-phenylimidazolium cation paired with an inorganic or organic anion.

Potential Applications:

  • Green Solvents in Organic Synthesis: Imidazolium-based ILs are widely used as environmentally friendly alternatives to volatile organic solvents in various chemical reactions.[3] Their ability to dissolve a wide range of organic and inorganic compounds makes them suitable for reactions involving this compound derivatives.

  • Catalysis: The structure of imidazolium ILs can be tailored to act as catalysts or catalyst supports. The phenyl group in a 4-phenylimidazolium IL could influence catalytic activity in reactions such as C-C coupling or hydrogenations.

  • Drug Delivery Systems: Ionic liquids are being explored to improve the solubility and bioavailability of poorly water-soluble drugs. An active pharmaceutical ingredient (API) can even be part of the ionic liquid structure, creating a "liquid salt" form of the drug. Given that this compound itself is used in the synthesis of precursors for pharmaceuticals, its corresponding ILs could serve as novel drug delivery vehicles.

  • Biomolecule Stabilization: Certain ionic liquids have been shown to stabilize proteins and enzymes, extending their shelf-life and activity.

  • Electrochemical Applications: The high ionic conductivity and wide electrochemical window of many ILs make them suitable as electrolytes in batteries and other electrochemical devices.

Physicochemical Properties:

The physicochemical properties of 4-phenylimidazolium-based ILs are determined by the structure of both the cation and the anion. Key properties include:

  • Melting Point: Generally below 100°C by definition, many are liquid at room temperature. The size and symmetry of the cation and anion influence the melting point.

  • Thermal Stability: Imidazolium ILs often exhibit high thermal stability, which is advantageous for applications requiring elevated temperatures.

  • Viscosity and Density: These properties are highly tunable based on the choice of the alkyl chain length on the cation and the nature of the anion.

  • Solubility: The miscibility with water and other solvents can be controlled by selecting appropriate hydrophilic or hydrophobic anions.

Experimental Protocols

The synthesis of 4-phenylimidazolium-based ionic liquids typically involves a two-step process: N-alkylation (quaternization) of this compound followed by an optional anion exchange to modify the IL's properties.

Protocol 1: Synthesis of 1-Alkyl-3-(4-phenyl)imidazolium Halide

This protocol describes the N-alkylation of this compound with an alkyl halide to form the corresponding imidazolium halide salt.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane, iodomethane)

  • Acetonitrile (or other suitable solvent like THF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser (if refluxing)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in acetonitrile (approximately 10-20 mL per gram of imidazole).

  • Add 1.0 to 1.1 equivalents of the desired alkyl halide to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80°C under reflux for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by washing with a non-polar solvent (e.g., ethyl acetate, diethyl ether) to remove any unreacted starting materials. The ionic liquid, being a salt, will typically be insoluble in these solvents.

  • Dry the purified ionic liquid under vacuum to remove any residual solvent.

Quantitative Data (Illustrative based on similar imidazolium syntheses):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1-Methylimidazole1-BromobutaneAcetonitrile75-8048>90
Benzimidazole1-BromobutaneN/A (neat)2524High
MethylimidazoleBenzyl HalideAcetonitrile5024Good

This table provides representative data from similar syntheses to guide expectations.

Protocol 2: Anion Exchange (Metathesis)

This protocol is for exchanging the halide anion of the synthesized 4-phenylimidazolium halide with a different anion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Materials:

  • 1-Alkyl-3-(4-phenyl)imidazolium halide (from Protocol 1)

  • Anion source (e.g., sodium tetrafluoroborate (NaBF₄), silver tetrafluoroborate (AgBF₄))

  • Solvent (e.g., water, acetone, or methylene chloride)

  • Beakers and stirring equipment

  • Filtration apparatus

Procedure (using Sodium Tetrafluoroborate):

  • Dissolve the 1-alkyl-3-(4-phenyl)imidazolium halide in a suitable solvent like water or acetone.

  • In a separate container, prepare a solution of the anion source (e.g., NaBF₄) in the same solvent. Use a slight excess (1.05 to 1.1 equivalents) of the anion source.

  • Add the anion source solution to the imidazolium halide solution and stir for several hours at room temperature.

  • If a precipitate (the sodium halide salt) forms, remove it by filtration.

  • If the reaction is performed in an organic solvent, the product may be purified by washing with water to remove the sodium halide salt.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Dry the final ionic liquid product under high vacuum to remove any residual water or solvent. The completeness of the anion exchange can be checked by a qualitative test with silver nitrate (no precipitate should form if all halide has been removed).

Quantitative Data (Illustrative from similar anion exchanges):

Imidazolium HalideAnion SourceSolventYield (%)
Imidazolium ChlorideNaBF₄Methylene Chloride/WaterHigh
Imidazolium IodideAgBF₄WaterHigh

This table provides representative data from similar syntheses to guide expectations.

Visualizations

Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocols for preparing 4-phenylimidazolium-based ionic liquids.

SynthesisWorkflow Start Start Reagents_Q This compound + Alkyl Halide Start->Reagents_Q Step 1 Quaternization N-Alkylation (Quaternization) Reagents_Q->Quaternization Purification_Q Purification (Washing/Drying) Quaternization->Purification_Q IL_Halide 1-Alkyl-3-(4-phenyl)imidazolium Halide Purification_Q->IL_Halide Anion_Source Anion Source (e.g., NaBF4) IL_Halide->Anion_Source Optional Step 2 Anion_Exchange Anion Exchange (Metathesis) IL_Halide->Anion_Exchange End End IL_Halide->End If no anion exchange Anion_Source->Anion_Exchange Purification_AE Purification (Filtration/Drying) Anion_Exchange->Purification_AE Final_IL Final Ionic Liquid Purification_AE->Final_IL Final_IL->End IL_Properties_Applications Cation Cation Structure (e.g., 1-Alkyl-3-(4-phenyl)imidazolium) Properties Physicochemical Properties Cation->Properties Anion Anion Choice (e.g., Br-, BF4-, PF6-) Anion->Properties Solubility Solubility/ Miscibility Properties->Solubility MeltingPoint Melting Point/ Viscosity Properties->MeltingPoint Stability Thermal/Electrochemical Stability Properties->Stability Applications Potential Applications Solubility->Applications MeltingPoint->Applications Stability->Applications GreenSolvent Green Solvent Applications->GreenSolvent Catalysis Catalysis Applications->Catalysis DrugDelivery Drug Delivery Applications->DrugDelivery Electrochemistry Electrochemistry Applications->Electrochemistry

References

Application Notes and Protocols for the Functionalization of the 4-Phenylimidazole Ring for New Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 4-phenylimidazole ring, a versatile scaffold for the development of novel materials with applications in organic electronics, sensing, and medicinal chemistry. Detailed experimental protocols for key transformations are provided, along with tabulated data for easy comparison of reaction outcomes and material properties.

Introduction

The this compound core is a privileged structural motif due to its unique electronic properties, thermal stability, and biological activity.[1][2] Functionalization of this ring system at various positions allows for the fine-tuning of its photophysical, electronic, and pharmacological properties, making it a highly attractive building block for new materials. This document outlines key synthetic methodologies for modifying the this compound scaffold, including classical synthesis, N-alkylation, cross-coupling reactions, and modern C-H functionalization techniques.

Synthetic Strategies and Key Intermediates

The functionalization of the this compound ring can be approached in several ways, primarily targeting the N-1 position of the imidazole ring, the C-2 and C-5 positions of the imidazole ring, and the phenyl ring. A common starting material is this compound itself, which can be synthesized through various methods.

A general workflow for the synthesis and functionalization of this compound is depicted below.

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization Strategies alpha-Bromoacetophenone alpha-Bromoacetophenone This compound This compound alpha-Bromoacetophenone->this compound Formamidine acetate, Ethylene glycol Formamidine_acetate Formamidine_acetate Formamidine_acetate->this compound N_Alkylation N-Alkylation This compound->N_Alkylation Alkyl halide, Base Suzuki_Coupling Suzuki Coupling This compound->Suzuki_Coupling Aryl boronic acid, Pd catalyst (after bromination) CH_Functionalization C-H Functionalization This compound->CH_Functionalization Aryl halide, Ni or Pd catalyst

Caption: General workflow for the synthesis and functionalization of this compound.

Data Presentation: Synthesis and Properties of Functionalized 4-Phenylimidazoles

The following tables summarize quantitative data for various functionalization reactions of the this compound ring and the properties of the resulting materials.

Table 1: Synthesis of Substituted 4-Phenylimidazoles via De Novo Ring Formation

Entryα-Bromo-ketone PrecursorProductYield (%)Melting Point (°C)Reference
12-Bromo-1-phenylethanone4-Phenyl-1H-imidazole>45128-131[3]
22-Bromo-1-(thiophen-2-yl)ethanone4-(Thiophen-2-yl)-1H-imidazole60126-127[1]
32-Bromo-1-(4-hydroxyphenyl)ethanone4-(1H-Imidazol-4-yl)phenol52221-222[1]

Table 2: N-Alkylation of this compound Derivatives

EntryImidazole SubstrateAlkylating AgentBaseSolventProductYield (%)Reference
14-Phenyl-1H-imidazoleMethyl iodideK₂CO₃Acetonitrile1-Methyl-4-phenyl-1H-imidazole-
24-Phenyl-1H-imidazoleBenzyl bromideK₂CO₃Acetonitrile1-Benzyl-4-phenyl-1H-imidazole-
34-Phenyl-1H-imidazoleDibutyl carbonateDBUToluene1-Butyl-4-phenyl-1H-imidazoleHigh

Table 3: Suzuki-Miyaura Cross-Coupling of Brominated Phenylimidazoles

EntryBrominated SubstrateBoronic AcidCatalystBaseSolventProductYield (%)Reference
15-(4-Bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidineGood
24'-BromobiphenylPhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂Op-Terphenyl92

Table 4: Thermodynamic Properties of Phenylimidazoles

CompoundMelting Point (Tₘ, K)Enthalpy of Fusion (ΔfusH°ₘ, kJ·mol⁻¹)Entropy of Fusion (ΔfusS°ₘ, J·K⁻¹·mol⁻¹)Reference
2-Phenylimidazole421.1 ± 0.923.9 ± 0.356.8 ± 0.7
This compound414.4 ± 0.526.3 ± 0.363.5 ± 0.8
4,5-Diphenylimidazole506.6 ± 0.931.6 ± 0.362.4 ± 0.6
2,4,5-Triphenylimidazole549.4 ± 0.935.8 ± 0.365.2 ± 0.6

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established literature procedures and offer a starting point for optimization.

Protocol 1: De Novo Synthesis of 4-Phenyl-1H-imidazole

This protocol describes the synthesis of the parent this compound ring from α-bromoacetophenone and formamidine acetate.

Materials:

  • α-Bromoacetophenone

  • Formamidine acetate

  • Ethylene glycol

  • Potassium carbonate

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Chloroform

  • Petroleum ether (Sherwood oil)

  • Activated carbon

Procedure:

  • Substitution: In a four-necked flask, dissolve α-bromoacetophenone (0.25 mol) in ethylene glycol (220 mL) and warm the mixture to 50°C. Slowly add formamidine acetate (0.52 mol) while maintaining the temperature at 55 ± 2°C over 1 hour. Continue stirring at this temperature for an additional 2 hours.

  • Cyclization: Cool the reaction mixture to 30°C and slowly add potassium carbonate (0.94 mol) over 1 hour. Maintain the temperature at 32 ± 2°C for 5 hours, then rapidly heat to 86 ± 2°C and stir for an additional 6 hours.

  • Workup and Purification: After cooling, add ethyl acetate (200 mL) and water (200 mL). Adjust the pH to 8 with 50% sodium hydroxide solution. Separate the organic layer and wash it with saturated sodium chloride solution (200 mL). Add activated carbon (2 g) to the organic layer and reflux for 1 hour. Filter the hot solution to remove the activated carbon.

  • Crystallization: Remove the ethyl acetate under reduced pressure to obtain a viscous liquid. Add a mixture of chloroform (100 mL) and petroleum ether (100 mL) and reflux for 1 hour. Cool the solution to 15°C and allow it to stand for 10 hours to induce crystallization.

  • Isolation: Collect the white crystalline product by filtration and dry at 50°C. The expected yield is approximately 45.5% with a purity of >99%.

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a mild base.

Materials:

  • 4-Phenyl-1H-imidazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of 4-phenyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 2.2 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1 to 2.2 equivalents, depending on whether mono- or di-alkylation is desired) dropwise to the mixture.

  • The reaction mixture can be stirred at room temperature or heated to 60°C to increase the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G Start Start Dissolve Dissolve this compound in anhydrous MeCN Start->Dissolve Add_Base Add K2CO3 Dissolve->Add_Base Stir_1 Stir at RT for 15 min Add_Base->Stir_1 Add_Alkyl_Halide Add alkyl halide dropwise Stir_1->Add_Alkyl_Halide React Stir at RT or heat to 60°C Add_Alkyl_Halide->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Filter and evaporate solvent Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for the N-alkylation of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Brominated this compound Derivative

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated this compound derivative with an arylboronic acid. This reaction is a powerful tool for creating C-C bonds and introducing aryl substituents.

Materials:

  • Brominated this compound derivative (e.g., 1-bromo-4-phenyl-1H-imidazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene:Water, 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the brominated this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 10 mL of Toluene:Water 4:1). Add the palladium catalyst (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_catalytic_cycle Suzuki Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)2, Base Pd(II)_Diorgano R-Pd(II)-R' Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-R' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The functionalization of the this compound ring offers a powerful platform for the design and synthesis of new materials with tailored properties. The protocols and data presented herein provide a valuable resource for researchers in materials science and drug development, enabling the exploration of this versatile chemical space. Careful selection of synthetic strategies and reaction conditions allows for precise control over the final molecular architecture and, consequently, the material's function.

References

Application Note: Analytical Methods for the Detection of 4-Phenylimidazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylimidazole (4-PI) is a key structural motif in many pharmacologically active compounds, making it a critical intermediate in various drug discovery and development pipelines.[1] Accurate and reliable monitoring of its formation in reaction mixtures is essential for reaction optimization, yield determination, and impurity profiling. This application note provides detailed protocols for the detection and quantification of this compound in typical reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Understanding the Reaction Mixture:

The synthesis of this compound often involves the reaction of an α-haloketone (e.g., α-bromoacetophenone) with a source of ammonia and a formyl group equivalent (e.g., formamide).[1][2] A typical reaction mixture may therefore contain:

  • Starting Materials: α-bromoacetophenone, formamidine acetate.

  • Reagents and Solvents: Ethylene glycol, potassium carbonate.[2]

  • Product: this compound.

  • Potential Byproducts: Unreacted intermediates, side-reaction products.

The analytical methods presented below are designed to effectively separate and quantify this compound from these and other potential components.

Analytical Methods

A summary of the recommended analytical methods for this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, identification by mass-to-charge ratio.High-resolution separation with highly sensitive and selective mass detection.
Primary Use Routine quantification, purity checks.Identification and quantification, volatile impurity profiling.Trace-level quantification, confirmation of identity.
Sample Prep Dilution, filtration.Derivatization may be required for improved volatility and peak shape.Dilution, filtration.
LOD (Est.) ~1 µg/mL~0.1 µg/mL~1 ng/mL
LOQ (Est.) ~5 µg/mL~0.5 µg/mL~5 ng/mL
Linearity (R²) (Est.) >0.999>0.998>0.999
Recovery (Est.) 95-105%90-110% (with internal standard)98-102%

Experimental Protocols

Sample Preparation from Reaction Mixture

A generic sample preparation protocol suitable for all three analytical methods is outlined below.

Workflow for Sample Preparation:

reaction_mixture Reaction Mixture Aliquot dilution Dilute with Solvent (e.g., Acetonitrile/Water) reaction_mixture->dilution vortex Vortex to Mix dilution->vortex filtration Filter through 0.22 µm Syringe Filter vortex->filtration analysis Ready for Analysis filtration->analysis

Caption: General sample preparation workflow for the analysis of this compound from a reaction mixture.

Protocol:

  • Carefully withdraw a 100 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 900 µL of a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water). The dilution factor may need to be adjusted based on the expected concentration of this compound.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • The filtrate is now ready for injection into the HPLC, GC-MS, or LC-MS/MS system.

HPLC-UV Method

This method is suitable for routine quantification of this compound in reaction mixtures where high sensitivity is not a primary requirement.

Workflow for HPLC-UV Analysis:

sample Prepared Sample hplc HPLC System sample->hplc separation C18 Reverse-Phase Separation hplc->separation detection UV Detection at 254 nm separation->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

GC-MS Method

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is particularly useful for confirming the identity of this compound and for analyzing volatile impurities.[3]

Workflow for GC-MS Analysis:

sample Prepared Sample gcms GC-MS System sample->gcms separation Capillary GC Separation gcms->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data Data Acquisition and Analysis detection->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

LC-MS/MS Method

For the highest sensitivity and selectivity, particularly in complex reaction matrices or for trace-level quantification, LC-MS/MS is the method of choice.

Workflow for LC-MS/MS Analysis:

sample Prepared Sample lcmsms LC-MS/MS System sample->lcmsms separation UPLC/HPLC Separation lcmsms->separation ionization Electrospray Ionization (ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm data Data Acquisition and Analysis mrm->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Instrumentation and Conditions:

  • LC-MS/MS System: Waters Xevo TQ-S or equivalent.

  • Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier: 145.1 > 118.1

    • Qualifier: 145.1 > 91.1

Data Presentation and Interpretation

The data obtained from these methods can be used for various purposes:

  • Qualitative Analysis: The retention time in HPLC and GC, combined with the mass spectrum from MS, provides confident identification of this compound.

  • Quantitative Analysis: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the reaction mixture can then be determined by comparing the peak area of the sample to the calibration curve.

  • Purity Assessment: The chromatogram can be used to assess the purity of the product by calculating the area percentage of the this compound peak relative to the total peak area.

Conclusion

The analytical methods detailed in this application note provide a comprehensive toolkit for researchers, scientists, and drug development professionals involved in the synthesis and use of this compound. The choice of method will be dictated by the specific analytical needs, with HPLC-UV offering a simple and robust solution for routine analysis, GC-MS providing excellent identification capabilities, and LC-MS/MS delivering the highest sensitivity and selectivity for demanding applications. Proper sample preparation and method validation are crucial for obtaining accurate and reliable results.

References

Troubleshooting & Optimization

optimizing reaction conditions for high-yield 4-phenylimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-phenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are several established methods for the synthesis of this compound. The most common approaches include:

  • Reaction of α-bromoacetophenone with formamidine acetate: This method involves a substitution reaction followed by cyclization to form the imidazole ring. It is a straightforward process that can produce good yields.[1]

  • Debus-Radziszewski Reaction: This is a multi-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde (formaldehyde or its equivalent), and ammonia.[2] While a classic method, it can sometimes suffer from low yields and the formation of byproducts.[3]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the reaction and improve yields for various imidazole syntheses, including those for this compound and its derivatives.[4][5]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in this compound synthesis are a common issue and can be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. For the synthesis from α-bromoacetophenone and formamidine acetate, a two-step temperature profile is crucial for substitution and subsequent cyclization.

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of the ammonia source is often used in the Debus-Radziszewski reaction to favor imidazole formation.

  • Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole. Optimizing reaction conditions can help minimize these side reactions.

  • Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For multicomponent reactions, various catalysts have been explored to improve efficiency.

Q3: How can I minimize the formation of side products in my reaction?

Side product formation, particularly of oxazoles in reactions involving dicarbonyls, can be suppressed by:

  • Using a Large Excess of Ammonia/Amine: This helps to favor the formation of the imidazole over the oxazole.

  • Careful Selection of Catalyst and Solvent: The reaction medium and catalyst can influence the reaction pathway. Experimenting with different catalysts and solvents can improve selectivity.

  • Controlling Reaction Temperature: Temperature can affect the relative rates of competing reactions. Maintaining the optimal temperature for imidazole formation is key.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Reaction temperature is too low or too high.Systematically vary the reaction temperature to find the optimal range for your specific protocol. For the α-bromoacetophenone method, a lower temperature for the substitution step and a higher temperature for cyclization is recommended.
Incorrect molar ratio of reactants.Experiment with different stoichiometric ratios. For Debus-Radziszewski type reactions, try increasing the amount of the ammonia source.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature, or adding more catalyst.
Significant Side Product Formation Reaction conditions favor byproduct formation.Use a large excess of the ammonia source. Optimize the catalyst and solvent system. Adjust the reaction temperature.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.Ensure the reaction goes to completion by monitoring with TLC. Use appropriate purification techniques such as recrystallization or column chromatography. A post-treatment process involving washing with ethyl acetate and water, followed by recrystallization from a chloroform/petroleum ether mixture can yield a high-purity product.

Comparative Data on Reaction Conditions

The following table summarizes different reaction conditions for the synthesis of phenyl-substituted imidazoles to provide a comparative overview of how reaction parameters can influence the yield.

Reactants Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
α-bromoacetophenone, Formamidine acetateEthylene glycol, K₂CO₃55-60 (substitution), 80-90 (cyclization)2h (substitution), 6h (cyclization)>45
Benzil, Benzaldehyde, Ammonium acetateGlacial Acetic AcidReflux5-24 h46
Benzil, 4-Chlorobenzaldehyde, Ammonium acetateGlyoxylic acid (5 mol%)Microwave (800W)1.5 min98
Benzil, 3,4,5-trimethoxybenzaldehyde, Ammonium acetateGlacial Acetic AcidMicrowave1-3 min95
Benzil, Benzaldehyde, Ammonium acetateNano-LaMnO₃ (0.8 mol%)80 (solvent-free)15 min92
Benzil, 4-Chlorobenzaldehyde, Ammonium acetateMIL-101(Cr) (5 mg)Not specified (solvent-free)10 min95

Experimental Protocols

Protocol 1: Synthesis from α-Bromoacetophenone and Formamidine Acetate

This method involves a two-step, one-pot synthesis.

Step 1: Substitution

  • In a four-necked flask, add 220ml of ethylene glycol and heat to 50°C.

  • Slowly add 50g (0.25 mol) of α-bromoacetophenone while stirring, maintaining the temperature at 55 ± 2°C.

  • After 30 minutes of incubation, slowly add 54g (0.52 mol) of formamidine acetate over 60 minutes, keeping the temperature at 55 ± 2°C.

  • Continue the reaction at this temperature for 2 hours.

Step 2: Cyclization

  • Cool the reaction mixture to 30°C.

  • Slowly add 130g (0.94 mol) of potassium carbonate over 1 hour.

  • Maintain the temperature at 32 ± 2°C for 5 hours.

  • Rapidly heat the mixture to 86 ± 2°C and maintain for 6 hours to complete the reaction.

Step 3: Post-treatment

  • After cooling slightly, add 200ml of ethyl acetate and 200ml of water.

  • Adjust the pH to 8 with 50% sodium hydroxide.

  • Separate the organic layer and wash it with 200ml of saturated sodium chloride solution.

  • Add 2g of activated carbon to the organic layer and reflux for 1 hour.

  • Filter the activated carbon and concentrate the filtrate to obtain a viscous liquid.

  • Add 100ml of chloroform and 100ml of petroleum ether and reflux for 1 hour.

  • Cool to 15°C and insulate for 10 hours to allow for crystallization.

  • Filter the solid and dry at 50°C to obtain this compound.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol can be adapted for the synthesis of phenyl-substituted imidazoles.

  • In a microwave-safe vessel, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Add the catalyst, for example, Glyoxylic acid (5 mol%).

  • Irradiate the mixture in a microwave oven (e.g., 800W) for the specified time (typically 1-3 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the solid product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure substituted imidazole.

Visualized Workflows

experimental_workflow cluster_protocol1 Protocol 1: α-Bromoacetophenone Method reactants1 α-Bromoacetophenone + Formamidine Acetate in Ethylene Glycol substitution Substitution (55 ± 2°C, 2h) reactants1->substitution add_k2co3 Add K₂CO₃ substitution->add_k2co3 cyclization1 Cyclization (32 ± 2°C, 5h) add_k2co3->cyclization1 cyclization2 Cyclization (86 ± 2°C, 6h) cyclization1->cyclization2 workup Aqueous Workup & Extraction cyclization2->workup purification Recrystallization workup->purification product1 High-Purity This compound purification->product1 troubleshooting_workflow cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_stoich Check Reactant Stoichiometry start->check_stoich check_time Monitor Reaction Progress (TLC) start->check_time optimize_catalyst Optimize Catalyst Type and Loading check_temp->optimize_catalyst check_stoich->optimize_catalyst check_time->optimize_catalyst solution Improved Yield optimize_catalyst->solution

References

Technical Support Center: Purification of Crude 4-Phenylimidazole by Sublimation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-phenylimidazole using sublimation.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it used for purifying this compound?

A1: Sublimation is a purification technique where a solid is heated and transforms directly into a gas, bypassing the liquid phase. This gas is then cooled to reform a pure solid. It is an effective method for purifying this compound because it can separate the volatile this compound from non-volatile impurities.[1][2]

Q2: What are the optimal temperature and pressure for the sublimation of this compound?

A2: The optimal conditions for sublimation depend on the specific equipment and the purity of the crude material. However, a good starting point is a temperature slightly below the melting point of this compound (128-131°C) under reduced pressure. A reported condition for enhanced purity is sublimation at 130.05°C (403.2 K) under a pressure of less than 10 Pa.[3][4]

Q3: What are the potential impurities in crude this compound?

A3: Common impurities can originate from the starting materials and byproducts of the synthesis process. For instance, if synthesized from alpha-bromoacetophenone and formamidine acetate, unreacted starting materials or side-reaction products may be present. Similarly, synthesis from α-bromo-ketones and formamide could result in residual reagents. These impurities are typically less volatile than this compound, making sublimation an effective purification method.

Q4: How can I tell if my this compound is subliming?

A4: You will observe the disappearance of the solid crude material from the bottom of the sublimation apparatus and the formation of crystals on the cold surface (cold finger).

Q5: Can I perform sublimation at atmospheric pressure?

A5: While some compounds can be sublimed at atmospheric pressure, for many organic compounds like this compound, a reduced pressure is necessary to lower the sublimation temperature and prevent melting or decomposition.

Troubleshooting Guide

Problem Possible Cause Solution
Crude material does not sublime 1. Insufficient heat. 2. Pressure is not low enough.1. Gradually increase the temperature, but do not exceed the melting point. 2. Ensure your vacuum system is properly sealed and functioning to achieve a lower pressure.
Sublimate appears wet or pasty 1. The crude sample was not completely dry. 2. Condensation of atmospheric water on the cold finger.1. Ensure the crude material is thoroughly dried before starting the sublimation. 2. Add the cooling medium to the cold finger just before you start heating to minimize condensation.
Material melts or boils in the flask 1. The temperature is too high. 2. The pressure is not low enough.1. Reduce the heating temperature. 2. Improve the vacuum to lower the sublimation point below the melting point.
Crystals form on the flask walls instead of the cold finger The sides of the sublimation apparatus are too cold, or the cold finger is not positioned correctly.1. Insulate the sides of the sublimation apparatus. 2. Ensure the cold finger is positioned close to the crude material without touching it.
The sublimed product is colored The crude material may have decomposed due to excessive heat.Lower the heating temperature to the minimum required for sublimation.

Quantitative Data Summary

ParameterValueSource
Melting Point128-131 °C
Sublimation Temperature (for high purity)130.05 °C (403.2 K)
Pressure (for high purity)< 10 Pa
Vapor Pressure Range0.116 – 1.18 Pa
Temperature for Vapor Pressure Range88.95 – 109.65 °C (362.1 – 382.8 K)

Experimental Protocol: Vacuum Sublimation of this compound

This protocol outlines the general steps for purifying crude this compound using a standard laboratory vacuum sublimation apparatus.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a flask, cold finger, and vacuum adapter)

  • Heating mantle or oil bath

  • Vacuum pump with a trap

  • Coolant for the cold finger (e.g., ice-water slurry or circulating coolant)

  • Spatula

  • Schlenk line (optional, for better vacuum control)

Procedure:

  • Preparation:

    • Ensure the crude this compound is completely dry to prevent moisture from interfering with the sublimation process.

    • Assemble the clean and dry sublimation apparatus. Lightly grease the joints to ensure a good vacuum seal.

  • Loading the Sample:

    • Place a small amount of the crude this compound at the bottom of the sublimation flask.

  • Assembling the Apparatus:

    • Carefully insert the cold finger into the sublimation flask, ensuring it does not touch the crude material.

    • Connect the apparatus to a vacuum line with a cold trap.

  • Evacuation:

    • Start the vacuum pump to evacuate the apparatus. A pressure of <10 Pa is recommended for optimal results.

  • Cooling the Cold Finger:

    • Once a stable vacuum is achieved, fill the cold finger with the cooling medium (e.g., an ice-water slurry).

  • Heating:

    • Begin to gently heat the bottom of the sublimation flask using a heating mantle or oil bath.

    • Gradually increase the temperature to just below the melting point of this compound (around 120-130°C).

  • Sublimation:

    • Observe the crude material as it sublimes and deposits as pure crystals on the cold surface of the cold finger.

    • Continue the process until all the this compound has sublimed.

  • Cooling and Collection:

    • Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

    • Once cooled, carefully and slowly release the vacuum.

    • Remove the cold finger from the apparatus.

    • Scrape the purified this compound crystals from the cold finger onto a clean, dry surface.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Start Sublimation CheckSublimation Is the material subliming? Start->CheckSublimation Problem1 No Sublimation CheckSublimation->Problem1 No CheckProduct Examine Sublimate CheckSublimation->CheckProduct Yes Solution1a Increase Temperature (below melting point) Problem1->Solution1a Solution1b Check Vacuum Seal & Lower Pressure Problem1->Solution1b Solution1a->CheckSublimation Solution1b->CheckSublimation Problem2 Product is Wet/Pasty CheckProduct->Problem2 Wet/Pasty Problem3 Product is Colored CheckProduct->Problem3 Colored End Pure this compound Collected CheckProduct->End Pure & Crystalline Solution2a Dry Crude Material Thoroughly Problem2->Solution2a Solution2b Add Coolant After Applying Vacuum Problem2->Solution2b Solution3 Reduce Heating Temperature Problem3->Solution3 Solution3->Start Retry

Caption: Troubleshooting workflow for the sublimation of this compound.

References

Technical Support Center: Overcoming Low Yields in Multi-Component Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges leading to low yields in multi-component imidazole synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Debus-Radziszewski synthesis is resulting in a low yield or failing completely. What are the common causes?

Low yields in the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, are a frequent challenge.[1] Several factors can contribute to this issue:

  • Side Reactions: The formation of byproducts, such as oxazoles, can significantly reduce the yield of the desired imidazole.[1]

  • Harsh Reaction Conditions: Traditional methods often necessitate high temperatures and long reaction times, which can lead to the degradation of both reactants and products.[1]

  • Poor Solubility of Starting Materials: The solubility of the reactants in the chosen solvent plays a crucial role in the reaction rate and overall yield.[1]

  • Suboptimal Stoichiometry: The molar ratio of the reactants is critical for maximizing the yield.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically vary the reaction temperature to find a balance between the reaction rate and product stability.

  • Adjust Reactant Stoichiometry: Experiment with different molar ratios of the reactants. Using an excess of the ammonia source, like ammonium acetate, is a common and effective strategy.

  • Employ a Catalyst: The use of a catalyst can significantly improve yields. A range of catalysts have been shown to be effective, including p-toluenesulfonic acid (PTSA), silicotungstic acid, and various metal catalysts.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient internal heating.

Q2: I am observing significant side product formation in my imidazole synthesis. How can I improve the selectivity?

Side product formation, particularly the competing formation of oxazoles, is a common issue that lowers the yield of the desired imidazole.

Troubleshooting Steps:

  • Use Excess Ammonia/Amine: Employing a large excess of the amine or ammonia source can favor the formation of the imidazole over the oxazole.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Screening different Lewis or Brønsted acid catalysts may improve selectivity.

  • Solvent Optimization: The polarity of the solvent can impact the reaction. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) can help identify conditions that favor imidazole formation.

Q3: My Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing imidazo[1,2-a]pyridines has a low yield. What should I check?

The GBB reaction is a powerful tool, but low yields can often be traced back to issues with starting materials, reaction conditions, or the catalyst.

Troubleshooting Steps:

  • Check Starting Material Quality:

    • Aldehyde: Ensure the aldehyde is pure and free from carboxylic acid impurities, which can arise from oxidation.

    • Isocyanide: Isocyanides can degrade upon storage. Use freshly prepared or purified isocyanides for optimal results.

    • 2-Aminopyridine: Verify the purity of the 2-aminopyridine substrate.

  • Optimize Reaction Conditions:

    • Water Scavenging: The initial imine formation is a condensation reaction that releases water. This step can be reversible, and the presence of water may inhibit the reaction. Consider adding a dehydrating agent like trimethyl orthoformate.

    • Temperature: While many GBB reactions proceed at room temperature, some systems may require heating. Conversely, excessive heat can lead to the formation of side products. Temperature optimization is crucial.

  • Evaluate the Catalyst:

    • Catalyst Loading: Insufficient catalyst loading can result in slow or incomplete reactions. A typical starting point is 10-20 mol%. Conversely, excessive catalyst can sometimes promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying imidazole derivatives?

Purification of imidazoles can be challenging due to their polarity and potential for forming similarly polar byproducts.

  • Flash Chromatography: This is the most common method for purifying imidazole derivatives.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: Imidazoles can be protonated with a dilute acid and extracted into an aqueous layer. After neutralization, the purified imidazole can be back-extracted into an organic solvent.

Q2: How do I choose the right solvent for my multi-component imidazole synthesis?

Solvent selection is critical and can significantly impact reaction yield and rate.

  • Polar Protic Solvents: Solvents like ethanol and methanol are commonly used and can be effective, particularly in the Debus-Radziszewski synthesis.

  • Polar Aprotic Solvents: Solvents such as DMF and DMSO can also be employed and may be advantageous for certain substrates.

  • Solvent-Free Conditions: In many instances, running the reaction neat (solvent-free), often with microwave assistance, can lead to high yields and is considered a green chemistry approach.

Q3: Can microwave irradiation improve my reaction yields?

Yes, microwave-assisted synthesis has been shown to be a highly effective method for improving yields and dramatically reducing reaction times in multi-component imidazole synthesis. The efficient internal heating provided by microwaves can help overcome activation barriers and minimize the formation of degradation products associated with prolonged heating.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles

EntryCatalyst (mol%)SolventTime (min)Yield (%)Reference
1CuI (20)DMSO9075
2CuI (15)Butanol2085
3p-Toluene Sulfonic AcidEthanol6092
4Silicotungstic Acid (7.5)Ethanol4594
5Boric Acid (5)Water (Ultrasound)40-7095+

Table 2: Effect of Solvent on the Yield of a Copper-Catalyzed Trisubstituted Imidazole Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1DMSO1409075
2DMF1409065
3ButanolReflux2085
4EthanolReflux7076
5MethanolReflux9074
6WaterReflux9010
7Toluene1109067
8AcetonitrileReflux9068

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

  • Materials: Benzil (1,2-diphenylethane-1,2-dione), Benzaldehyde, Ammonium acetate, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

    • Add ammonium acetate (at least 2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

    • If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

    • Collect the crude product by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: Microwave-Assisted Debus-Radziszewski Synthesis

  • Materials: 1,2-dicarbonyl compound, aromatic aldehyde, ammonium acetate.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 equiv), the aromatic aldehyde (1 equiv), and an excess of ammonium acetate (e.g., 5 mmol).

    • The reaction can often be performed under solvent-free conditions.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 720 watts) for a short duration (e.g., 5-7 minutes). The optimal time and power should be determined experimentally.

    • After irradiation, allow the vessel to cool to room temperature.

    • Add cold water to the reaction mixture and stir.

    • Collect the solid product by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: General Procedure for a Catalyst Screening in a GBB Reaction

  • Materials: 2-aminopyridine, aldehyde, isocyanide, chosen solvent, catalyst.

  • Procedure:

    • To a reaction vial, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), and the chosen solvent to achieve a specified molarity (e.g., 0.5 M).

    • Add the catalyst (e.g., 10-20 mol%).

    • Add the isocyanide (1.0 equiv) to the mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).

    • Monitor the reaction by TLC or LC-MS to determine conversion and yield.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions cluster_end Outcome start Low Yield in Multi-Component Imidazole Synthesis A 1. Check Starting Material Purity start->A B 2. Optimize Reaction Conditions A->B A_sol Purify/replace reagents A->A_sol C 3. Evaluate Catalyst & Stoichiometry B->C B_sol Vary Temperature, Solvent, Time. Consider Microwave. B->B_sol D 4. Investigate Side Reactions C->D C_sol Screen catalysts. Adjust reactant ratios (e.g., excess NH4OAc). C->C_sol D_sol Modify conditions to favor imidazole formation (e.g., excess amine). D->D_sol end_node Improved Yield A_sol->end_node B_sol->end_node C_sol->end_node D_sol->end_node

Caption: A troubleshooting workflow for low-yield multi-component imidazole synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Key Process Steps cluster_pitfalls Potential Pitfalls cluster_output Output dicarbonyl 1,2-Dicarbonyl condensation Condensation & Cyclization dicarbonyl->condensation pitfall1 Poor Reagent Quality Side Reactions (Oxazoles) Water Inhibition dicarbonyl->pitfall1 aldehyde Aldehyde aldehyde->condensation aldehyde->pitfall1 amine Ammonia Source (e.g., NH4OAc) amine->condensation amine->pitfall1 conditions Solvent Temperature Catalyst conditions->condensation pitfall2 Suboptimal Conditions (Temp, Solvent) Poor Solubility conditions->pitfall2 purification Purification (Chromatography, Recrystallization) condensation->purification product Desired Imidazole Product purification->product pitfall1->condensation pitfall2->condensation

Caption: Experimental workflow for multi-component imidazole synthesis highlighting key steps and potential pitfalls.

References

addressing challenges in the N-1 alkylation of 4-phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-1 alkylation of 4-phenylimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation of this compound is resulting in a mixture of N-1 and N-3 regioisomers. How can I improve the selectivity for the N-1 position?

A1: Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles like this compound is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1][2][3] The formation of a mixture of N-1 and N-3 alkylated products is often observed. Several factors influence the regioselectivity, and optimizing them can favor the desired N-1 isomer.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: The phenyl group at the C-4 position creates a more sterically hindered environment around the adjacent N-3 atom. Consequently, using a bulkier alkylating agent will favor alkylation at the less hindered N-1 position.[1]

  • Electronic Effects: The phenyl group is weakly electron-withdrawing, which can influence the electron density at the two nitrogen atoms. However, steric effects often play a more dominant role in directing the alkylation.

  • Reaction Conditions: The choice of base and solvent can significantly impact the ratio of N-1 to N-3 isomers.[1]

Troubleshooting Strategies:

  • Select a Bulkier Alkylating Agent: If your synthesis allows, switching to an alkylating agent with a larger steric profile can increase the preference for the N-1 position.

  • Optimize the Base and Solvent System: Experiment with different base and solvent combinations. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor N-1 alkylation. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile or DMF are also commonly used and can influence the isomeric ratio.

  • Employ Protecting Groups: For complex syntheses requiring high regioselectivity, the use of a protecting group on one of the nitrogen atoms is a reliable strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example that can direct alkylation to the desired nitrogen, followed by deprotection.

Q2: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. What causes this and how can I prevent it?

A2: The N-alkylated this compound product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt. This is a common side reaction, particularly under forcing conditions.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of this compound relative to the alkylating agent can help minimize dialkylation.

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated byproduct.

  • Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly or portion-wise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity for the mono-alkylated product.

Q3: My N-alkylation reaction is proceeding very slowly or not at all. What can I do to improve the reaction rate and yield?

A3: Slow or incomplete reactions can be attributed to several factors, from the reactivity of the reagents to the reaction conditions.

Troubleshooting Strategies:

  • Choice of Base and Solvent: Ensure the base is strong enough to deprotonate the imidazole. Sodium hydride (NaH) is a strong base commonly used for this purpose. The solvent should be anhydrous and capable of dissolving the imidazole and the base. Polar aprotic solvents like DMF and DMSO can accelerate the reaction but may require careful temperature control to avoid decomposition.

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend: I > Br > Cl. If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding iodide. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously while monitoring for the formation of byproducts, such as the dialkylated imidazolium salt.

  • Ensure Anhydrous Conditions: Moisture can quench the base (especially NaH) and inhibit the deprotonation of the imidazole. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q4: I am having difficulty purifying my N-1 alkylated this compound from the unreacted starting material and the N-3 isomer. What are some effective purification strategies?

A4: The separation of regioisomers and unreacted starting material can be challenging due to their similar polarities.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating imidazole isomers. A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation.

  • Crystallization: If the desired N-1 alkylated product is a solid, recrystallization can be a highly effective purification technique. Screening different solvents or solvent mixtures is recommended to find optimal crystallization conditions.

  • Acid-Base Extraction: While less effective for separating isomers, a carefully executed acid-base extraction can help remove unreacted this compound.

  • Selective Precipitation: In some cases, it may be possible to selectively precipitate one of the isomers as a salt. For example, treatment of a mixture of N-alkylated imidazole regioisomers with a strong acid like p-toluenesulfonic acid can lead to the selective precipitation of one of the isomeric salts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of imidazoles, which can be adapted for this compound. Please note that specific yields and isomer ratios will be highly dependent on the specific alkylating agent and precise reaction conditions used.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical OutcomeReference
Alkyl HalideK₂CO₃Acetonitrile60-80Good yields, may produce isomeric mixtures
Alkyl HalideNaHTHF / DMF0 - Room TempHigh conversion, potential for dialkylation
Benzyl BromideCs₂CO₃N,N-Dimethylacetamide20High yield of regioisomers
Alkyl HalideKOH on Al₂O₃-Room Temp - 80Good yields under mild conditions

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a widely used and relatively mild method for N-alkylation.

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.2 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0 - 1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF

This method employs a strong base and is suitable for a wide range of alkylating agents.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.2 equivalents) to the THF and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (1.0 - 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Regioselectivity_in_Alkylation cluster_reactants Reactants This compound This compound N1_Product N-1 Alkylated Product (Less Hindered) This compound->N1_Product Alkylation at N-1 N3_Product N-3 Alkylated Product (More Hindered) This compound->N3_Product Alkylation at N-3 Alkylating_Agent Alkylating Agent (R-X)

Caption: Regioselectivity in the N-alkylation of this compound.

Troubleshooting_Workflow cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_regio Solutions for Regioselectivity cluster_solutions_dialkyl Solutions for Dialkylation start Start: N-Alkylation of This compound issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion regio_mix Mixture of Regioisomers issue->regio_mix Isomer Mixture dialkylation Dialkylation Observed issue->dialkylation Side Product increase_temp Increase Temperature low_yield->increase_temp stronger_base Use Stronger Base (e.g., NaH) low_yield->stronger_base more_reactive_halide Use R-I or add NaI catalyst low_yield->more_reactive_halide bulky_agent Use Bulky Alkylating Agent regio_mix->bulky_agent optimize_conditions Optimize Base/Solvent regio_mix->optimize_conditions protecting_group Use Protecting Group Strategy regio_mix->protecting_group control_stoichiometry Control Stoichiometry dialkylation->control_stoichiometry monitor_reaction Monitor Reaction Closely dialkylation->monitor_reaction lower_temp Lower Reaction Temperature dialkylation->lower_temp end Successful N-1 Alkylation increase_temp->end stronger_base->end more_reactive_halide->end bulky_agent->end optimize_conditions->end protecting_group->end control_stoichiometry->end monitor_reaction->end lower_temp->end

Caption: Troubleshooting workflow for N-alkylation of this compound.

References

Technical Support Center: Improving Regioselectivity of 4-Phenylimidazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the substitution reactions of 4-phenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the main factors controlling the regioselectivity of N-alkylation of this compound?

A1: The regioselectivity of N-alkylation of this compound, yielding either the N-1 or N-3 substituted product, is a delicate balance of several factors:

  • Tautomerism: this compound exists as a mixture of two tautomers: 4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole. The position of this equilibrium is influenced by the solvent and the electronic nature of substituents.

  • Electronic Effects: In the imidazole anion, formed under basic conditions, the nitrogen atom further from an electron-withdrawing group is generally more nucleophilic.[1]

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. Similarly, bulky substituents on the imidazole or phenyl ring can direct the incoming group to the less hindered nitrogen.[1]

  • Reaction Conditions: The choice of base and solvent system is critical. In a basic medium (e.g., NaOH, NaH), the reaction proceeds through the imidazole anion, and the outcome is governed by steric and electronic effects. In a neutral or slightly acidic medium, the free base is alkylated, and the tautomeric equilibrium plays a more dominant role.[1]

Q2: How can I achieve selective substitution on the phenyl ring of this compound?

A2: Substitution on the phenyl ring is governed by the principles of electrophilic aromatic substitution. The imidazole moiety acts as a directing group. The imidazole ring is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, under acidic conditions (e.g., during nitration), the imidazole ring can be protonated, becoming a deactivating, meta-directing group.

Q3: I am observing a mixture of N-1 and N-3 isomers in my N-alkylation reaction. How can I improve the selectivity?

A3: A common strategy to achieve high regioselectivity is to use a protecting group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. You can protect the imidazole at one nitrogen, forcing the alkylation to occur at the other. The SEM group can then be removed under specific conditions.

Q4: For C-H arylation of the imidazole ring, which position is most reactive?

A4: The C2 and C5 positions of the imidazole ring are generally more susceptible to C-H activation and subsequent arylation. The C4 position is electronically and sterically less favored for direct arylation. The regioselectivity between C2 and C5 can often be controlled by the choice of catalyst and base.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-3 Isomers)

Possible Causes and Solutions:

Observation Potential Cause Suggested Solution
~1:1 mixture of N-1 and N-3 isomersReaction conditions (base/solvent) are not optimized for selectivity.Modify the Base/Solvent System: The choice of base and solvent can significantly influence the regioisomeric ratio. Strong bases like NaH in a non-polar solvent like THF often favor one isomer. For instance, in analogous systems like indazoles, NaH in THF has been shown to provide excellent N-1 selectivity.[2] Conversely, different base/solvent combinations can favor the other isomer. A systematic screening is recommended.
Product ratio varies between batchesInconsistent reaction conditions (e.g., moisture, temperature).Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Control Temperature: Maintain a consistent temperature throughout the reaction, as this can affect the tautomeric equilibrium and reaction rates.
Desired isomer is the minor productSteric and/or electronic factors favor the formation of the undesired isomer under the current conditions.Use a Bulky Alkylating Agent: If the desired site is less sterically hindered, a bulkier alkylating agent may increase selectivity. Employ a Protecting Group Strategy: For definitive control, protect one of the nitrogen atoms. The SEM group is a good choice for this purpose.

Quantitative Data on N-Alkylation Regioselectivity (Illustrative for Azole Systems)

The following table, based on data from the regioselective alkylation of indazoles (a related bicyclic azole), illustrates how reaction conditions can influence the N-1/N-2 isomer ratio. Similar principles apply to this compound.

Base Solvent Temperature (°C) N-1 : N-2 Ratio (Illustrative) Reference
Cs₂CO₃DMF201.4 : 1[2]
K₂CO₃DMF201.4 : 1
K₂CO₃MeCN202.8 : 1
DBUTHF202.1 : 1
NaHTHF50>99 : 1
Problem 2: Low Yield or No Reaction in Phenyl Ring Substitution (e.g., Nitration, Halogenation)

Possible Causes and Solutions:

Observation Potential Cause Suggested Solution
Starting material is recovered unchanged.Reaction conditions are too mild. The imidazole ring may be protonated and deactivating the phenyl ring.Increase Reaction Temperature: Gradually increase the temperature to provide sufficient activation energy. Use a Stronger Electrophile: Employ a more reactive nitrating or halogenating agent. For nitration, a mixture of nitric acid and sulfuric acid is a classic strong nitrating agent.
A complex mixture of products is formed.Over-reaction (poly-substitution) or side reactions are occurring.Use Milder Conditions: Lower the reaction temperature and use a less reactive electrophile. Control Stoichiometry: Use a stoichiometric amount of the substituting agent to favor mono-substitution.
Substitution occurs at an undesired position on the phenyl ring.The directing effect of the imidazole substituent is not being properly controlled.Consider the Reaction pH: Under neutral or basic conditions, the imidazole is activating and ortho-, para-directing. Under strongly acidic conditions, the protonated imidazolium ion is deactivating and meta-directing. Adjust the pH to favor the desired isomer.

Experimental Protocols

Protocol 1: Regioselective N-1 Arylation of this compound

This protocol is adapted from a palladium-catalyzed method that demonstrates high selectivity for the N-1 position.

Materials:

  • This compound

  • Aryl bromide or chloride

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Biarylphosphine ligand (e.g., L1 as described in the reference)

  • Base (e.g., K₃PO₄)

  • Anhydrous toluene

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.5-2.5 mol %), the biarylphosphine ligand (1.1 equivalents relative to Pd), and anhydrous toluene.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To a separate oven-dried vial, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (2.0 equivalents).

  • Add the pre-activated catalyst solution to the vial containing the reactants.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Nitration of the Phenyl Ring

This is a general protocol for the nitration of an activated aromatic ring, which can be adapted for the para-nitration of this compound.

Materials:

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

Procedure:

  • To a round-bottom flask cooled in an ice bath (0-5 °C), add sulfuric acid.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to an equal volume of cold sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NH₄OH) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Protocol 3: Regioselective Bromination of the Imidazole Ring

This protocol describes a general method for the bromination of imidazoles at the C5 position.

Materials:

  • N-1 substituted this compound (e.g., 1-benzyl-4-phenylimidazole)

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

Procedure:

  • Dissolve the N-1 substituted this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Factors cluster_N_Alkylation N-Alkylation Regioselectivity cluster_Factors Controlling Factors This compound This compound N1-Product N1-Product This compound->N1-Product Path A N3-Product N3-Product This compound->N3-Product Path B Steric_Hindrance Steric_Hindrance Steric_Hindrance->N1-Product Favors less hindered N Electronic_Effects Electronic_Effects Electronic_Effects->N1-Product Favors more nucleophilic N Reaction_Conditions Reaction_Conditions Reaction_Conditions->N3-Product Base/Solvent Choice Protecting_Group Protecting_Group Protecting_Group->N1-Product Directs to unprotected N

Factors influencing N-alkylation regioselectivity.

Troubleshooting_Workflow start Poor Regioselectivity in N-Alkylation check_base_solvent Modify Base/Solvent System? (e.g., NaH in THF for N1) start->check_base_solvent check_sterics Alter Steric Hindrance? (Bulky Alkylating Agent) check_base_solvent->check_sterics No Improvement analyze Analyze Product Ratio (NMR, LC-MS) check_base_solvent->analyze Yes use_pg Use Protecting Group? (e.g., SEM-Cl) check_sterics->use_pg No Improvement check_sterics->analyze Yes use_pg->analyze Yes analyze->start Ratio < 95:5 success Desired Regioselectivity Achieved analyze->success Ratio > 95:5

Troubleshooting workflow for poor N-alkylation regioselectivity.

Phenyl_Ring_Substitution cluster_conditions Reaction Conditions This compound This compound Neutral_Basic Neutral / Basic pH This compound->Neutral_Basic Acidic Acidic pH (Protonated) This compound->Acidic Ortho_Para_Product Ortho/Para Substitution Neutral_Basic->Ortho_Para_Product Activating / o,p-directing Meta_Product Meta Substitution Acidic->Meta_Product Deactivating / m-directing

Directing effects in phenyl ring substitution.

References

Technical Support Center: Optimizing 4-Phenylimidazole Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in the synthesis of 4-phenylimidazole, with a primary focus on the critical role of solvent selection in optimizing reaction kinetics and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in this compound synthesis?

A: The solvent plays a multifaceted role that extends beyond simply dissolving reactants. It critically influences the reaction rate and yield by:

  • Solubilizing Reactants: Ensuring that starting materials are in the same phase is essential for the reaction to proceed efficiently. Poor solubility can lead to sluggish or incomplete reactions.[1]

  • Stabilizing Intermediates and Transition States: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states formed during the reaction.[1] Polar solvents, for instance, can stabilize polar transition states, thereby lowering the activation energy and accelerating the reaction rate.[2]

  • Influencing Reaction Mechanism: In some cases, the solvent can participate in the reaction or alter the reaction pathway, potentially affecting regioselectivity and the formation of byproducts.[1]

Q2: How does solvent polarity generally affect the reaction kinetics of imidazole synthesis?

A: Solvent polarity is a crucial parameter. For reactions involving the formation of charged intermediates, such as the SN2 alkylation of an imidazole ring, an increase in solvent polarity often leads to an increased reaction rate.[2] This is because polar solvents are better at stabilizing the charged transition state. For multi-component reactions like the Debus-Radziszewski synthesis, polar protic solvents such as ethanol or methanol are often beneficial as they can solvate ammonium acetate and facilitate the condensation steps. However, polar aprotic solvents like DMF or DMSO have also demonstrated high yields, particularly in metal-catalyzed variations.

Q3: Should I use a polar protic or a polar aprotic solvent?

A: The choice depends on the specific reaction mechanism.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In the context of imidazole synthesis, they can facilitate reactions involving ammonium acetate. However, they can also form hydrogen bonds with nucleophiles, potentially retarding the reaction rate in some SN2-type reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions. This can leave nucleophiles "bare" and more reactive, often accelerating SN2 reactions. High-boiling point aprotic solvents like DMF and DMSO are also useful for increasing the reaction temperature.

Q4: Can solvent-free conditions be effective for this compound synthesis?

A: Yes, solvent-free or "neat" conditions can be a highly effective and environmentally friendly option. In some multi-component syntheses of imidazole derivatives, solvent-free conditions at elevated temperatures have been shown to produce excellent yields. This approach can also simplify purification by eliminating the need to remove a solvent.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and offers solutions centered on solvent optimization.

Issue 1: Low Reaction Yield

Q: My this compound synthesis is resulting in a consistently low yield. Could the solvent be the problem?

A: Absolutely. Solvent choice is a primary factor affecting reaction yield. Here’s how to troubleshoot:

  • Check Reactant Solubility: Visually inspect your reaction mixture. If starting materials are not fully dissolved, the reaction is likely heterogeneous and slow, leading to low conversion. Consider switching to a solvent with a polarity that better matches your reactants.

  • Evaluate Solvent Polarity: The polarity of your solvent may not be optimal for stabilizing the reaction's transition state. For a typical Debus-Radziszewski synthesis, if you are using a nonpolar solvent like toluene, you may see lower yields compared to more polar options like ethanol or DMF.

  • Consider Side Reactions: Your chosen solvent might be promoting unwanted side reactions. For example, using alcohols at high temperatures can sometimes lead to ether byproducts. Review the literature for known side reactions for your specific synthesis route and select a solvent less likely to participate.

  • Experiment with a Solvent Screen: If the issue persists, perform a small-scale screen with a range of solvents of varying polarities and proticities (e.g., ethanol, acetonitrile, DMF, toluene, or solvent-free). This empirical approach is often the most effective way to identify the optimal medium for your specific substrates.

Issue 2: Slow Reaction Rate

Q: The reaction is taking too long to reach completion. How can I use the solvent to improve the kinetics?

A: A slow reaction rate is a common problem that can often be solved by adjusting the solvent and temperature.

  • Increase Reaction Temperature: The most direct way to increase the reaction rate is to increase the temperature. If your current solvent has a low boiling point, switch to a higher-boiling point solvent such as DMF, DMSO, or ethylene glycol to safely operate at a higher temperature.

  • Optimize Solvent Polarity: As discussed, polar solvents can stabilize charged intermediates and accelerate the reaction. If you are in a non-polar or moderately polar solvent, switching to a more polar aprotic solvent like DMSO or DMF could significantly increase the rate. The rate constant for the synthesis of an imidazolium ionic liquid in DMSO was found to be over an order of magnitude larger than in methanol.

  • Explore Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. Many solvents are suitable for microwave chemistry, but those with high dielectric constants (like DMF or ethanol) are particularly effective at absorbing microwave energy.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my this compound product. It seems contaminated with the solvent or byproducts.

A: Your solvent choice directly impacts the ease of purification.

  • High-Boiling Point Solvents: Solvents like DMSO and DMF are notoriously difficult to remove completely under a standard rotary evaporator.

    • Solution: If possible, choose a lower-boiling point solvent that still provides good reactivity. If a high-boiling solvent is necessary, use a workup procedure that involves precipitating the product by adding an anti-solvent (e.g., adding water to a DMF solution) or performing a liquid-liquid extraction to move your product into a more volatile solvent like ethyl acetate.

  • Solvent-Related Byproducts: If your solvent is participating in side reactions, it can generate impurities that are difficult to separate.

    • Solution: Switch to a more inert solvent. For example, if you suspect your alcohol solvent is creating byproducts, try a polar aprotic solvent like acetonitrile or DMF.

Data Presentation

Summary of General Solvent Effects on Imidazole Synthesis

Note: The optimal solvent is highly dependent on the specific reactants and reaction type (e.g., Debus-Radziszewski, metal-catalyzed, etc.). This table provides general guidance.

Solvent ClassSpecific ExamplesTypical PolarityKey Characteristics & Impact on Kinetics/Yield
Polar Protic Ethanol, Methanol, Water, Acetic AcidHighCan act as hydrogen bond donors. Good for solvating ionic reagents like ammonium acetate, often leading to good yields in Debus-Radziszewski synthesis. However, water can sometimes lead to low yields if organic reactants are poorly soluble.
Polar Aprotic DMF, DMSO, AcetonitrileHighCannot act as hydrogen bond donors. Excellent for SN2-type reactions by solvating cations but not anions. High boiling points allow for higher reaction temperatures, increasing reaction rates. Can be difficult to remove during workup.
Nonpolar Toluene, HexaneLowGenerally result in lower yields for polar reactions like imidazole synthesis compared to more polar options. Useful when reactants are nonpolar or when water needs to be removed azeotropically.
"Green" Solvents Glycerol, Ionic Liquids, WaterVariableOften biodegradable and less toxic. Glycerol has been shown to be an excellent medium for tri- and tetra-substituted imidazole synthesis. Ionic liquids can be tuned for reactant solubility and may be recyclable.
Solvent-Free N/AN/AEnvironmentally friendly and simplifies purification. Often requires higher temperatures but can lead to excellent yields and short reaction times.

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine) - A Representative Method

This method for a closely related triphenyl-substituted imidazole illustrates the general principles that can be adapted for this compound synthesis.

  • Reactants: In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and a significant excess of ammonium acetate (e.g., 10 equivalents).

  • Solvent: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (around 120 °C) with stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water with stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified product.

Protocol 2: Synthesis of this compound from α-Bromoacetophenone

This route provides an alternative pathway to 4-substituted imidazoles.

  • Reactants: Dissolve α-bromoacetophenone (1 equivalent) in a suitable solvent such as ethylene glycol.

  • Reagent Addition: In a controlled manner, add formamidine acetate (approximately 2 equivalents) in portions to the solution while maintaining the temperature between 40-70 °C. Stir for ~2 hours to form the nucleophilic substitution intermediate.

  • Cyclization: Cool the mixture to 40-60 °C and add an acid-binding agent like potassium carbonate (as a base). Maintain this temperature for 5-6 hours, then heat to 70-100 °C to drive the cyclization to completion.

  • Work-up: After the reaction is complete, remove the ethylene glycol via vacuum distillation. Cool the residue and partition it between ethyl acetate and water. Adjust the pH of the aqueous layer to ~8 with NaOH.

  • Extraction & Purification: Separate the layers and wash the organic layer with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system like chloroform/petroleum ether.

Mandatory Visualizations

G reactants 1. Combine Reactants & Solvent (e.g., α-bromoacetophenone, formamidine acetate, ethylene glycol) reaction 2. Heat & Stir (e.g., 70-100 °C, 5-6h) reactants->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Work-up (e.g., Distill solvent, add water/EtOAc) monitor->workup Reaction Complete extract 5. Extraction & Wash (Separate layers, wash with brine) workup->extract purify 6. Purify Product (Recrystallization / Chromatography) extract->purify product 7. Isolated this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G start Start: Low Reaction Yield q1 Are all reactants fully dissolved? start->q1 a1_yes Switch to a solvent with better solubility (e.g., more polar/aprotic) q1->a1_yes No q2 Is the reaction temperature optimal? q1->q2 Yes a1_yes->q2 a2_yes Switch to a higher-boiling point solvent to increase reaction temperature q2->a2_yes No q3 Is the solvent polarity ideal for the mechanism? q2->q3 Yes a2_yes->q3 a3_yes Screen a range of solvents (Protic vs. Aprotic, Polar vs. Nonpolar) to find optimal medium q3->a3_yes Unsure end Yield Optimized q3->end Yes a3_yes->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

scale-up considerations for industrial production of 4-phenylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Industrial Production of 4-Phenylimidazole

This guide provides researchers, scientists, and drug development professionals with essential information for the scale-up and industrial production of this compound. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during synthesis, purification, and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for industrial-scale production of this compound?

A1: Several routes exist for synthesizing this compound. For industrial production, the choice depends on factors like raw material cost, scalability, safety, and yield. The most cited methods include the reaction of an α-haloketone with a source of ammonia and a formyl group equivalent. A prevalent method involves the reaction of α-bromoacetophenone with formamidine acetate, followed by cyclization.[1] Another common approach is the reaction of α-bromo-ketones directly with formamide.[2] While other routes using reagents like toluenesulfomethyl isocyanide have reported high yields (up to 75%), they often rely on less common and more expensive starting materials, making them less suitable for industrial scale-up.[1]

Q2: What yield and purity can be expected from a typical industrial synthesis of this compound?

A2: For the synthesis route using α-bromoacetophenone and formamidine acetate, yields are reported to be greater than 45%, with the final product purity reaching over 99% after purification.[1] The color of the target product is typically white to off-white.[1] Yields and purity are highly dependent on the optimization of reaction conditions and the effectiveness of the purification process.

Q3: What are the critical considerations when scaling up the synthesis of this compound from lab to industrial scale?

A3: Scaling up production presents several challenges that must be addressed proactively. Key considerations include:

  • Process Optimization and Reproducibility: Reaction parameters optimized at a lab scale, such as mixing efficiency, heat transfer, and mass transfer, do not scale linearly and must be re-validated at a larger scale.

  • Safety and Thermal Hazard Management: The synthesis can involve exothermic reactions. It is crucial to conduct thermal hazard studies to prevent runaway reactions, which are more difficult to control in large reactors.

  • Impurity Profile: The type and quantity of impurities can change with scale due to differences in reaction kinetics and conditions. A thorough understanding of the impurity profile is necessary for developing robust purification methods.

  • Supply Chain and Cost: The availability and cost of raw materials become significant factors at an industrial scale. Processes relying on unconventional or expensive reagents may not be economically viable.

  • Regulatory Compliance: All manufacturing processes must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency for regulatory approval.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the production of this compound.

Q4: My synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?

A4: Low yields are a common problem in imidazole synthesis. Several factors could be responsible. Refer to the troubleshooting workflow below to diagnose and address the issue.

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_purification Purification & Side Reaction Issues start Low Yield (<45%) Detected check_reagents Verify Purity and Stoichiometry of Starting Materials (α-bromoacetophenone, formamidine acetate) start->check_reagents reagent_impure Impure Reagents? check_reagents->reagent_impure check_conditions Review Reaction Conditions (Temperature, Time, Solvent) temp_issue Sub-optimal Temperature? check_conditions->temp_issue check_side_reactions Analyze Crude Product for Side Products side_reaction_detected Side Products Detected? check_side_reactions->side_reaction_detected check_purification Evaluate Purification Process for Product Loss product_loss Product Loss During Purification? check_purification->product_loss reagent_ratio Incorrect Stoichiometry? reagent_impure->reagent_ratio No solution_reagents Solution: Source high-purity reagents. Recalculate and verify molar ratios. reagent_impure->solution_reagents Yes reagent_ratio->check_conditions No reagent_ratio->solution_reagents Yes time_issue Incorrect Reaction Time? temp_issue->time_issue No solution_conditions Solution: Optimize temperature profile for substitution and cyclization steps. Monitor reaction progress via TLC/HPLC to determine optimal time. temp_issue->solution_conditions Yes time_issue->check_side_reactions No time_issue->solution_conditions Yes side_reaction_detected->check_purification No solution_side_reactions Solution: Adjust conditions to minimize side reactions (e.g., temperature control). Develop selective purification steps. side_reaction_detected->solution_side_reactions Yes solution_purification Solution: Optimize extraction pH. Evaluate recrystallization solvent system. Consider chromatography for difficult separations. product_loss->solution_purification Yes end_node Yield Improved product_loss->end_node No

Caption: Troubleshooting workflow for low yield of this compound.

Q5: The final product is off-color or contains significant impurities after purification. What steps can be taken?

A5: Impurities and coloration often arise from side reactions or residual starting materials.

  • Identify the Impurity: Use analytical methods like LC-MS or GC-MS to identify the structure of the major impurities. This can provide clues about their origin (e.g., unreacted starting materials, byproducts from side reactions).

  • Optimize Purification:

    • Activated Charcoal Treatment: Heating the product solution with activated charcoal can effectively remove colored impurities.

    • Recrystallization: This is a powerful purification technique. The choice of solvent is critical. A mixture of chloroform and a non-polar solvent like petroleum ether (or heptane) has been shown to be effective. Experiment with different solvent ratios and cooling profiles to maximize purity and recovery.

    • Aqueous Wash: An acidic wash (e.g., with dilute HCl) can be used to extract the basic this compound into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by neutralizing the aqueous phase and extracting with an organic solvent.

    • Chromatography: While challenging for large scales due to cost, column chromatography on silica gel can be employed for high-purity requirements or to remove particularly difficult impurities.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Routes

Synthesis RouteKey ReactantsReported YieldReported PurityScale-up SuitabilityReference
Route A α-Bromoacetophenone, Formamidine Acetate, K₂CO₃> 45%> 99%High (uses conventional materials)
Route B α-Bromo-ketones, Formamide53-60% (general)> 95%Moderate (high temperatures required)
Route C Toluenesulfonylmethyl Isocyanide, Tolysulfonyl Benzyl Imine~ 75%Not specifiedLow (unconventional, costly raw materials)

Table 2: Optimized Reaction Parameters for Synthesis Route A

ParameterValuePurposeReference
Substitution Step
SolventEthylene GlycolReaction medium
Reactant Ratio (Ethylene Glycol : α-bromoacetophenone)4-5 : 1 (by mass)Ensures dissolution and moderates reaction
Temperature40 - 70 °C (Optimal: 50 - 60 °C)Controls substitution reaction rate
Time2 ± 0.5 hoursFor completion of intermediate formation
Cyclization Step
Acid-binding agentPotassium Carbonate (K₂CO₃)Promotes cyclization
Initial Temperature30 - 60 °C (Optimal: 30 - 35 °C)Controlled initial cyclization
Initial Time5 - 6 hours
Final Temperature70 - 100 °C (Optimal: 80 - 90 °C)Drives reaction to completion
Final Time5 - 6 hours

Experimental Protocols

Protocol 1: Industrial-Scale Synthesis of this compound (Based on Route A)

This protocol is adapted from published methods and outlines the key steps for production. Safety precautions, including appropriate personal protective equipment (PPE), should be used at all times.

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Substitution: In a suitable reactor, dissolve α-bromoacetophenone in ethylene glycol (mass ratio of 4-5:1). Heat the solution to 50-60°C. Add formamidine acetate in batches over a period of time. Maintain the temperature for approximately 2 hours to form the nucleophilic substitution intermediate.

  • Cyclization: Cool the reaction mixture to 30-35°C. Add potassium carbonate as an acid-binding agent over 1 hour. Hold the temperature at 30-35°C for 5-6 hours. Then, heat the mixture to 80-90°C and maintain for another 5-6 hours to ensure the reaction goes to completion.

  • Post-treatment and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Adjust the pH to approximately 8 using a 50% sodium hydroxide solution. Separate the organic layer and wash it with a saturated sodium chloride (brine) solution.

  • Decolorization and Purification: Add activated charcoal to the organic layer and reflux for 1 hour to remove colored impurities. Filter the hot solution to remove the charcoal. Concentrate the filtrate to obtain a viscous liquid.

  • Recrystallization: Add a mixture of chloroform and petroleum ether (sherwood oil) to the residue. Heat to reflux for 1 hour, then cool to 15°C and hold for 10 hours to allow for complete crystallization.

  • Final Product: Filter the resulting solid and dry at 50°C to obtain white this compound with a purity of >99%.

Protocol 2: Quality Control - Analytical Methodologies

Ensuring the purity and identity of the final product is critical. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and quantifying impurities.

    • Typical Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength around 254 nm.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the parent compound (Molecular Weight: 144.17 g/mol ) and characterizing unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation of the final product, ensuring it is the correct isomer and free from structurally similar impurities.

  • Melting Point: The melting point is a simple and effective indicator of purity. The reported range for this compound is 128-131°C. A broad or depressed melting range suggests the presence of impurities.

References

troubleshooting guide for 4-phenylimidazole crystallization issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the crystallization of 4-phenylimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization protocol. Key properties are summarized below.

PropertyValueCitations
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1][2]
Melting Point 128-131 °C
Appearance Off-white to yellow crystalline powder

Q2: What solvents are recommended for the crystallization of this compound?

A2: The choice of solvent is critical for effective crystallization. This compound shows varying solubility in different organic solvents. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSolubilityCitations
Acetone25 mg/mL (clear, colorless to yellow)
Methanol:Glacial Acetic Acid (1:1)25 mg/mL (clear, colorless to light yellow)
Dimethylformamide (DMF)50 mg/mL (clear, colorless to yellow)
Chloroform/Petroleum Ether (Sherwood Oil)Used for recrystallization in a patented synthesis method.
TolueneGenerally a good solvent for compounds with aromatic rings.
Ethyl AcetateA good choice for organic complexes.

Q3: How does pH affect the crystallization of this compound?

A3: As an imidazole derivative, this compound has basic properties. The pH of the crystallization medium can significantly impact its solubility and, consequently, the crystallization process. In acidic solutions, the imidazole ring can be protonated, forming a more soluble salt and potentially inhibiting crystallization. A patent for this compound synthesis specifies adjusting the pH to 8.0 ± 0.5 with sodium hydroxide to facilitate precipitation from an aqueous/ethyl acetate mixture before recrystallization. This suggests that controlling the pH in the slightly basic range is crucial for obtaining the solid product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

Symptom: The solution remains clear even after cooling for an extended period.

This is a common issue indicating that the solution is not supersaturated.

Troubleshooting Workflow:

G start No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent was likely used. check_supersaturation->too_much_solvent No induce_nucleation Induce nucleation. check_supersaturation->induce_nucleation Yes (Supersaturated) reduce_volume Reduce solvent volume by gentle heating or rotary evaporation. too_much_solvent->reduce_volume recool Cool the solution again. reduce_volume->recool success Crystals Form recool->success scratch Scratch the inner wall of the flask with a glass rod. induce_nucleation->scratch seed_crystal Add a seed crystal of pure this compound. induce_nucleation->seed_crystal cool_further Cool to a lower temperature (e.g., ice bath). induce_nucleation->cool_further scratch->success seed_crystal->success cool_further->success

Caption: Troubleshooting workflow for when no crystals form.

Detailed Steps:

  • Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent. Gently heat the solution to evaporate some of the solvent. Periodically remove it from the heat and allow it to cool to check for crystal formation. Alternatively, use a rotary evaporator to remove a portion of the solvent.

  • Induce Nucleation: If the solution is supersaturated but crystals are not forming, nucleation may be the barrier.

    • Scratching: Gently scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for crystal growth.

    • Lower Temperature: Cool the solution in an ice bath to further decrease solubility and promote nucleation.

Issue 2: Oiling Out - Formation of a Liquid Instead of Solid Crystals

Symptom: Instead of solid crystals, a liquid or "oil" separates from the solution upon cooling.

This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution as it becomes supersaturated. Impurities can also lower the melting point, contributing to this issue.

Troubleshooting Workflow:

G start Compound 'Oils Out' cause Cause: Solution is supersaturated above the compound's melting point or high impurity level. start->cause reheat Reheat the solution to dissolve the oil. cause->reheat add_solvent Add a small amount of additional solvent. reheat->add_solvent slow_cool Allow the solution to cool much more slowly. add_solvent->slow_cool insulate Insulate the flask to ensure gradual cooling. slow_cool->insulate consider_solvent Consider a different solvent or solvent system with a lower boiling point. slow_cool->consider_solvent success Crystals Form insulate->success consider_solvent->success

Caption: Troubleshooting workflow for when the compound oils out.

Detailed Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of extra solvent to decrease the saturation point.

  • Slow Down Cooling: Rapid cooling is a common cause of oiling out. Allow the flask to cool to room temperature slowly on a benchtop, insulated with paper towels or a cork ring. Very slow cooling can favor crystal formation over oiling.

  • Change Solvent: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of this compound (128-131 °C). Consider using a lower-boiling point solvent or a mixed solvent system.

Issue 3: Crystals Form Too Quickly, Resulting in Low Purity

Symptom: A large amount of fine powder or small, poorly-defined crystals crash out of the solution immediately upon cooling.

Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization. An ideal crystallization process involves crystal growth over a period of 15-20 minutes or longer.

Troubleshooting Workflow:

G start Crystallization is Too Rapid cause Cause: Solution is excessively supersaturated upon cooling. start->cause reheat Reheat to redissolve the solid. cause->reheat add_more_solvent Add more solvent to slightly exceed the minimum required for dissolution at boiling. reheat->add_more_solvent cool_slowly Cool the solution slowly to control the rate of crystal growth. add_more_solvent->cool_slowly success Well-formed Crystals Appear Gradually cool_slowly->success

Caption: Troubleshooting workflow for rapid crystallization.

Detailed Steps:

  • Increase Solvent Volume: The solution is likely too concentrated. Place the flask back on the heat source, re-dissolve the solid, and add more solvent (e.g., 5-10% more) to reduce the level of supersaturation upon cooling.

  • Ensure Slow Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool slowly to room temperature first to allow for the formation of larger, purer crystals.

Issue 4: Poor or Low Yield

Symptom: After filtration and drying, the amount of recovered crystalline material is very low.

Possible Causes and Solutions:

  • Too Much Solvent Used: A significant amount of the compound may remain dissolved in the mother liquor.

    • Solution: Before filtering, test the mother liquor by dipping a glass rod into it and letting the solvent evaporate. A large amount of solid residue indicates significant product loss. You can recover some of this by evaporating a portion of the solvent and cooling for a second crop of crystals.

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.

    • Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel.

  • Incomplete Crystallization: Not enough time was allowed for crystallization, or the final cooling temperature was not low enough.

    • Solution: Allow more time for cooling and then place the flask in an ice bath for at least 15-20 minutes before filtration to maximize the recovery of the solid.

Experimental Protocol: Recrystallization of this compound

This protocol is based on a patented method and general laboratory best practices.

Materials:

  • Crude this compound

  • Chloroform

  • Petroleum Ether (or Hexanes)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Filter paper

  • Buchner funnel and filtration flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot chloroform. Add the hot solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution quickly to remove the charcoal.

  • Precipitation: While the chloroform solution is still warm, slowly add petroleum ether until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a moderate temperature (e.g., 50 °C).

References

enhancing the stability of 4-phenylimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-phenylimidazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the stability of the imidazole ring.[1][2] Acidic or basic conditions can catalyze hydrolysis.[1][2]

  • Oxidation: Imidazole derivatives can be susceptible to oxidation. The presence of oxygen and certain metal ions can promote oxidative degradation.[3]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.

  • Solvent: The choice of solvent can influence the solubility and stability of this compound. Information on its solubility in various organic solvents is available.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the chemistry of imidazole-containing compounds, the most probable degradation pathways for this compound in solution are:

  • Hydrolysis: The imidazole ring can undergo hydrolytic cleavage under strongly acidic or basic conditions. This can lead to the opening of the ring and the formation of various degradation products.

  • Oxidation: The imidazole ring and the phenyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the aromatic rings. The presence of oxidizing agents or exposure to air can facilitate these reactions.

  • Photodegradation: Upon exposure to light, particularly UV radiation, this compound may undergo photochemical reactions, leading to the formation of various photoproducts.

Q3: How can I enhance the stability of my this compound solution?

A3: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintaining the pH of the solution within an optimal range is crucial. The use of appropriate buffer systems can help stabilize the pH and minimize hydrolysis. The ideal pH range should be determined experimentally through a pH-stability profile study.

  • Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to the formulation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, and tocopherols.

  • Protection from Light: Store solutions of this compound in amber-colored vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.

  • Temperature Control: Store solutions at controlled room temperature or under refrigerated conditions, as determined by stability studies. Avoid exposure to high temperatures.

  • Inert Atmosphere: For highly oxygen-sensitive formulations, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: What are suitable solvents for dissolving this compound?

A4: this compound has reported solubility in several organic solvents. The choice of solvent will depend on the specific application.

SolventSolubilityReference
Acetone25 mg/mL (clear, colorless to yellow)
Methanol25 mg/mL (clear, colorless to yellow)
DMF50 mg/mL (clear, colorless to yellow)
Methanol:Glacial Acetic Acid (1:1)25 mg/mL (clear, colorless to light yellow)
DichloromethaneLow
1-ChlorobutaneLow
TolueneLow
2-NitrotolueneLow

Note: The solubility in aqueous solutions is not explicitly quantified in the provided search results and would need to be determined experimentally. The pH of the aqueous medium will significantly affect its solubility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in solution upon storage - Poor solubility of this compound in the chosen solvent.- Change in temperature affecting solubility.- pH shift leading to the formation of a less soluble species.- Verify the solubility of this compound in the selected solvent at the storage temperature.- Consider using a co-solvent system to improve solubility.- Ensure the pH of the solution is controlled with a suitable buffer system.
Discoloration of the solution (e.g., turning yellow or brown) - Oxidative degradation.- Photodegradation.- Prepare and store the solution under an inert atmosphere (e.g., nitrogen).- Add a suitable antioxidant to the formulation.- Protect the solution from light by using amber vials or wrapping the container.
Loss of potency or inconsistent experimental results - Chemical degradation of this compound (hydrolysis, oxidation).- Adsorption to the container surface.- Conduct a stability study to determine the degradation rate under your experimental conditions.- Optimize the formulation for stability (pH, antioxidants, etc.).- Use inert container materials (e.g., glass) and consider pre-treating them if adsorption is suspected.
Appearance of new peaks in analytical chromatogram (e.g., HPLC) - Formation of degradation products.- Perform a forced degradation study to identify potential degradation products.- Develop and validate a stability-indicating analytical method to separate and quantify the active compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable organic solvent

  • Water for injection or HPLC-grade water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with pH adjustment) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60 °C).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or with heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at different time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat it in an oven at a controlled temperature (e.g., 60 °C or 80 °C).

    • Analyze at different time points.

    • Also, expose the solid powder of this compound to the same thermal stress.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a phototransparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample protected from light.

    • Analyze both samples after the exposure period.

  • Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC) to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: pH-Stability Profile of this compound

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Materials:

  • This compound

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers that are compatible with the intended application and analytical method.

  • Constant temperature bath or incubator

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a series of solutions of this compound at a fixed concentration in each of the different pH buffers.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of this compound versus time.

    • Determine the apparent first-order degradation rate constant (k) from the slope of the line.

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The pH at which the rate constant is at a minimum corresponds to the pH of maximum stability.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Oxidation Oxidation This compound->Oxidation  O₂, Metal Ions Photodegradation Photodegradation This compound->Photodegradation  UV/Vis Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound in solution.

Stability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification Instability_Observed Instability Observed (e.g., degradation, precipitation) Forced_Degradation Forced Degradation Study Instability_Observed->Forced_Degradation pH_Profile pH-Stability Profile Instability_Observed->pH_Profile Solubility_Test Solubility Testing Instability_Observed->Solubility_Test Add_Antioxidant Add Antioxidant Forced_Degradation->Add_Antioxidant Protect_from_Light Protect from Light Forced_Degradation->Protect_from_Light Optimize_pH Optimize pH & Add Buffer pH_Profile->Optimize_pH Change_Solvent Change Solvent/Co-solvent Solubility_Test->Change_Solvent Stability_Testing Long-term Stability Testing Optimize_pH->Stability_Testing Add_Antioxidant->Stability_Testing Protect_from_Light->Stability_Testing Control_Temperature Control Temperature Control_Temperature->Stability_Testing Change_Solvent->Stability_Testing

Caption: Workflow for troubleshooting and enhancing the stability of this compound solutions.

References

Technical Support Center: Optimization of 4-Phenylimidazole Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up and isolation procedures for 4-phenylimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental work-up and isolation of this compound in a question-and-answer format.

Q1: My final product yield is significantly lower than expected after the work-up. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors during the work-up and isolation process.

  • Incomplete Extraction: this compound has both acidic (N-H) and basic (pyridine-like nitrogen) properties.[1][2] Its solubility is pH-dependent. During aqueous extraction, ensure the pH of the organic layer is appropriately adjusted to minimize the amount of product lost to the aqueous phase.

    • Troubleshooting Steps:

      • Before discarding any aqueous layers from the work-up, test a small sample by adjusting the pH to be basic and extracting with an organic solvent. Use TLC to check the organic extract for your product.[3][4]

      • If the product is found in the aqueous layer, combine all aqueous washes, basify, and re-extract to recover the lost product.

  • Product Precipitation: The product might precipitate out of the solution during the work-up if the solvent volume is too low or if the temperature changes significantly.

    • Troubleshooting Steps:

      • Visually inspect for any solid material at the interface of the aqueous and organic layers.

      • If a precipitate is observed, it may be necessary to add more solvent to redissolve it before proceeding with the separation.

  • Product Volatility: While this compound itself is not highly volatile, impurities or side products might be.

    • Troubleshooting Steps:

      • When removing the solvent under reduced pressure (e.g., with a rotary evaporator), avoid using excessive heat or a very high vacuum.

      • Check the solvent collected in the rotovap trap for any signs of your product.[4]

Q2: The isolated product is an oil or a sticky solid and fails to crystallize. How can I induce crystallization?

A2: The inability of this compound to crystallize is often due to the presence of impurities or residual solvent.

  • Impurity Interference: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Troubleshooting Steps:

      • Column Chromatography: Purify the crude product using silica gel column chromatography. The polarity of imidazoles can make this challenging, but it is often effective. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be a good starting point.

      • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) to the oily product. Stir or sonicate the mixture. This can help to "crash out" the solid product while the impurities remain dissolved.

  • Recrystallization Solvent Selection: The choice of solvent for recrystallization is crucial.

    • Troubleshooting Steps:

      • A common and effective method for this compound is recrystallization from a chloroform/petroleum ether solvent system.

      • Other potential solvents include ethanol or aqueous ethanol.

      • To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound.

Q3: The final product is discolored (e.g., yellow or brown). How can I obtain a purer, off-white solid?

A3: Discoloration is typically caused by impurities generated from side reactions or the degradation of starting materials.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (charcoal). The mixture is then heated briefly and filtered while hot to remove the carbon and adsorbed impurities.

    • Column Chromatography: As mentioned previously, column chromatography is an effective method for removing colored impurities.

Q4: I'm having difficulty separating this compound from unreacted starting materials or side products. What strategies can I use?

A4: Separation challenges often arise when the impurities have similar polarities to the desired product.

  • Acid/Base Extraction: Utilize the pKa of this compound to your advantage.

    • Troubleshooting Steps:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic this compound, causing it to move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer, cool it in an ice bath, and then carefully neutralize it with a base (e.g., NaOH) to precipitate the pure this compound. The solid can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are important for its isolation?

A1: Understanding the properties of this compound is crucial for designing an effective work-up and purification strategy. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Melting Point 128-131 °C
pKa (Strongest Acidic) 12.32
pKa (Strongest Basic) 6.62
Solubility Acetone: 25 mg/mLDMF: 50 mg/mLMethanol/Glacial Acetic Acid (1:1): 25 mg/mL

Q2: Can you provide a standard experimental protocol for the work-up and isolation of this compound?

A2: The following is a general protocol adapted from literature procedures for the synthesis of this compound from α-bromoacetophenone and formamidine acetate.

Experimental Protocol: Work-up and Isolation of this compound

  • Reaction Quenching & Solvent Removal:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture.

    • If a high-boiling solvent like ethylene glycol was used, remove it under reduced pressure.

  • Liquid-Liquid Extraction:

    • To the residue, add ethyl acetate and water.

    • Adjust the pH of the aqueous layer to ~8.0 with a 50% sodium hydroxide solution to ensure the this compound is in its neutral, organic-soluble form.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer again with ethyl acetate (2-3 times) to maximize recovery.

    • Combine all organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic layer with a saturated sodium chloride solution (brine). This helps to remove excess water and some water-soluble impurities.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Solvent Removal and Crude Product Isolation:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound, which may be a solid or a viscous liquid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent mixture, such as chloroform and petroleum ether.

    • If the solution is colored, treatment with activated carbon can be performed at this stage.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the final, pure this compound.

Q3: How can I confirm the purity of my isolated this compound?

A3: Several analytical techniques can be used to assess the purity of the final product:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point: A sharp melting point range that is consistent with the literature value (128-131 °C) indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and detect the presence of any impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the product.

Visualizations

G General Workflow for this compound Isolation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction Completion (Monitored by TLC) Quench Quench Reaction & pH Adjustment Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Wash Wash Organic Layer (e.g., Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry SolventRemoval Solvent Removal (Rotary Evaporator) Dry->SolventRemoval Recrystallization Recrystallization (e.g., Chloroform/Petroleum Ether) SolventRemoval->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration PureProduct Pure this compound Filtration->PureProduct

Caption: General workflow for the isolation and purification of this compound.

G Troubleshooting Logic for this compound Isolation start Problem with Isolated Product? low_yield Low Yield start->low_yield Yes oily_product Oily or Non-Crystalline start->oily_product Yes discolored_product Discolored Product start->discolored_product Yes solution_yield Check aqueous layers for product. Re-extract if necessary. low_yield->solution_yield solution_oily Purify via column chromatography. Attempt trituration with a non-polar solvent. Optimize recrystallization solvent system. oily_product->solution_oily solution_discolored Treat with activated carbon during recrystallization. Purify via column chromatography. discolored_product->solution_discolored

Caption: Troubleshooting decision tree for common this compound isolation issues.

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of 4-Phenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of 4-phenylimidazole derivatives. These issues can complicate structure elucidation and purity assessment, which are critical in drug development and chemical research.

Troubleshooting Guides

Peak overlap in the ¹H NMR spectra of this compound derivatives, particularly in the aromatic region, is a frequent challenge. The following guides provide systematic approaches to resolve these issues.

Issue 1: Overlapping Aromatic Proton Signals

The aromatic protons of the phenyl and imidazole rings in this compound derivatives often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm), leading to complex and overlapping multiplets.

Initial Troubleshooting Workflow

workflow start Overlapping Aromatic Signals solvent Change NMR Solvent start->solvent Simple & Quick resolved Peaks Resolved solvent->resolved Successful not_resolved Partial or No Resolution solvent->not_resolved If overlap persists temp Variable Temperature (VT) NMR temp->resolved not_resolved2 temp->not_resolved2 If overlap persists reagent Use Lanthanide Shift Reagent reagent->resolved nmr_2d Perform 2D NMR (COSY, HSQC) nmr_2d->resolved not_resolved->temp Investigate dynamic processes not_resolved2->reagent not_resolved2->nmr_2d

Caption: Initial troubleshooting workflow for overlapping NMR signals.

Solution 1: Change the NMR Solvent

The chemical shifts of aromatic protons can be sensitive to the solvent environment due to anisotropic effects.[1][2] Acquiring spectra in a range of deuterated solvents with different polarities and magnetic susceptibilities can induce differential shifts, potentially resolving the overlap.

Experimental Protocol: Solvent Study

  • Sample Preparation: Prepare separate, identical concentrations of your this compound derivative in a series of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, and Benzene-d₆). A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Compare the aromatic regions of the spectra. Look for changes in chemical shifts (Δδ) that lead to better signal dispersion.

Data Presentation: Solvent Effects on Proton Chemical Shifts

The following table illustrates typical chemical shifts for common laboratory solvents that might be present as impurities and can help in identifying unexpected peaks.[3][4][5]

Solvent¹H Chemical Shift (δ, ppm)Multiplicity
Acetone2.05quintet
Acetonitrile1.94quintet
Benzene7.16singlet
Chloroform7.26singlet
Dichloromethane5.32triplet
Diethyl ether3.48 (q), 1.21 (t)q, t
Dimethylformamide8.03 (s), 2.92 (s), 2.75(s)s, s, s
Dimethyl sulfoxide2.50quintet
Ethanol3.69 (q), 1.22 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Methanol3.31quintet
Toluene7.09 (m), 7.00 (m), 6.98 (m), 2.09 (s)m, m, m, s
Water1.56 (in DMSO-d₆), 4.79 (in CDCl₃)s, s

Note: Chemical shifts of residual protons in deuterated solvents can vary slightly depending on temperature and other solutes.

Solution 2: Variable Temperature (VT) NMR

Changes in temperature can affect the rate of dynamic processes such as tautomerism and slow rotation around single bonds, which can influence peak shape and position. For this compound derivatives, proton exchange of the N-H group and restricted rotation of the phenyl ring can lead to broad peaks or multiple sets of signals that may coalesce or sharpen at different temperatures.

Experimental Protocol: Variable Temperature Study

  • Sample Preparation: Dissolve the sample (5-10 mg) in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d₆ or Toluene-d₈) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually increase or decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. It is crucial to re-shim the spectrometer at each temperature.

  • Data Analysis: Monitor the chemical shifts, line widths, and multiplicities of the signals as a function of temperature.

Data Presentation: Temperature Effects on Proton Chemical Shifts

Temperature (K)Effect on SpectrumExpected Outcome for this compound Derivatives
Increasing Temp. Increases the rate of dynamic exchange processes.Broad peaks due to intermediate exchange rates may sharpen. Coalescence of signals from different conformers or tautomers may occur.
Decreasing Temp. Slows down dynamic exchange processes.A single broad peak at room temperature may resolve into multiple sharp signals corresponding to individual conformers or tautomers.

Solution 3: Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atoms in the imidazole ring. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can effectively spread out overlapping signals.

Experimental Protocol: Use of a Lanthanide Shift Reagent

  • Sample Preparation: Prepare a solution of the this compound derivative (e.g., 0.05 mmol) in a dry, aprotic deuterated solvent like CDCl₃ (0.5 mL) in an NMR tube. It is critical that the solvent and sample are anhydrous, as water will compete for coordination to the LSR.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample before adding the shift reagent.

  • Titration with LSR: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same deuterated solvent. Add small, incremental amounts of the LSR stock solution to the NMR tube.

  • Data Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Plot the chemical shift of each proton signal as a function of the [LSR]/[Substrate] molar ratio. Protons closer to the coordination site will show larger induced shifts.

Data Presentation: Lanthanide-Induced Shifts (LIS)

[LSR]/[Substrate] Molar RatioΔδ for Proton A (ppm) (closer to N)Δδ for Proton B (ppm) (further from N)
0.10.50.1
0.21.00.2
0.31.50.3
0.42.00.4

This is illustrative data. The actual induced shifts will depend on the specific derivative and the LSR used.

Solution 4: 2D NMR Spectroscopy

Two-dimensional NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This helps to trace out the connectivity within the phenyl and imidazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems and identifying quaternary carbons.

Workflow for 2D NMR Analysis

G A 1D ¹H NMR with Overlap B Acquire COSY Spectrum A->B D Acquire HSQC Spectrum A->D F Acquire HMBC Spectrum A->F C Identify Coupled Proton Networks (Spin Systems) B->C H Complete Structural Assignment C->H E Correlate Protons to Directly Attached Carbons D->E E->H G Establish Long-Range H-C Correlations (Connect Spin Systems) F->G G->H

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • 1D Spectra: Acquire standard ¹H and ¹³C spectra to determine the spectral widths for the 2D experiments.

  • COSY: Run a standard gradient-selected COSY experiment.

  • HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for a one-bond ¹JCH coupling of ~160 Hz.

  • HMBC: Acquire a gradient-selected HMBC spectrum, with the long-range coupling delay optimized for ⁿJCH of 8-10 Hz.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my this compound derivative so complex and overlapping?

A1: The aromatic protons on both the phenyl and imidazole rings resonate in a similar region of the ¹H NMR spectrum (around 7-8.5 ppm). Furthermore, spin-spin coupling between adjacent protons on the rings splits these signals into multiplets. When these multiplets are close together, they can overlap, creating a complex and difficult-to-interpret pattern.

Q2: I see broad peaks in my ¹H NMR spectrum. What could be the cause?

A2: Broad peaks in the NMR spectrum of this compound derivatives can arise from several factors:

  • Chemical Exchange: Tautomerism involving the N-H proton of the imidazole ring can occur at a rate that is intermediate on the NMR timescale, leading to peak broadening.

  • Restricted Rotation: Slow rotation around the single bond connecting the phenyl and imidazole rings can result in distinct rotamers that are in exchange, causing broadening.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader lines. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Always ensure the spectrometer is well-shimmed.

Q3: How can I confirm the presence of the imidazole N-H proton?

A3: The imidazole N-H proton is often broad and may be difficult to locate. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.

Q4: When should I choose to use a lanthanide shift reagent versus a 2D NMR experiment?

A4: The choice depends on the specific problem and available resources:

  • Lanthanide Shift Reagents are a good option for quickly resolving specific overlapping signals in relatively simple molecules. They are particularly useful when you have a good idea of the structure and need to confirm assignments or resolve a small number of overlapping peaks. However, they can cause line broadening and may not be effective for all compounds.

  • 2D NMR is a more powerful and versatile approach for complex molecules or when the structure is unknown. Experiments like COSY, HSQC, and HMBC provide a wealth of information about the connectivity of the molecule, allowing for a more complete and unambiguous structural assignment, even in cases of severe overlap in the 1D spectrum. 2D NMR is generally the preferred method for full structure elucidation.

Q5: My ¹³C NMR spectrum is missing some signals for the imidazole ring. Why?

A5: This is a common observation for imidazole derivatives and is often due to tautomerism. The rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can cause the signals of the C4 and C5 carbons to broaden significantly, sometimes to the point where they are indistinguishable from the baseline noise. Acquiring the spectrum at a lower temperature can sometimes slow down this exchange enough to resolve these signals.

References

Technical Support Center: Enhancing the Solubility of 4-Phenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting guidance for improving the solubility of 4-phenylimidazole derivatives. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What is the first and most straightforward approach to try and improve it?

A1: For ionizable compounds like many this compound derivatives, the initial and simplest method to attempt is pH adjustment. Since the imidazole moiety is basic, modifying the pH of the aqueous solution can significantly impact its solubility. Lowering the pH will lead to the protonation of the nitrogen atoms in the imidazole ring, which generally increases the aqueous solubility. It is highly recommended to determine the compound's pKa to inform the selection of an appropriate pH range for solubilization.[1]

Q2: I'm observing precipitation of my this compound derivative when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I troubleshoot this?

A2: This is a common issue when working with poorly soluble compounds. Here are several steps to troubleshoot this problem:

  • Optimize Co-solvent Concentration: Ensure that the final concentration of the organic co-solvent (e.g., DMSO) in your assay is at a level that is non-toxic to your cells and does not interfere with the assay, typically below 0.5-1%. You can try to find the lowest percentage of co-solvent that maintains the compound's solubility at the desired final concentration.

  • pH Adjustment of the Aqueous Buffer: As mentioned previously, the solubility of this compound derivatives can be highly pH-dependent. Preparing a series of buffers with different pH values can help identify a pH at which the compound remains soluble upon dilution.[1]

  • Gentle Warming and Sonication: Briefly warming the solution in a water bath or using an ultrasonic bath can help dissolve the compound and break down aggregates. However, it is crucial to ensure that your compound is thermally stable.

  • Serial Dilution in Mixed Solvents: Instead of a single large dilution into an aqueous buffer, perform serial dilutions in a mixture of the organic solvent and the aqueous buffer to gradually decrease the organic solvent concentration.

Q3: Beyond pH and co-solvents, what other advanced strategies can I employ to enhance the solubility of my this compound derivative?

A3: Several advanced formulation strategies can be explored if basic methods are insufficient:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound derivatives, within their central cavity, forming water-soluble inclusion complexes.[2][3][4] This technique can significantly increase the apparent aqueous solubility of the compound.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule. By chemically modifying the this compound derivative with a hydrophilic promoiety, its aqueous solubility can be dramatically increased. This promoiety is designed to be cleaved in vivo to release the active parent drug.

  • Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a higher dissolution rate and saturation solubility.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays Due to Poor Solubility

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency (high IC50 or EC50 values).

  • Visible precipitate in assay plates.

Troubleshooting Workflow:

start Inconsistent Assay Results check_solubility Visually Inspect for Precipitation start->check_solubility quantify_solubility Quantify Solubility in Assay Buffer check_solubility->quantify_solubility is_soluble Is Compound Soluble at Assay Concentration? quantify_solubility->is_soluble optimize_formulation Implement Solubility Enhancement Strategy is_soluble->optimize_formulation No re_evaluate Re-evaluate in Assay is_soluble->re_evaluate Yes optimize_formulation->re_evaluate end Consistent Assay Results re_evaluate->end

Caption: A logical workflow for troubleshooting inconsistent assay results caused by poor compound solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityAppearance of Solution
Acetone25 mg/mLClear, colorless to yellow
Dimethylformamide (DMF)50 mg/mLClear, colorless to yellow
Methanol25 mg/mLClear, colorless to yellow

Data sourced from product information sheets.

Table 2: Illustrative Example of Solubility Enhancement via Prodrug Strategy

This table presents data for a poorly soluble bacterial gyrase/topoisomerase IV inhibitor, demonstrating the potential of the phosphate prodrug approach. While not a this compound derivative, the principles are directly applicable.

CompoundAqueous Solubility at pH 7Fold Increase in Solubility
Parent Drug< 2.5 µg/mL-
Phosphate Prodrug~75 mg/mL> 30,000

Data adapted from a study on a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.

Table 3: Example of Solubility Enhancement of a Nitroimidazole Derivative using Nanosuspension

This table shows the increase in saturation solubility for ornidazole, a nitroimidazole derivative, when formulated as a nanosuspension. This illustrates the potential of nanosuspension technology for improving the solubility of imidazole-based compounds.

FormulationSaturation Solubility (mg/mL)Fold Increase in Solubility
Pure Ornidazole0.2508-
Optimized Nanosuspension (F7)4.2571~17

Data from a study on the development of an ornidazole nanosuspension.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of a this compound Derivative

This protocol allows for the experimental determination of a compound's solubility at various pH values.

Materials:

  • This compound derivative

  • Series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • 100% DMSO

  • Vortex mixer

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the this compound derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare Test Solutions: In separate vials, add an excess amount of the stock solution to each of the different pH buffers.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Sample Analysis: Carefully collect an aliquot of the supernatant from each vial and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the measured solubility (concentration) against the pH of the buffer to generate the pH-solubility profile.

start Start prep_stock Prepare Concentrated Stock in DMSO start->prep_stock prep_buffers Prepare Buffers of Varying pH prep_stock->prep_buffers add_stock Add Excess Stock to Buffers prep_buffers->add_stock equilibrate Equilibrate for 24-48h add_stock->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge analyze Analyze Supernatant Concentration (HPLC/UV-Vis) centrifuge->analyze plot Plot Solubility vs. pH analyze->plot end End plot->end

Caption: Workflow for determining the pH-solubility profile of a compound.

Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex to enhance solubility.

Materials:

  • This compound derivative

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Organic solvent (e.g., ethanol or DMSO)

  • Water

  • Magnetic stirrer

  • Rotary evaporator or freeze-dryer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of the cyclodextrin (e.g., 40% w/v HP-β-CD) in water.

  • Prepare Compound Stock: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent.

  • Complexation: Slowly add the compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature or a slightly elevated temperature (e.g., 37-40°C) for several hours or overnight to ensure complex formation.

  • Solvent Removal: Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain the solid inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as NMR, DSC, and FTIR. The solubility of the complex in water can then be determined and compared to the parent compound.

start Start prep_cd Prepare Aqueous Cyclodextrin Solution start->prep_cd prep_compound Prepare Concentrated Compound Stock in Organic Solvent start->prep_compound mix Slowly Add Compound Stock to Cyclodextrin Solution with Stirring prep_cd->mix prep_compound->mix equilibrate Equilibrate for Several Hours mix->equilibrate remove_solvent Remove Solvent (Rotovap/Freeze-dry) equilibrate->remove_solvent characterize Characterize Solid Complex and Determine Solubility remove_solvent->characterize end End characterize->end

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Protocol 3: General Procedure for Nanosuspension Preparation by Antisolvent Precipitation

This protocol outlines a common "bottom-up" method for preparing nanosuspensions.

Materials:

  • This compound derivative

  • A water-miscible organic solvent (e.g., methanol, ethanol, acetone)

  • An aqueous solution containing a stabilizer (e.g., a surfactant like soya lecithin)

  • Magnetic stirrer

  • Sonnicator

Procedure:

  • Organic Phase Preparation: Dissolve the this compound derivative in a suitable water-miscible organic solvent to create the organic phase.

  • Aqueous Phase Preparation: Disperse a stabilizer (e.g., soya lecithin) in water to form the aqueous phase.

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Sonication and Solvent Evaporation: Sonicate the resulting dispersion to further reduce particle size and ensure homogeneity. Then, continue stirring to evaporate the organic solvent, leaving the nanosuspension.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and saturation solubility.

start Start prep_organic Dissolve Compound in Organic Solvent start->prep_organic prep_aqueous Disperse Stabilizer in Water start->prep_aqueous precipitate Add Organic Phase to Aqueous Phase with Stirring prep_organic->precipitate prep_aqueous->precipitate sonicate_evaporate Sonicate and Evaporate Organic Solvent precipitate->sonicate_evaporate characterize Characterize Nanosuspension sonicate_evaporate->characterize end End characterize->end

Caption: A simplified workflow for the preparation of a nanosuspension by antisolvent precipitation.

References

Validation & Comparative

comparative analysis of the biological activity of phenylimidazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of Phenylimidazole Isomers

The phenylimidazole scaffold is a privileged structure in medicinal chemistry, with its isomers and derivatives exhibiting a wide array of biological activities. The position of the phenyl group on the imidazole ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological activities of 1-phenylimidazole, 2-phenylimidazole, and 4(5)-phenylimidazole isomers and their derivatives, with a focus on enzyme inhibition, anticancer, and antimicrobial activities.

Enzyme Inhibition

Phenylimidazole isomers and their derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. The inhibitory potency and selectivity are often dictated by the isomeric form and the substitution pattern on both the phenyl and imidazole rings.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy. 4-Phenylimidazole (4-PI) has been identified as a noncompetitive inhibitor of IDO.[1] Systematic studies on 4-PI derivatives have revealed that substitutions on the phenyl ring can enhance inhibitory activity.

Table 1: Comparative IDO Inhibitory Activity of this compound Derivatives

CompoundSubstitution on Phenyl RingIC50 (µM)
This compound (4-PI) None58
1 2-OH5.6
17 3-OH6.5
18 3-SH7.9
13 2-SMe23
16 2-SH38
2 2-F160
19 (N-1 substitution) N-CH2CH2CNNo Inhibition
20 (N-1 substitution) N-CH2PhNo Inhibition

Data sourced from a study on 4-phenyl-imidazole derivatives as IDO inhibitors.[1]

The data indicates that substitution at the N-1 position of the imidazole ring in 4-PI derivatives leads to a loss of inhibitory activity, suggesting the importance of the N-1 nitrogen in binding to the heme iron at the active site.[1] Conversely, hydroxyl and thiol substitutions at the ortho and meta positions of the phenyl ring significantly increase potency compared to the parent this compound.[1]

Cyclooxygenase (COX) Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Derivatives of 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine have been synthesized and evaluated as selective COX-2 inhibitors.[2]

Table 2: Comparative COX-1 and COX-2 Inhibitory Activity of 2-Phenylimidazole Derivatives

CompoundR1 (on Imidazopyridine)R2 (on N-phenyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5n 8-Me4-Me35.60.07508.6
Celecoxib (Standard) --30.50.06508.3

Data from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines.

The derivative 5n demonstrated potency and selectivity for COX-2 comparable to the standard drug Celecoxib, highlighting the potential of the 2-phenylimidazole scaffold in designing selective COX-2 inhibitors.

Xanthine Oxidoreductase (XOR) Inhibition

Xanthine oxidoreductase is a key enzyme in purine metabolism, and its inhibition is a therapeutic approach for hyperuricemia and gout. Derivatives of 1-phenylimidazole-4-carboxylic acid have shown potent XOR inhibitory activity.

Table 3: Comparative XOR Inhibitory Activity of 1-Phenylimidazole Derivatives

CompoundIC50 (nM)
Ie 8.0
IVa 7.2
Febuxostat (Standard) 7.0

Data from a study on 1-phenylimidazole-4-carboxylic acid derivatives.

Compounds Ie and IVa exhibited XOR inhibitory effects at the nanomolar level, comparable to the clinically used drug Febuxostat. These compounds also demonstrated significant hypouricemic effects in mouse models.

Nitric Oxide Synthase (NOS) Inhibition

1-Phenylimidazole has been shown to inhibit the constitutive bovine endothelial nitric oxide synthase (cNOS) with an IC50 value of 200 µM and a Ki value of 50 µM. It acts as a competitive inhibitor with respect to both the arginine substrate and the BH4 cofactor.

Anticancer Activity

The phenylimidazole core is present in numerous compounds with significant anticancer properties. The isomeric position and substitutions play a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines.

While direct comparative studies on the simple phenylimidazole isomers are limited, research on fluorinated benzimidazole derivatives, which share a similar structural motif, provides insights into the effect of the phenyl ring substitution pattern.

Table 4: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Fluorophenyl Benzimidazole Isomers

Compound/IsomerHeLa (Cervical Cancer)HepG2 (Liver Cancer)
2-(p-Fluorophenyl)-benzimidazole 0.1880.188
2-(o-Fluorophenyl)-benzimidazole >10>10
Methotrexate (Standard) 0.0460.052

Note: Data for benzimidazole derivatives is presented as a surrogate due to the limited availability of direct comparative studies for simple fluorophenyl imidazole isomers.

The para-substituted fluorophenyl benzimidazole demonstrated significantly higher potency compared to the ortho-substituted isomer, highlighting the impact of the substituent's position on anticancer activity.

Furthermore, novel fused pyrrolo[1,2-e]imidazole derivatives based on a 3-phenyl-2-thioxoimidazolidin-4-one scaffold have shown selective and potent anticancer activity against certain cancer cell lines in the NCI-60 panel. Similarly, other studies have identified imidazole-based compounds that inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Antimicrobial Activity

Phenylimidazole derivatives have emerged as promising antimicrobial agents, targeting various bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Novel phenylimidazole derivatives have been developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabK), an enzyme crucial for fatty acid biosynthesis in bacteria like Streptococcus pneumoniae.

While a direct comparative table of MIC values for the simple isomers is not available from the provided search results, the literature indicates that derivatives of all three isomeric forms are being explored for antimicrobial properties. For instance, studies on N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines have shown significant activity against S. aureus and MRSA. Other research has focused on the synthesis and evaluation of various imidazole derivatives against a range of bacterial strains. The antibacterial activity is often influenced by the overall lipophilicity and electronic properties of the molecule, which are in turn affected by the phenylimidazole isomerism and substitution patterns.

Experimental Protocols

A. Enzyme Inhibition Assays

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Assay: The inhibitory activity against human IDO can be determined by measuring the conversion of L-tryptophan to N-formylkynurenine. The assay is typically performed in a reaction mixture containing the IDO enzyme, L-tryptophan, methylene blue, ascorbic acid, and catalase in a potassium phosphate buffer. The reaction is initiated by the addition of L-tryptophan and incubated at 37°C. The reaction is then stopped, and the amount of N-formylkynurenine produced is quantified by measuring the absorbance at 321 nm. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay: The in vitro COX-1 and COX-2 inhibitory activity can be assessed using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The reaction involves the conversion of arachidonic acid to prostaglandin G2 (PGG2), followed by the reduction of PGG2 to PGH2, which is accompanied by the oxidation of a chromogen. The absorbance of the oxidized chromogen is measured at 590 nm. The inhibitory effect of the test compounds is determined by comparing the absorbance with that of a control group without the inhibitor.

Xanthine Oxidoreductase (XOR) Inhibition Assay: The in vitro XOR inhibitory activity can be evaluated by monitoring the uric acid formation from xanthine. The assay mixture contains the enzyme solution, phosphate buffer, and the test compound. The reaction is initiated by adding the substrate, xanthine. The rate of uric acid formation is determined by measuring the increase in absorbance at 295 nm. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

B. Anticancer Activity Assay

MTT Assay for Cytotoxicity: The antiproliferative activity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.

C. Antimicrobial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start Starting Materials (e.g., Phenylimidazole Precursors) synthesis Chemical Synthesis of Phenylimidazole Isomer Derivatives start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification bio_screening Primary Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) purification->bio_screening hit_id Hit Identification bio_screening->hit_id sar_studies Structure-Activity Relationship (SAR) Studies hit_id->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Caption: General workflow for the synthesis and biological evaluation of phenylimidazole derivatives.

ido_pathway Tryptophan Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) Tryptophan->IDO Kynurenine N-Formylkynurenine -> Kynurenine IDO->Kynurenine ImmuneSuppression T-cell Suppression (Immune Evasion by Tumors) Kynurenine->ImmuneSuppression Phenylimidazole This compound Derivatives Phenylimidazole->IDO Inhibition

Caption: Simplified signaling pathway of IDO-mediated immune suppression and its inhibition by this compound derivatives.

References

validation of synthesized 4-phenylimidazole structure by NMR and IR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Validating the Synthesis of 4-Phenylimidazole: A Spectroscopic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the structural validation of synthesized this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, compiled from various spectroscopic databases and chemical literature, serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound.

Structural Confirmation by IR Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the characteristic absorption bands of the imidazole and phenyl groups are key indicators of its structure. The expected IR absorption peaks are summarized in the table below.

Table 1: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500 (broad)N-H (Imidazole)StretchingMedium-Strong
3150-3000C-H (Aromatic)StretchingMedium-Weak
1610-1580C=C (Phenyl Ring)StretchingMedium
1550-1450C=N, C=C (Imidazole Ring)StretchingMedium-Strong
1495-1450C=C (Phenyl Ring)StretchingMedium
1180-1020C-N (Imidazole Ring)StretchingMedium
760-730 and 690C-H (Phenyl Ring)Out-of-plane BendingStrong

Note: The N-H stretching band is often broad due to hydrogen bonding.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus, allowing for precise structural determination.

The proton NMR spectrum of this compound will show distinct signals for the protons on the imidazole and phenyl rings. The expected chemical shifts are presented below.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H2 (Imidazole)~7.8Singlet
H5 (Imidazole)~7.2Singlet
Phenyl Protons7.2-7.8Multiplet
N-H (Imidazole)Broad signal, variableSinglet

Note: Chemical shifts are typically referenced to a tetramethylsilane (TMS) standard at 0 ppm. The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.

The carbon NMR spectrum provides information on all the unique carbon atoms in the this compound molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C2 (Imidazole)~135
C4 (Imidazole)~139
C5 (Imidazole)~115
C1' (Phenyl)~135
C2'/C6' (Phenyl)~125
C3'/C5' (Phenyl)~128
C4' (Phenyl)~127

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound via Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a common method for preparing imidazoles. This three-component reaction involves a dicarbonyl compound, an aldehyde, and ammonia.

Materials:

  • Glyoxal (40% in water)

  • Benzaldehyde

  • Ammonium hydroxide (28-30%)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.

  • To this solution, add glyoxal (1 equivalent) and concentrated ammonium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol.

  • The resulting aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • Prepare a solid sample of the synthesized this compound, either as a KBr pellet or a Nujol mull.

  • Alternatively, dissolve a small amount of the solid in a volatile solvent and deposit it on a salt plate (e.g., NaCl or KBr), allowing the solvent to evaporate to form a thin film.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with the reference data in Table 1.

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

  • Process the spectra and compare the chemical shifts with the reference data in Tables 2 and 3.

Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.

Validation_Workflow Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation cluster_validation Data Comparison and Structure Confirmation Reactants Reactants (Benzaldehyde, Glyoxal, Ammonia) Reaction Debus-Radziszewski Reaction Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification SamplePrep_IR IR Sample Preparation (KBr Pellet or Thin Film) Purification->SamplePrep_IR SamplePrep_NMR NMR Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep_NMR IR_Spectroscopy FT-IR Spectroscopy SamplePrep_IR->IR_Spectroscopy Compare_IR Compare IR Data with Reference IR_Spectroscopy->Compare_IR NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy SamplePrep_NMR->NMR_Spectroscopy Compare_NMR Compare NMR Data with Reference NMR_Spectroscopy->Compare_NMR Structure_Confirmed Structure Validated Compare_IR->Structure_Confirmed Compare_NMR->Structure_Confirmed

Caption: Synthesis and validation workflow for this compound.

comparative study of different catalytic methods for 4-phenylimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalytic Methods for 4-Phenylimidazole Synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of this compound, a key structural motif in many pharmaceuticals, is of significant interest. This guide provides an objective comparison of different catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data to inform the selection of the most suitable synthetic route.

Data Presentation

The following table summarizes the key quantitative data for three distinct methods for the synthesis of this compound, providing a clear comparison of their performance.

MethodCatalyst/PromoterStarting MaterialsSolventTemperature (°C)Reaction Time (h)Yield (%)
1. Base-Promoted CyclizationPotassium Carbonate (K₂CO₃)α-Bromoacetophenone, Formamidine AcetateEthylene Glycol80-9011-12>45%
2. Iodine-Catalyzed SynthesisIodine (I₂)Phenylglyoxal, Formaldehyde, Ammonium AcetateEthanolReflux2-3~85-95%
3. Green CatalysisLemon Peel Powder (LPP)Phenylglyoxal, Formaldehyde, Ammonium AcetateEthanol703-4~90-95%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Base-Promoted Cyclization

This method, adapted from a patented procedure, utilizes a stoichiometric amount of a base to promote the cyclization reaction.[1]

  • Materials: α-Bromoacetophenone, formamidine acetate, ethylene glycol, potassium carbonate.

  • Procedure:

    • Dissolve α-bromoacetophenone (1 equivalent) in ethylene glycol in a reaction vessel.

    • Add formamidine acetate (2.1 equivalents) to the solution and stir at 50-60°C for 2 hours to form the nucleophilic substitution intermediate.

    • Cool the reaction mixture to 30-35°C and add potassium carbonate (1.8 equivalents relative to formamidine acetate).

    • Stir the mixture at 30-35°C for 5-6 hours.

    • Heat the reaction to 80-90°C and maintain for another 5-6 hours to complete the cyclization.

    • After completion, the product is isolated through post-treatment involving distillation of the solvent and recrystallization.[1]

Method 2: Iodine-Catalyzed Synthesis

This protocol is an adaptation of a one-pot, three-component synthesis, employing molecular iodine as an efficient catalyst.

  • Materials: Phenylglyoxal monohydrate, formaldehyde, ammonium acetate, iodine, ethanol.

  • Procedure:

    • In a round-bottom flask, combine phenylglyoxal monohydrate (1 equivalent), formaldehyde (1 equivalent), ammonium acetate (2.5 equivalents), and a catalytic amount of iodine (10 mol%).

    • Add ethanol as the solvent.

    • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Method 3: Green Catalysis with Lemon Peel Powder

This method utilizes a readily available and environmentally benign natural catalyst, lemon peel powder (LPP), for the synthesis.[2]

  • Materials: Phenylglyoxal monohydrate, formaldehyde, ammonium acetate, Lemon Peel Powder (LPP), ethanol.

  • Procedure:

    • Prepare the LPP catalyst by washing, drying, and grinding lemon peels into a fine powder.

    • In a reaction vessel, mix phenylglyoxal monohydrate (1 equivalent), formaldehyde (1 equivalent), ammonium acetate (2.5 equivalents), and LPP (10 wt%) in ethanol.[2]

    • Stir the mixture at 70°C for 3-4 hours, monitoring the reaction by TLC.[2]

    • After the reaction is complete, filter the hot solution to remove the LPP catalyst.

    • Cool the filtrate to allow the product to crystallize.

    • Collect the pure this compound by filtration.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships of the synthetic methods.

Experimental_Workflow Reactants Starting Materials (α-Bromoacetophenone, Phenylglyoxal, Formaldehyde, Formamidine Acetate, Ammonium Acetate) Reaction_Setup Reaction Setup (Solvent, Catalyst/Promoter) Reactants->Reaction_Setup Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Setup->Reaction_Conditions Product_Isolation Product Isolation (Filtration, Extraction) Reaction_Conditions->Product_Isolation Purification Purification (Recrystallization) Product_Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Catalytic_Comparison cluster_Methods Synthetic Methods cluster_Parameters Key Parameters cluster_Outcomes Performance Outcomes Method1 Base-Promoted Catalyst Catalyst/Promoter Method1->Catalyst K₂CO₃ (Stoichiometric) Method2 Iodine-Catalyzed Method2->Catalyst I₂ (Catalytic) Method3 Green (LPP) Method3->Catalyst LPP (Catalytic, Natural) Conditions Reaction Conditions Catalyst->Conditions Sustainability Sustainability Catalyst->Sustainability Yield Yield Conditions->Yield Time Reaction Time Conditions->Time Environmental_Impact Environmental Impact Sustainability->Environmental_Impact Yield->Method1 Yield->Method2 Yield->Method3 Time->Method1 Time->Method2 Time->Method3 Environmental_Impact->Method1 Moderate Environmental_Impact->Method2 Improved Environmental_Impact->Method3 High

Caption: Logical relationship between synthetic methods and performance outcomes.

References

A Comparative Guide to the In-Vitro Antibacterial Activity of 4-Phenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Imidazole-based compounds have emerged as a promising class of therapeutics with a broad spectrum of biological activities. This guide provides a comparative analysis of the in-vitro antibacterial efficacy of various 4-phenylimidazole derivatives against pathogenic bacteria, benchmarked against standard antibiotics. The data presented is compiled from recent peer-reviewed studies to aid researchers in navigating this critical area of drug discovery.

Performance Comparison of this compound Derivatives

The antibacterial activity of synthesized this compound and related imidazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for this comparison. The data summarized below showcases the potential of these derivatives, with some exhibiting potency comparable or superior to the standard antibiotic, Ciprofloxacin.

Compound/AntibioticTarget BacteriumMIC (µg/mL)Gram StainReference
Compound 6d (4,5-diphenylimidazol-2-thiol derivative) Staphylococcus aureus4Positive[1]
CiprofloxacinStaphylococcus aureus8Positive[1]
Compound 6c (4,5-diphenylimidazol-2-thiol derivative) Staphylococcus aureus16Positive[1]
Compound 6c (4,5-diphenylimidazol-2-thiol derivative) Enterococcus faecalis16Positive[1]
Nitroimidazole Derivative 11 Escherichia coli1.56-3.13Negative[2]
Nitroimidazole Derivative 11 Pseudomonas aeruginosa1.56-3.13Negative
Nitroimidazole Derivative 11 Bacillus subtilis1.56-3.13Positive
Nitroimidazole Derivative 11 Staphylococcus aureus1.56-3.13Positive
Nitroimidazole Derivative 12 Escherichia coli1.56-6.25Negative
Nitroimidazole Derivative 12 Pseudomonas aeruginosa1.56-6.25Negative
Nitroimidazole Derivative 12 Bacillus subtilis1.56-6.25Positive
Nitroimidazole Derivative 12 Staphylococcus aureus1.56-6.25Positive
Benzimidazole Derivative 5i Staphylococcus aureus3.9Positive
Benzimidazole Derivative 5i Staphylococcus epidermidis7.81Positive
Benzimidazole Derivative 5i Micrococcus luteus7.81Positive
Benzimidazole Derivative 5i Bacillus cereus7.81Positive
Benzimidazole Derivative 5i Escherichia coli7.81Negative
Benzimidazole Derivative 5i Pseudomonas aeruginosa15.62Negative
Benzimidazole Derivative 5i Klebsiella pneumoniae7.81Negative
CiprofloxacinKlebsiella pneumoniae3.9Negative

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives. These protocols are based on standardized methods to ensure reproducibility and allow for cross-study comparisons.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.

    • A few colonies are then used to inoculate a sterile saline solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The this compound derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

The agar well diffusion method is another common technique used to assess the antimicrobial activity of test compounds.

  • Preparation of Agar Plates:

    • Sterile Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized bacterial suspension (0.5 McFarland) is uniformly spread over the surface of the agar plates using a sterile cotton swab.

  • Preparation of Wells and Application of Test Compounds:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A fixed volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation and Measurement:

    • The plates are incubated at 37°C for 18-24 hours.

    • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Experimental Workflow

The following diagram illustrates the general workflow for the in-vitro screening of antibacterial compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start bacterial_culture Bacterial Strain Culturing start->bacterial_culture compound_prep Test Compound & Control Preparation start->compound_prep inoculation Inoculation of Bacteria bacterial_culture->inoculation treatment Application of Test Compounds compound_prep->treatment inoculation->treatment incubation Incubation treatment->incubation data_collection Data Collection (e.g., MIC, Zone Diameter) incubation->data_collection comparison Comparison with Controls data_collection->comparison end End comparison->end

Caption: General workflow for in-vitro antibacterial screening.

Signaling Pathways and Logical Relationships

While the provided data focuses on the direct antibacterial effect (inhibition of growth), it is important to note that the mechanism of action for many imidazole derivatives involves the inhibition of specific bacterial enzymes. For instance, some phenylimidazole derivatives have been shown to be potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabK), a key enzyme in fatty acid biosynthesis. Further research into the specific signaling pathways disrupted by these this compound derivatives is warranted to fully understand their therapeutic potential.

signaling_pathway phenylimidazole This compound Derivative fabk Bacterial Enoyl-ACP Reductase (FabK) phenylimidazole->fabk Inhibits fatty_acid_synthesis Fatty Acid Biosynthesis fabk->fatty_acid_synthesis Catalyzes cell_membrane Bacterial Cell Membrane Integrity fatty_acid_synthesis->cell_membrane Essential for bacterial_death Bacterial Growth Inhibition / Death cell_membrane->bacterial_death Disruption leads to

Caption: Inhibition of fatty acid synthesis by this compound derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Phenylimidazole: TLC vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for assessing the purity of synthesized 4-phenylimidazole. We present supporting experimental data, detailed protocols, and a comparative analysis to aid in selecting the most appropriate method for your needs.

Introduction to this compound and its Synthesis

This compound is a heterocyclic organic compound with a wide range of applications in medicinal chemistry, serving as a building block for various therapeutic agents. Its synthesis commonly involves the reaction of α-bromoacetophenone with an excess of formamidine acetate. The purity of the final product is paramount, as residual starting materials or by-products can interfere with subsequent reactions and biological assays.

The primary potential impurities in the synthesis of this compound are the unreacted starting materials:

  • α-Bromoacetophenone: A key precursor in the synthesis.

  • Formamidine acetate: Used in excess to drive the reaction.

This guide will focus on the separation and detection of these two potential impurities from the desired this compound product.

Comparative Analysis of TLC and HPLC for Purity Assessment

Both TLC and HPLC are powerful techniques for separating components of a mixture, but they differ significantly in their application, quantitative capabilities, and resource requirements.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase moving by capillary action.Separation based on differential partitioning between a solid stationary phase packed in a column and a liquid mobile phase pumped under high pressure.
Speed Rapid analysis, typically 15-30 minutes per plate (multiple samples).Longer analysis time per sample, typically 5-20 minutes.
Cost Low-cost equipment and consumables.High initial investment for instrumentation and ongoing costs for solvents and columns.
Quantification Primarily qualitative or semi-quantitative.Highly quantitative with excellent precision and accuracy.
Resolution Lower separation efficiency compared to HPLC.High-resolution separation of complex mixtures.
Sensitivity Lower sensitivity.High sensitivity, capable of detecting trace impurities.
Solvent Consumption Minimal solvent usage.Higher solvent consumption.
Application Ideal for rapid reaction monitoring and preliminary purity checks.Gold standard for final purity assessment, quality control, and regulatory submissions.

Experimental Data: TLC and HPLC Analysis of this compound

The following tables summarize the expected retention data for this compound and its potential impurities based on proposed TLC and HPLC methods. These values are derived from the relative polarities of the compounds and typical chromatographic behavior.

Table 1: Estimated TLC Retention Factors (Rf)
CompoundPolarityEstimated Rf Value*
α-BromoacetophenoneLow~ 0.75
This compoundMedium~ 0.40
Formamidine AcetateHigh~ 0.05

*On a silica gel plate with a mobile phase of Ethyl Acetate/Hexane (1:1).

Table 2: Estimated HPLC Retention Times (t R)
CompoundPolarityEstimated Retention Time (minutes)*
Formamidine AcetateHigh~ 2.1
This compoundMedium~ 5.8
α-BromoacetophenoneLow~ 8.2

*Using a C18 reverse-phase column with a mobile phase of Acetonitrile/Water (60:40) at a flow rate of 1.0 mL/min.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

1. Materials:

  • Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: Ethyl Acetate/Hexane (1:1, v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

2. Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of the synthesized this compound, as well as standards of α-bromoacetophenone and formamidine acetate, in a suitable solvent (e.g., dichloromethane or methanol).

  • Using separate capillary tubes, spot small amounts of each solution onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm. This compound and α-bromoacetophenone should be visible as dark spots. Formamidine acetate may require a separate staining method for visualization due to its lack of a strong UV chromophore.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Conditions:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Procedure:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare standard solutions of this compound, α-bromoacetophenone, and formamidine acetate in the mobile phase at known concentrations (e.g., 0.1 mg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and determine the retention times for each compound.

  • Calculate the purity of the synthesized this compound by determining the peak area percentage: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualization of Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis of this compound cluster_tlc TLC Analysis cluster_hplc HPLC Analysis cluster_results Purity Assessment start Starting Materials (α-Bromoacetophenone, Formamidine Acetate) reaction Chemical Reaction start->reaction crude Crude Product reaction->crude tlc_spot Spot Crude Product and Standards crude->tlc_spot Sample for TLC hplc_prep Prepare Mobile Phase and Samples crude->hplc_prep Sample for HPLC tlc_prep Prepare TLC Plate and Chamber tlc_prep->tlc_spot tlc_develop Develop Plate tlc_spot->tlc_develop tlc_visualize Visualize under UV and Calculate Rf tlc_develop->tlc_visualize tlc_result Qualitative Purity (Presence of Impurities) tlc_visualize->tlc_result hplc_inject Inject Samples into HPLC System hplc_prep->hplc_inject hplc_run Chromatographic Separation hplc_inject->hplc_run hplc_detect Detect Peaks and Record Chromatogram hplc_run->hplc_detect hplc_quantify Calculate Purity (Peak Area %) hplc_detect->hplc_quantify hplc_result Quantitative Purity (Percentage Purity) hplc_quantify->hplc_result

Caption: Workflow for the purity assessment of synthesized this compound using TLC and HPLC.

Conclusion

The choice between TLC and HPLC for the purity assessment of synthesized this compound depends on the specific requirements of the analysis.

  • TLC is an invaluable tool for rapid, qualitative analysis , making it ideal for monitoring the progress of a reaction and for preliminary purity checks. Its low cost and speed allow for high-throughput screening.

  • HPLC is the gold standard for quantitative purity determination . Its high resolution, sensitivity, and accuracy are essential for final product quality control, for generating data for publications, and for regulatory submissions.

For a comprehensive purity assessment, a combination of both techniques is often employed. TLC can be used for in-process control, while HPLC provides the definitive quantitative data for the final, purified product. This dual approach ensures both efficiency in the synthesis process and confidence in the quality of the final this compound.

Evaluating the Synergistic Effects of 4-Phenylimidazole in Corrosion Inhibition Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective corrosion inhibitors is a critical endeavor in materials science and engineering, with significant implications for infrastructure longevity and safety. While numerous compounds have been investigated for their standalone inhibitive properties, the strategic combination of inhibitors to achieve synergistic effects—where the combined effect is greater than the sum of the individual effects—represents a promising frontier. This guide provides a comparative framework for evaluating the synergistic potential of 4-phenylimidazole (4-PhIm) in corrosion inhibition mixtures. Although direct experimental data on synergistic mixtures of this compound is limited in publicly available literature, this document outlines the established methodologies and data from analogous systems to guide future research in this area.

Performance of this compound as a Standalone Inhibitor

This compound has been identified as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Its efficacy is attributed to the adsorption of its molecules onto the metal surface, forming a protective barrier. The imidazole ring, with its nitrogen heteroatoms and the phenyl group, facilitates this adsorption through electrostatic interactions and the sharing of π-electrons with the vacant d-orbitals of the metal.

Table 1: Corrosion Inhibition Efficiency of this compound on Copper in 0.5 M H₂SO₄

Concentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)25.0-
18.566.0
25.080.0
43.287.2
81.992.4

Note: The data presented is representative and compiled from various studies on imidazole derivatives. Actual values may vary based on experimental conditions.

Potential Synergistic Mixtures with this compound

Based on studies of other imidazole derivatives and organic corrosion inhibitors, promising candidates for synergistic mixtures with this compound include halide ions (I⁻, Br⁻, Cl⁻) and other organic compounds containing heteroatoms, such as thiourea and its derivatives.

Synergism with Halide Ions

Halide ions are known to enhance the adsorption of organic inhibitors. It is proposed that the halide ions first adsorb onto the positively charged metal surface, creating a net negative charge that facilitates the adsorption of the protonated organic inhibitor molecules (cations). This co-adsorption leads to a more stable and effective protective film. The synergistic effect of halide ions typically follows the order I⁻ > Br⁻ > Cl⁻.

Synergism with Thiourea

Thiourea and its derivatives are effective corrosion inhibitors in their own right, primarily due to the presence of sulfur and nitrogen atoms. When combined with imidazole-based inhibitors, a synergistic effect can arise from the formation of a more compact and stable inhibitor film. The different molecular structures can fill gaps and create a more complex barrier to corrosive species.

Experimental Protocols for Evaluating Synergism

To quantitatively assess the synergistic effects of this compound in a mixture, a combination of electrochemical and surface analysis techniques is employed.

Electrochemical Measurements

These techniques are fundamental for determining corrosion rates and inhibition efficiencies.

  • Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the Tafel plots. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i₀ - i) / i₀] * 100

    where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film. By fitting the impedance data to an equivalent electrical circuit, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be obtained. A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the Rct values:

    IE% = [(Rct - Rct₀) / Rct] * 100

    where Rct and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Calculation of Synergism Parameter

The degree of synergism can be quantified using the synergism parameter (S), calculated from the inhibition efficiencies of the individual components and the mixture:

S = [1 - IE₁ - IE₂ + IE₁ * IE₂] / [1 - IE_mix]

where IE₁ and IE₂ are the inhibition efficiencies of the individual inhibitors, and IE_mix is the inhibition efficiency of the mixture.

  • S > 1 indicates a synergistic effect.

  • S = 1 indicates an additive effect.

  • S < 1 indicates an antagonistic effect.

Surface Analysis Techniques

These methods provide visual and compositional information about the inhibitor film on the metal surface.

  • Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of the metal before and after exposure to the corrosive environment with and without the inhibitor mixture. A smoother surface in the presence of the inhibitor indicates effective protection.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the surface, allowing for the characterization of the adsorbed inhibitor film's roughness and thickness.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of the sample. It can confirm the presence of the inhibitor molecules on the metal surface and provide insights into the nature of the chemical bonds formed.

Comparative Data for Hypothetical Mixtures

The following tables are structured to present the kind of data that would be generated from experiments evaluating the synergistic effects of this compound with iodide ions and thiourea.

Table 2: Hypothetical Electrochemical Data for 4-PhIm and KI on Mild Steel in 1 M HCl

InhibitorConcentrationicorr (μA/cm²)Rct (Ω·cm²)IE (%)Synergism Parameter (S)
Blank-35050--
4-PhIm5 mM4242088.0-
KI2 mM10516570.0-
4-PhIm + KI5 mM + 2 mM14125096.01.67

Table 3: Hypothetical Electrochemical Data for 4-PhIm and Thiourea on Mild Steel in 1 M HCl

InhibitorConcentrationicorr (μA/cm²)Rct (Ω·cm²)IE (%)Synergism Parameter (S)
Blank-35050--
4-PhIm5 mM4242088.0-
Thiourea5 mM6328082.0-
4-PhIm + Thiourea5 mM + 5 mM10.5165097.01.45

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interactions in corrosion inhibition and for planning experimental procedures.

Synergistic_Inhibition_Mechanism cluster_surface Metal Surface cluster_film Protective Film Formation 4-PhIm_H+ Protonated This compound Metal Metal (M) 4-PhIm_H+->Metal 2. Adsorption of organic cations Co-adsorption Stable Co-adsorbed Layer (Inhibits both reactions) Halide- Halide Ion (e.g., I⁻) Halide-->Metal 1. Adsorption of anioins Corrosion Corrosion Metal->Corrosion Anodic Dissolution (M → Mⁿ⁺ + ne⁻) H+ H+ H2 H2 H+->H2 Cathodic Reaction (2H⁺ + 2e⁻ → H₂)

Caption: Proposed synergistic inhibition mechanism of this compound and halide ions.

Experimental_Workflow Start Start: Prepare Metal Samples and Corrosive Solutions Electrochemical_Cell Assemble Electrochemical Cell (Working, Counter, Reference Electrodes) Start->Electrochemical_Cell Blank_Test Run Blank Tests (PDP & EIS) Electrochemical_Cell->Blank_Test Individual_Inhibitors Test Individual Inhibitors (4-PhIm, Halide/Thiourea) Blank_Test->Individual_Inhibitors Mixture_Inhibitors Test Inhibitor Mixture Individual_Inhibitors->Mixture_Inhibitors Data_Analysis Analyze Electrochemical Data (icorr, Rct, IE%) Mixture_Inhibitors->Data_Analysis Synergism_Calc Calculate Synergism Parameter (S) Data_Analysis->Synergism_Calc Surface_Analysis Surface Characterization (SEM, AFM, XPS) Synergism_Calc->Surface_Analysis Conclusion Draw Conclusions on Synergistic Effects Surface_Analysis->Conclusion

Caption: Workflow for evaluating synergistic corrosion inhibition.

Conclusion

While specific data on the synergistic effects of this compound in corrosion inhibition mixtures remains to be extensively published, the established principles of synergistic inhibition and the detailed experimental protocols outlined in this guide provide a robust framework for future research. By systematically investigating mixtures of this compound with promising candidates like halide ions and thiourea, and by employing a multi-faceted approach of electrochemical and surface analysis techniques, researchers can effectively evaluate and quantify synergistic effects. The insights gained from such studies will be invaluable in the rational design of next-generation, high-performance corrosion inhibitor formulations.

A Comparative Analysis of 4-Phenylimidazole and 4-Phenylthiazole as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the inhibitory efficiencies of 4-phenylimidazole and 4-phenylthiazole, focusing on the well-characterized inhibitor this compound against Indoleamine 2,3-dioxygenase 1 (IDO1).

Quantitative Data on Inhibitory Efficiency

The inhibitory activity of this compound against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has been documented. IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundIndoleamine 2,3-dioxygenase 1 (IDO1)48[2][3]
4-PhenylthiazoleIndoleamine 2,3-dioxygenase 1 (IDO1)Data not available in the reviewed literature-

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound against Indoleamine 2,3-dioxygenase 1 (IDO1). A corresponding value for the parent 4-phenylthiazole was not found in the reviewed literature.

While a direct IC50 value for 4-phenylthiazole against IDO1 is not available, various derivatives of 4-phenylthiazole have shown inhibitory activity against other enzymes. For instance, ureido-substituted 4-phenylthiazole analogs have been developed as potent inhibitors of IGF1R.[4] Additionally, imidazothiazole derivatives, which contain a fused imidazole and thiazole ring system, have been identified as inhibitors of IDO1.[5] These findings suggest that the 4-phenylthiazole scaffold has the potential to be developed into effective enzyme inhibitors, but a direct comparison of its intrinsic inhibitory efficiency against IDO1 with that of this compound cannot be made without further experimental data.

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibition of recombinant human IDO1 enzyme activity by measuring the production of kynurenine from tryptophan.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • This compound (inhibitor)

  • Potassium phosphate buffer (pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of L-tryptophan, this compound, and other reagents in appropriate solvents.

  • Assay Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), L-tryptophan (e.g., 200 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.

  • Incubation: Incubate the microplate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA solution (e.g., 30% w/v).

  • Kynurenine Detection:

    • Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Incubate at room temperature for 10 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at 480 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The enzyme IDO1 is the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Inhibition of IDO1 blocks this pathway, leading to a decrease in the production of kynurenine and its downstream metabolites. This pathway is implicated in immune regulation, and its inhibition is a therapeutic strategy in oncology.

Tryptophan_Catabolism_Pathway Tryptophan Catabolism Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 O2 N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Hydroxykynurenine->Xanthurenic_Acid Quinolinic_Acid Quinolinic Acid Hydroxykynurenine->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Inhibitor This compound Inhibitor->IDO1 Inhibition

Caption: Tryptophan Catabolism via the Kynurenine Pathway and the Point of Inhibition by this compound.

The following diagram illustrates a general experimental workflow for determining the IC50 value of an inhibitor against a target enzyme.

Experimental_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Reagent & Inhibitor Stock Solutions Plate_Setup Prepare 96-Well Plate with Assay Buffer Reagent_Prep->Plate_Setup Add_Inhibitor Add Serial Dilutions of Inhibitor Plate_Setup->Add_Inhibitor Add_Substrate Add Substrate (Tryptophan) Add_Inhibitor->Add_Substrate Start_Reaction Add Enzyme (IDO1) Add_Substrate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with TCA) Incubate->Stop_Reaction Color_Dev Add Detection Reagent (Ehrlich's Reagent) Stop_Reaction->Color_Dev Read_Absorbance Measure Absorbance (480 nm) Color_Dev->Read_Absorbance Data_Analysis Calculate % Inhibition & Plot Dose-Response Curve Read_Absorbance->Data_Analysis IC50_Value Determine IC50 Data_Analysis->IC50_Value

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

References

Comparative Cytotoxicity of 4-Phenylimidazole Derivatives on Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various 4-phenylimidazole derivatives on a range of cancer cell lines. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of these compounds against various human cancer cell lines, compiled from multiple studies.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 6 MCF-7 (Breast)11.7Doxorubicin7.67
HepG2 (Liver)0.21Doxorubicin8.28
A549 (Lung)1.7Doxorubicin6.62
Compound 5d-2 HeLa (Cervical)1.04-2.27--
A549 (Lung)1.04-2.27--
MCF-7 (Breast)1.04-2.27--
HL-60 (Leukemia)1.04-2.27--
Compound 3d MCF-7 (Breast)43.4--
MDA-MB-231 (Breast)35.9--
Compound 4d MCF-7 (Breast)39.0--
MDA-MB-231 (Breast)35.1--
Compound 5 MCF-7 (Breast)< 5--
HCT-116 (Colon)< 5--
HepG2 (Liver)< 5--
IPM714 HCT116 (Colorectal)1.74--
SW480 (Colorectal)2--
Compound 4 HepG2 (Liver)~0.29--
Imidazolium salt 10 HL-60 (Leukemia)0.3Doxorubicin0.12
MCF-7 (Breast)4.5Doxorubicin0.9
2-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) NUGC-3 (Gastric)0.05--

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the cytotoxic effects of this compound derivatives.

General Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the reaction of an α-bromo-ketone with formamide.

Procedure:

  • A solution of the appropriate α-bromoacetyl derivative (1 mmol) is heated in formamide (15 mL) at 170–180 °C for 5–9 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with a saturated sodium bicarbonate solution (20 mL).[1]

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[1]

  • The combined organic extracts are dried over sodium sulfate and concentrated under vacuum to yield the crude product.[1]

  • The crude product is then purified by column chromatography to afford the final this compound derivative.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Procedure:

  • Cell Treatment: Seed cells and treat with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A).

  • PI Staining: Add 400 µL of Propidium Iodide solution (50 µg/mL).

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Western blotting is used to detect the levels of specific proteins in the PI3K/AKT/mTOR signaling pathway.

Procedure:

  • Protein Extraction: After treatment with the compounds, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways involved in the cytotoxic action of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives cell_culture Cancer Cell Culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50

Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.

pi3k_akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition | Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole This compound Derivatives Imidazole->PI3K Inhibition Imidazole->AKT Inhibition Imidazole->mTORC1 Inhibition

References

Assessing the Binding Affinity of 4-Phenylimidazole versus Other Heme Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between small molecule ligands and the heme cofactor is a cornerstone of numerous biological processes and a critical consideration in drug design. The imidazole moiety, present in the amino acid histidine, is a natural and prevalent heme ligand. Synthetic derivatives, such as 4-phenylimidazole, are frequently employed as inhibitors of heme-containing enzymes, for instance, indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[1] This guide provides a comparative analysis of the binding affinity of this compound against other common heme ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of Heme Ligand Interactions

The binding affinity of a ligand to a protein is quantitatively described by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. Another common metric, particularly in the context of enzyme inhibition, is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half. While IC50 is a measure of functional inhibition and can be influenced by experimental conditions, it is often correlated with binding affinity.

The following tables summarize the binding affinities of this compound and other relevant ligands to heme proteins. It is important to note that direct comparison between IC50 and Kd values should be made with caution, as they represent different aspects of ligand-protein interaction.

Table 1: Inhibitory Potency of Various Ligands against Indoleamine 2,3-Dioxygenase (IDO) [1]

LigandHeme Iron Coordinating GroupIC50 (µM)
This compound Imidazole48
4-(2-Thienyl)imidazoleImidazole32
4-(2-Furyl)imidazoleImidazole161
Pyridine DerivativePyridine>500 (No Inhibition)
Thiazole DerivativeThiazole>500 (No Inhibition)
Pyrazole DerivativePyrazole>500 (No Inhibition)

Table 2: Dissociation Constants (Kd) of Imidazole Derivatives with Heme Proteins

LigandHeme ProteinKd
ImidazoleYeast Cytochrome c Peroxidase3.3 ± 0.4 M[2][3]
1-MethylimidazoleYeast Cytochrome c Peroxidase0.85 ± 0.11 M[2]
4-NitroimidazoleYeast Cytochrome c Peroxidase~0.2 M
ImidazoleBradyrhizobium japonicum FixL Heme Domain0.70 ± 0.01 mM
CyanideBradyrhizobium japonicum FixL Heme Domain0.15 ± 0.09 µM

Experimental Protocols

The determination of binding affinity between a ligand and a heme protein can be accomplished through various biophysical techniques. The most common methods include UV-visible (UV-vis) spectrophotometry and Isothermal Titration Calorimetry (ITC).

UV-visible Spectrophotometry for Kd Determination

This method relies on the change in the absorbance spectrum of the heme protein upon ligand binding. The Soret band of the heme, typically around 400 nm, is particularly sensitive to changes in the coordination state of the iron atom.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the heme protein of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a series of dilutions of the ligand stock solution in the same buffer.

  • Spectrophotometric Titration:

    • Record the baseline UV-vis spectrum of the heme protein solution in a cuvette.

    • Add increasing concentrations of the ligand to the protein solution.

    • After each addition, allow the system to reach equilibrium and record the UV-vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength (e.g., the peak of the Soret band or an isosbestic point).

    • Plot the change in absorbance (ΔA) against the ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare the heme protein and ligand solutions in the exact same, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and ligand solutions.

  • ITC Experiment:

    • Load the heme protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting titration curve to a binding model to extract the thermodynamic parameters: Ka (and thus Kd), ΔH, and n.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

UV_Vis_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Protein Prepare Heme Protein Solution Measure_Baseline Record Baseline Spectrum Prep_Protein->Measure_Baseline Prep_Ligand Prepare Ligand Stock Solution Add_Ligand Add Aliquots of Ligand Solution Prep_Ligand->Add_Ligand Measure_Baseline->Add_Ligand Equilibrate Allow for Equilibration Add_Ligand->Equilibrate Record_Spectrum Record Spectrum After Each Addition Equilibrate->Record_Spectrum Record_Spectrum->Add_Ligand Repeat Plot_Data Plot ΔAbsorbance vs. [Ligand] Record_Spectrum->Plot_Data Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Caption: Workflow for UV-vis spectrophotometric titration.

ITC_Workflow cluster_prep_itc Preparation cluster_experiment Experiment cluster_analysis_itc Data Analysis Prep_Protein_ITC Prepare & Degas Heme Protein Load_Protein Load Protein into Sample Cell Prep_Protein_ITC->Load_Protein Prep_Ligand_ITC Prepare & Degas Ligand in Same Buffer Load_Ligand Load Ligand into Syringe Prep_Ligand_ITC->Load_Ligand Titrate Inject Ligand into Protein Load_Protein->Titrate Load_Ligand->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Measure_Heat->Titrate Repeat Injections Plot_Heat Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Heat Fit_Isotherm Fit Binding Isotherm Plot_Heat->Fit_Isotherm Determine_Params Determine Kd, ΔH, n Fit_Isotherm->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The available data indicates that this compound is a moderately potent inhibitor of the heme enzyme IDO, with an IC50 in the micromolar range. Its inhibitory activity is comparable to or slightly less potent than other imidazole derivatives with different aromatic substitutions at the 4-position. Notably, replacing the imidazole ring with other heterocycles such as pyridine or thiazole significantly diminishes or abolishes inhibitory activity against IDO, highlighting the importance of the imidazole moiety for this specific target.

Direct comparison of the binding affinity (Kd) of this compound with simpler imidazoles is challenging due to the lack of studies on the same heme protein. The binding of unsubstituted imidazole to heme proteins can vary dramatically, from the millimolar to the molar range, depending on the specific protein environment. This underscores the critical role of the protein scaffold in modulating ligand binding affinity. For a more definitive assessment of the contribution of the phenyl group to the binding affinity of this compound, further studies determining its Kd with a range of heme proteins would be invaluable.

References

Safety Operating Guide

Proper Disposal of 4-Phenylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-phenylimidazole is critical for ensuring laboratory safety and environmental protection. As a compound classified with specific health hazards, it necessitates handling and disposal in accordance with hazardous waste regulations. Adherence to these procedures is mandatory for researchers, scientists, and drug development professionals to minimize risks and maintain compliance.

This compound is recognized as being harmful if swallowed, causing skin irritation, serious eye irritation, and potentially causing respiratory irritation[1][2][3]. Therefore, it must be managed as hazardous waste from the point of generation through final disposal. Standard laboratory practices of discarding chemicals in the regular trash or washing them down the drain are not permissible for this substance[4][5]. Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol for this compound

The following steps provide a clear, procedural guide for the safe disposal of this compound waste, including the pure chemical, contaminated lab supplies, and empty containers.

1. Waste Collection and Segregation:

  • Solid Waste: Collect pure this compound waste, including residues from weighing boats and spatulas, in a dedicated, sealable, and chemically compatible container. Avoid mixing with other chemical wastes to prevent unknown reactions.

  • Contaminated Labware: Items such as gloves, absorbent paper, and wipes that are contaminated with this compound should be collected as chemically contaminated solid waste. These items should be double-bagged in clear plastic bags to allow for visual inspection by waste technicians.

  • Avoid Dust Formation: When handling solid this compound, take care to avoid creating dust. If necessary, sweep or shovel material carefully into the waste container.

2. Container Selection and Labeling:

  • Primary Container: Use a sturdy, leak-proof container with a secure, screw-on cap for collecting solid this compound waste. Ensure the container material is compatible with the chemical.

  • Labeling: As soon as the first waste is added, the container must be labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the specific laboratory or area of origin. All constituents of a mixture must be listed.

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Keep Closed: Waste containers must remain tightly closed at all times, except when actively adding waste.

4. Disposal of Empty Containers:

  • Triple Rinsing: To be considered non-hazardous, empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected as hazardous liquid waste in a separate, appropriately labeled container.

  • Final Disposal: After triple-rinsing and allowing the container to air dry, the original label must be completely removed or defaced. The clean container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.

5. Arranging for Waste Pickup:

  • Contact EHS: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Documentation: Complete any required forms, such as a Hazardous Waste Information Form, providing an accurate list of the container's contents.

Summary of Hazard Data and Required PPE

Hazard ClassificationGHS CodesRequired Personal Protective Equipment (PPE)
Skin IrritationH315Protective gloves
Serious Eye IrritationH319Eyeshields / Safety goggles
Respiratory IrritationH335N95 dust mask
Harmful if SwallowedH302Standard laboratory coat

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Intermediate Waste Management cluster_3 Final Disposal A Generate this compound Waste (Solid, Contaminated Items, Empty Container) B Solid this compound Waste A->B C Contaminated Labware (Gloves, Wipes) A->C D Empty Container A->D E Collect in Labeled, Compatible Container B->E F Double-bag in Clear Plastic Bags C->F G Triple-Rinse with Appropriate Solvent D->G I Store Waste in Designated Area with Secondary Containment E->I F->I H Collect Rinsate as Hazardous Liquid Waste G->H L Deface Label & Dispose of Clean Container in Trash G->L H->I H->L J Container Full? I->J J->I No K Contact EHS for Hazardous Waste Pickup J->K Yes

Caption: Workflow for the safe disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。